1-(Isobutoxy)butane
Description
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Properties
CAS No. |
17071-47-5 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
VDHBXQMYKGNZRP-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)C |
Canonical SMILES |
CCCCOCC(C)C |
boiling_point |
151.0 °C |
Other CAS No. |
17071-47-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Isobutoxy)butane via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(isobutoxy)butane, also known as butyl isobutyl ether, through the Williamson ether synthesis. It covers the core chemical principles, potential synthetic routes, detailed experimental considerations, and characterization of the final product.
Introduction to the Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. The alkoxide is typically generated by deprotonating an alcohol with a strong base.
Core Reaction:
R-O-Na+ + R'-X → R-O-R' + NaX
Where R and R' are alkyl groups, and X is a halide.
For the synthesis of this compound, there are two primary retrosynthetic approaches:
-
Route A: The reaction of sodium butoxide with isobutyl bromide.
-
Route B: The reaction of sodium isobutoxide with 1-bromobutane (B133212).
Due to the nature of the SN2 reaction, the rate is sensitive to steric hindrance. Primary alkyl halides are the most reactive, while tertiary alkyl halides are prone to elimination reactions. Isobutyl bromide, a primary alkyl halide with branching at the β-carbon, is slightly more sterically hindered than the straight-chain 1-bromobutane. Therefore, Route B is generally the preferred synthetic pathway as it is expected to minimize the formation of the elimination byproduct, isobutylene (B52900).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [NIST] |
| Molecular Weight | 130.23 g/mol | [1] |
| CAS Number | 17071-47-5 | [1] |
| Boiling Point | 132.6 °C (at 760 mmHg) | [1] |
| Density | 0.778 g/cm3 | [1] |
| Flash Point | 22.8 °C | [1] |
| Refractive Index | 1.402 | [1] |
Experimental Protocol: Synthesis of this compound (Route B)
This section details a representative experimental protocol for the synthesis of this compound from isobutanol and 1-bromobutane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutanol | 74.12 | (To be calculated) | (To be calculated) |
| Sodium Metal | 22.99 | (To be calculated) | (To be calculated) |
| 1-Bromobutane | 137.02 | (To be calculated) | (To be calculated) |
| Anhydrous Diethyl Ether | - | (As required) | - |
| Saturated NH4Cl solution | - | (As required) | - |
| Brine | - | (As required) | - |
| Anhydrous MgSO4 | - | (As required) | - |
Procedure:
-
Preparation of Sodium Isobutoxide:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled isobutanol.
-
Carefully add sodium metal, cut into small pieces, portion-wise to the isobutanol. The reaction is exothermic and produces hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux.
-
After all the sodium has reacted and the evolution of hydrogen has ceased, the solution of sodium isobutoxide in isobutanol is ready for the next step.
-
-
Williamson Ether Synthesis:
-
To the freshly prepared sodium isobutoxide solution, add 1-bromobutane dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and remove the solvent by rotary evaporation.
-
The crude this compound is then purified by fractional distillation, collecting the fraction at the appropriate boiling range.
-
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general laboratory procedure.
Characterization of this compound
The successful synthesis of this compound should be confirmed by spectroscopic analysis. The expected spectral data are summarized below.
5.1. Infrared (IR) Spectroscopy
The IR spectrum of an ether is characterized by the presence of a strong C-O stretching band.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1470-1450 | Medium | C-H bending (alkane) |
| ~1120-1080 | Strong | C-O-C stretching (ether) |
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the final product. The expected chemical shifts are detailed in the tables below.
1H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.3-3.4 | Triplet | 2H | -O-CH2-CH2- |
| ~3.1-3.2 | Doublet | 2H | (CH3)2CH-CH2-O- |
| ~1.8-2.0 | Multiplet | 1H | (CH3)2CH- |
| ~1.4-1.6 | Multiplet | 2H | -CH2-CH2-CH3 |
| ~0.9 | Triplet | 3H | -CH2-CH3 |
| ~0.85 | Doublet | 6H | (CH3)2CH- |
13C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~75-80 | (CH3)2CH-C H2-O- |
| ~70-75 | -O-C H2-CH2- |
| ~30-35 | -CH2-C H2-CH3 |
| ~25-30 | (CH3)2C H- |
| ~15-20 | (C H3)2CH- |
| ~10-15 | -CH2-C H3 |
Potential Side Reactions
The primary side reaction in the Williamson ether synthesis is the E2 elimination, which is favored by sterically hindered alkyl halides and/or bulky, strongly basic alkoxides. In the synthesis of this compound, the use of isobutyl bromide (Route A) carries a higher risk of elimination to form isobutylene compared to the use of 1-bromobutane (Route B).
Safety Considerations
-
Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.
-
1-Bromobutane and isobutyl bromide are alkylating agents and should be handled in a well-ventilated fume hood.
-
Diethyl ether is highly flammable. All heating should be performed using a heating mantle and not an open flame.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific research applications, optimization of reaction conditions may be necessary to maximize yield and purity.
References
An In-depth Technical Guide to the Formation of 1-(Isobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanisms for the formation of 1-(isobutoxy)butane, an unsymmetrical ether. The content is tailored for an audience with a strong background in organic chemistry, focusing on the core principles, experimental considerations, and mechanistic pathways involved in its synthesis.
Introduction
This compound, also known as butyl isobutyl ether, is an organic compound with the chemical formula C₈H₁₈O. Its structure consists of a butyl group and an isobutyl group linked by an ether oxygen. The synthesis of such unsymmetrical ethers can be approached through several methods, with varying degrees of efficiency and selectivity. This guide will delve into the two most common synthetic routes: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols. For each method, the underlying mechanism, experimental protocol, and relevant data will be presented.
Williamson Ether Synthesis: The Preferred Route
The Williamson ether synthesis is a widely used and highly effective method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] It proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction between an alkoxide ion and a primary alkyl halide.[2][3]
Mechanism of Action
The reaction mechanism involves two key steps:
-
Deprotonation: An alcohol is deprotonated by a strong base to form a potent nucleophile, the alkoxide ion.
-
Nucleophilic Attack: The alkoxide ion then attacks the electrophilic carbon of an alkyl halide in a concerted S(_N)2 fashion, displacing the halide and forming the ether linkage.
For the synthesis of this compound, two variations of the Williamson synthesis are possible:
-
Route A: The reaction of sodium butoxide with isobutyl bromide.
-
Route B: The reaction of sodium isobutoxide with 1-bromobutane (B133212).
Due to the S(_N)2 nature of the reaction, the rate is sensitive to steric hindrance around the electrophilic carbon. Primary alkyl halides are excellent substrates, while secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, leading to the formation of alkenes as side products.[1][3] Therefore, Route B , utilizing the primary alkyl halide 1-bromobutane, is the more efficient and preferred pathway for the synthesis of this compound.
Figure 1: Williamson Ether Synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the Williamson ether synthesis (Route B).
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Isobutanol | 74.12 | 0.803 | 0.1 | 7.41 g (9.23 mL) |
| Sodium Hydride (60% in mineral oil) | 24.00 | ~1.3 | 0.11 | 4.4 g |
| Anhydrous Dimethylformamide (DMF) | - | - | - | 100 mL |
| 1-Bromobutane | 137.02 | 1.276 | 0.1 | 13.7 g (10.7 mL) |
| Diethyl ether | - | - | - | As needed |
| Saturated Ammonium (B1175870) Chloride Solution | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | - | As needed |
Procedure:
-
Alkoxide Formation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (100 mL) and isobutanol (0.1 mol). Cool the flask in an ice bath. Carefully add sodium hydride (0.11 mol) portion-wise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
S(_N)2 Reaction: Cool the resulting sodium isobutoxide solution back to 0°C in an ice bath. Add 1-bromobutane (0.1 mol) dropwise from the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.
Quantitative Data
Predicted Spectroscopic Data for this compound:
| Technique | Expected Chemical Shifts/Fragments |
| ¹H NMR | δ ~3.3-3.4 (t, 2H, -O-CH₂-CH₂-), δ ~3.1-3.2 (d, 2H, -O-CH₂-CH(CH₃)₂), δ ~1.8-1.9 (m, 1H, -CH(CH₃)₂), δ ~1.5-1.6 (m, 2H, -CH₂-CH₂-CH₃), δ ~1.3-1.4 (m, 2H, -CH₂-CH₃), δ ~0.9 (t, 3H, -CH₂-CH₃), δ ~0.8-0.9 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ ~78-80 (-O-CH₂-CH(CH₃)₂), δ ~70-72 (-O-CH₂-CH₂-), δ ~31-33 (-CH₂-CH₂-CH₃), δ ~28-30 (-CH(CH₃)₂), δ ~19-21 (-CH₂-CH₃), δ ~19-21 (-CH(CH₃)₂), δ ~13-15 (-CH₂-CH₃) |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 130. Expected fragmentation patterns include loss of alkyl groups. |
Acid-Catalyzed Dehydration of Alcohols
An alternative, though less efficient, method for ether synthesis is the acid-catalyzed dehydration of alcohols. This method is primarily used for the synthesis of symmetrical ethers from primary alcohols.[4][5]
Mechanism of Action
The reaction proceeds through the following steps:
-
Protonation: An alcohol molecule is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water).
-
Nucleophilic Attack: A second alcohol molecule acts as a nucleophile and attacks the protonated alcohol, displacing water in an S(_N)2 reaction.
-
Deprotonation: The resulting protonated ether is deprotonated to yield the final ether product.
When a mixture of two different primary alcohols, such as butanol and isobutanol, is used, a statistical mixture of three different ethers will be formed: di-n-butyl ether, diisobutyl ether, and the desired this compound.[6] This lack of selectivity makes purification difficult and significantly lowers the yield of the target unsymmetrical ether.
Figure 2: Product distribution in acid-catalyzed synthesis.
Experimental Protocol (Generalized)
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| n-Butanol | 74.12 | 0.810 | 0.5 | 37.06 g (45.75 mL) |
| Isobutanol | 74.12 | 0.803 | 0.5 | 37.06 g (46.15 mL) |
| Concentrated Sulfuric Acid | 98.08 | 1.84 | - | Catalytic amount |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine n-butanol (0.5 mol) and isobutanol (0.5 mol).
-
Acid Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the alcohol mixture.
-
Reaction and Distillation: Heat the mixture to a temperature that allows for the distillation of the ether products (the boiling point of this compound is approximately 131-133°C, while di-n-butyl ether boils at 142°C and diisobutyl ether at 122°C). The removal of water as it is formed can help drive the equilibrium towards the products.
-
Work-up and Purification: The collected distillate will be a mixture of the three ethers and unreacted alcohols. This mixture would require careful fractional distillation to separate the components. The organic layer should be washed with a dilute base to neutralize any remaining acid, followed by water and brine washes. After drying, a final fractional distillation is necessary to isolate this compound.
Quantitative Considerations
The yield of this compound from this method is expected to be low due to the formation of the two symmetrical ether byproducts. The product distribution will be approximately statistical, meaning the yield of the desired unsymmetrical ether will be limited.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis is the superior method, offering high yields and selectivity. The key to its success lies in the appropriate choice of reactants, specifically utilizing a primary alkyl halide (1-bromobutane) to minimize competing elimination reactions. The acid-catalyzed dehydration of a mixture of butanol and isobutanol is a less favorable approach due to the formation of a difficult-to-separate mixture of three ether products, resulting in a significantly lower yield of the desired unsymmetrical ether. For researchers and professionals in drug development requiring a reliable and efficient synthesis of this compound, the Williamson ether synthesis is the recommended pathway.
Figure 3: Comparative experimental workflows.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 1-(Isobutoxy)butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Isobutoxy)butane, also known as isobutyl butyl ether. The information presented herein is essential for the structural elucidation and characterization of this compound in research and development settings. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Isobutyl butyl ether, Butyl isobutyl ether
-
CAS Number: 17071-47-5[1]
-
Molecular Formula: C₈H₁₈O[1]
-
Molecular Weight: 130.23 g/mol [1]
-
Structure:
Spectroscopic Data
While extensive, publicly available, peer-reviewed spectroscopic data for this compound is limited, this section outlines the expected spectral characteristics based on the known properties of ethers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | ~3.4 | Triplet | ~6.7 | 2H |
| b | ~1.5 | Sextet | ~6.9 | 2H |
| c | ~1.4 | Sextet | ~7.2 | 2H |
| d | ~0.9 | Triplet | ~7.4 | 3H |
| e | ~3.2 | Doublet | ~6.7 | 2H |
| f | ~1.9 | Nonet | ~6.7 | 1H |
| g | ~0.9 | Doublet | ~6.7 | 6H |
Note: Predicted values are based on empirical data for similar aliphatic ethers. Hydrogens on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range.[2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| 1 | ~71 |
| 2 | ~32 |
| 3 | ~19 |
| 4 | ~14 |
| 1' | ~78 |
| 2' | ~28 |
| 3' | ~19 |
Note: Predicted values are based on empirical data for similar aliphatic ethers. Carbons bonded to the ether oxygen typically resonate in the 50-80 ppm range.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of an ether is the C-O stretching vibration.
Table 3: Expected Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-3000 | Strong | C-H stretching (alkane) |
| 1450-1470 | Medium | C-H bending (alkane) |
| 1365-1385 | Medium | C-H bending (gem-dimethyl) |
| 1050-1150 | Strong | C-O stretching (ether)[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aliphatic ethers, the molecular ion peak may be weak or absent. Fragmentation often occurs via cleavage of the C-C or C-O bonds.
Table 4: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Possible Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 87 | [M - C₃H₇]⁺ |
| 73 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5] Common laboratory solvents should be avoided as their proton signals can overwhelm the sample signals.[5]
-
Ensure the solution is homogeneous. Gentle vortexing or sonication can be used to aid dissolution.[4]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.[6]
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[8]
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid directly onto the ATR crystal.[8][9]
-
-
Data Acquisition:
-
Place the sample holder or ATR accessory into the IR spectrometer.
-
Acquire a background spectrum of the empty cell or clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
This compound is a volatile organic compound and is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS).[10]
-
Inject a dilute solution of the compound into the GC, where it is vaporized and separated from the solvent and any impurities.[10]
-
The vaporized sample then enters the ion source of the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]
-
-
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Confirmation.
Conclusion
References
- 1. This compound [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Isobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(isobutoxy)butane. Due to the absence of publicly available experimental spectra, this document utilizes predicted data to facilitate the structural elucidation and characterization of this compound. The information presented herein is intended to support research, development, and quality control activities where the identification and confirmation of this compound are critical.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR spectrum of this compound reveals five distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts (δ), predicted multiplicities, coupling constants (J), and integration values are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 | 3.37 | Triplet | 6.6 | 2H |
| H-2 | 1.54 | Multiplet | - | 2H |
| H-3 | 1.37 | Multiplet | - | 2H |
| H-4 | 0.91 | Triplet | 7.4 | 3H |
| H-1' | 3.16 | Doublet | 6.7 | 2H |
| H-2' | 1.89 | Multiplet | - | 1H |
| H-3' | 0.88 | Doublet | 6.7 | 6H |
Note: Data was predicted using an online NMR prediction tool.
Predicted ¹³C NMR Spectral Data of this compound
The predicted proton-decoupled ¹³C NMR spectrum of this compound displays six unique signals, consistent with the number of chemically non-equivalent carbon atoms in the structure. The predicted chemical shifts for each carbon are detailed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 70.8 |
| C-2 | 31.8 |
| C-3 | 19.4 |
| C-4 | 14.0 |
| C-1' | 77.8 |
| C-2' | 28.5 |
| C-3' | 19.4 |
Note: Data was predicted using an online NMR prediction tool.
Experimental Protocols for NMR Spectroscopy
The following are generalized yet detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to singlets.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of a chemical compound using NMR spectroscopy.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Isobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 1-(isobutoxy)butane. The information presented herein is essential for the structural elucidation and identification of this compound in complex matrices. This guide summarizes the core fragmentation pathways, presents quantitative data in a structured format, and outlines a typical experimental protocol for analysis.
Introduction to the Mass Spectrometry of Ethers
Under electron ionization (EI) mass spectrometry, ethers undergo characteristic fragmentation patterns that provide significant structural information.[1] The initial step involves the removal of an electron from the oxygen atom, forming a molecular ion (M•+).[2] Due to the high energy of electron ionization, this molecular ion is often unstable and undergoes further fragmentation.[3] The molecular ion peak for aliphatic ethers is typically weak or sometimes absent.[1][4] The major fragmentation pathways for aliphatic ethers include alpha-cleavage, beta-cleavage, and cleavage of the carbon-oxygen bond.[4][5][6]
Predicted Fragmentation Pathways of this compound
This compound (C₈H₁₈O, Molecular Weight: 130.23 g/mol ) is an aliphatic ether. Its fragmentation upon electron ionization can be predicted based on established principles of ether fragmentation.
Alpha-Cleavage
Alpha-cleavage is a dominant fragmentation mechanism for ethers, involving the breaking of a carbon-carbon bond adjacent to the oxygen atom.[6][7][8] This process is driven by the formation of a resonance-stabilized oxonium ion. For this compound, there are two potential sites for alpha-cleavage on the isobutoxy side and one on the n-butoxy side. The most favorable alpha-cleavage involves the loss of the largest possible alkyl radical, leading to the most stable and often most abundant fragment ion.
-
Loss of a propyl radical (•CH₂CH₂CH₃): Cleavage of the C-C bond alpha to the oxygen on the n-butyl chain results in the formation of an ion at m/z 87.
-
Loss of an isopropyl radical (•CH(CH₃)₂): Alpha-cleavage on the isobutyl chain leads to the expulsion of an isopropyl radical, generating a fragment at m/z 73.
-
Loss of a methyl radical (•CH₃): A less favorable alpha-cleavage on the isobutyl chain can result in the loss of a methyl radical, producing an ion at m/z 115.
Carbon-Oxygen Bond Cleavage
Heterolytic cleavage of the C-O bond can also occur, resulting in the formation of carbocations.[5] This pathway can lead to the formation of butyl and isobutyl cations.
-
Formation of the isobutyl cation: Cleavage of the C-O bond can produce an isobutyl cation at m/z 57.
-
Formation of the butyl cation: Alternatively, cleavage can result in a butyl cation, also at m/z 57.
Beta-Cleavage and Rearrangements
Beta-cleavage, the breaking of the bond between the alpha and beta carbons from the oxygen, is another characteristic fragmentation pathway for ethers.[1][4][9] This can be accompanied by hydrogen rearrangements.
Quantitative Data Summary
The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative abundances are estimations based on the stability of the resulting ions and common fragmentation patterns of similar ethers.
| m/z | Proposed Fragment Ion | Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 130 | [C₈H₁₈O]•+ | [CH₃(CH₂)₃OCH₂CH(CH₃)₂]•+ | Molecular Ion | Very Low |
| 87 | [C₅H₁₁O]+ | [CH₃(CH₂)₃O=CH₂]+ | α-cleavage (loss of •CH(CH₃)₂) | High |
| 73 | [C₄H₉O]+ | [CH₂=O+CH₂CH(CH₃)₂] | α-cleavage (loss of •CH₂CH₂CH₃) | Moderate |
| 57 | [C₄H₉]+ | [CH₃(CH₂)₃]+ or [(CH₃)₂CHCH₂]+ | C-O bond cleavage | High (likely base peak) |
| 43 | [C₃H₇]+ | [(CH₃)₂CH]+ | Secondary fragmentation | Moderate to High |
| 41 | [C₃H₅]+ | [CH₂=CHCH₂]+ | Secondary fragmentation | Moderate |
| 29 | [C₂H₅]+ | [CH₃CH₂]+ | Secondary fragmentation | Moderate |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.
4.1. Sample Preparation
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.[3]
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
4.3. Data Acquisition and Analysis
-
Acquire data using the instrument's data acquisition software.
-
Integrate the peaks and identify the compound based on its retention time and mass spectrum.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Quantify the analyte using a calibration curve generated from the working standards.
Visualizations of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary predicted fragmentation pathways of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by alpha-cleavage and carbon-oxygen bond cleavage, leading to characteristic fragment ions at m/z 87, 73, and 57. The provided experimental protocol offers a robust method for the analysis of this compound in various matrices. This technical guide serves as a valuable resource for researchers and scientists in the identification and structural elucidation of this compound.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 7. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ether Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used extensively in research and industry to identify functional groups within a molecule. For compounds containing ether linkages (R-O-R'), IR spectroscopy provides critical diagnostic information. Ethers are characterized by the presence of a C-O-C bond, and the vibrations associated with this linkage, particularly the C-O stretching, produce strong, characteristic absorption bands in the IR spectrum. Unlike functional groups such as alcohols or carbonyls, the ether linkage lacks highly polar bonds like O-H or C=O, making the C-O-C stretch the most prominent and useful feature for its identification.[1][2] This guide provides a comprehensive overview of the principles, data interpretation, and experimental protocols for the IR spectroscopic analysis of ethers.
Core Principles: Vibrational Modes of the Ether Linkage
The primary vibrational modes of interest for the ether functional group are the stretching vibrations of the C-O-C moiety. These are categorized into two types: asymmetric and symmetric stretching.
-
Asymmetric C-O-C Stretching: This vibration involves one C-O bond stretching while the other contracts. It results in a significant change in the dipole moment of the molecule, leading to a strong and prominent absorption band in the IR spectrum.[1] This is typically the most diagnostic peak for identifying an ether.[1]
-
Symmetric C-O-C Stretching: In this mode, both C-O bonds stretch or contract in phase. The change in dipole moment is less pronounced compared to the asymmetric stretch, resulting in a much weaker absorption band that is often difficult to identify, especially in complex molecules.[1][2]
Other vibrations, such as C-H stretching and bending, are also present but are generally less useful for confirming the presence of an ether linkage as they overlap with absorptions from alkyl or aryl groups in many organic molecules.[2][3] However, a C-H stretch associated with a methoxy (B1213986) group (CH₃-O-) can sometimes be observed around 2830 ± 10 cm⁻¹, which is slightly lower than typical alkyl C-H stretches.[1]
IR Spectral Characteristics of Different Ether Classes
The precise wavenumber of the C-O-C stretching vibration is highly dependent on the nature of the groups attached to the oxygen atom. This allows for the differentiation between various classes of ethers.[1]
Aliphatic (Dialkyl) Ethers
In simple dialkyl ethers, the most characteristic absorption is a single, strong band corresponding to the asymmetric C-O-C stretch, which appears in the range of 1150-1070 cm⁻¹ .[1] For example, diethyl ether shows a strong, characteristic peak at approximately 1122 cm⁻¹.[1] The corresponding symmetric stretch is very weak and typically found around 890-820 cm⁻¹.[1]
Aryl and Vinyl Ethers
When the ether oxygen is attached to an sp²-hybridized carbon, such as in an aromatic ring or a vinyl group, resonance effects come into play. The delocalization of the oxygen's lone pair electrons into the π-system gives the C-O bond partial double-bond character. This strengthening of the bond results in a shift of the stretching frequency to a higher wavenumber.[2]
-
Aryl Alkyl Ethers: These compounds, such as anisole, exhibit two distinct and strong C-O stretching bands. The asymmetric aryl-O stretch appears at a higher frequency, typically 1275-1200 cm⁻¹ , while the symmetric alkyl-O stretch is found at a lower frequency, around 1050-1010 cm⁻¹ .[1]
-
Diaryl Ethers: Symmetrical diaryl ethers, like diphenyl ether, show a single strong asymmetric C-O-C stretch in the 1300-1200 cm⁻¹ range.[1]
-
Vinyl Ethers: Similar to aryl ethers, vinyl ethers display a strong asymmetric C-O stretch at a higher wavenumber, typically around 1225-1200 cm⁻¹ , due to resonance. A weaker symmetric stretch may be observed near 850 cm⁻¹.[2][4][5]
Cyclic Ethers (including Epoxides)
Ring strain significantly influences the vibrational frequencies of cyclic ethers.
-
Epoxides (Oxiranes): These three-membered rings exhibit unique and highly characteristic absorptions due to severe ring strain. They show three distinct bands:
-
A "ring breathing" symmetric stretch near 1280-1230 cm⁻¹ .[6]
-
An intense asymmetric ring deformation (C-O-C stretch) between 950-810 cm⁻¹ .[6]
-
A strong symmetric ring deformation (C-O-C stretch) from 880-750 cm⁻¹ .[6] The absorption around 915 cm⁻¹ is often used analytically to monitor reactions involving the opening of the epoxide ring.[7][8]
-
-
Larger Cyclic Ethers: As ring strain decreases in larger rings like tetrahydrofuran (B95107) (a five-membered ring), the C-O-C stretching frequencies approach those of acyclic aliphatic ethers, typically appearing in the 1140-1070 cm⁻¹ range.[1][9]
Quantitative Data Summary
The characteristic IR absorption frequencies for various ether linkages are summarized in the table below for easy comparison.
| Ether Class | Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Aliphatic (Dialkyl) Ethers | Asymmetric C-O-C Stretch | 1150 - 1070 | Strong | The most diagnostic peak for this class.[1] |
| Symmetric C-O-C Stretch | 890 - 820 | Weak to Medium | Often difficult to assign.[1] | |
| Aryl Alkyl Ethers | Asymmetric Aryl-O Stretch | 1275 - 1200 | Strong | Higher frequency due to resonance.[1][2] |
| Symmetric Alkyl-O Stretch | 1050 - 1010 | Strong | Lower frequency stretch.[1][10] | |
| Diaryl Ethers | Asymmetric C-O-C Stretch | 1300 - 1200 | Strong | Single strong peak for symmetrical ethers.[1] |
| Vinyl Ethers | Asymmetric C-O-C Stretch | 1225 - 1200 | Strong | Shifted to higher frequency due to resonance.[2][4] |
| Symmetric C-O-C Stretch | ~850 | Weak | ||
| Epoxides (Oxiranes) | Symmetric Ring Breathing | 1280 - 1230 | Medium | |
| Asymmetric Ring Deformation | 950 - 810 | Strong | Highly characteristic of the strained ring.[6] | |
| Symmetric Ring Deformation | 880 - 750 | Strong | Also highly characteristic.[6] | |
| Large-Ring Cyclic Ethers | Asymmetric C-O-C Stretch | 1140 - 1070 | Strong | Similar to acyclic aliphatic ethers.[9] |
Distinguishing Ethers from Other Functional Groups
A key aspect of spectral interpretation is the elimination of other possibilities. Ethers are primarily identified by what is present (the C-O stretch) and what is absent.
-
Alcohols vs. Ethers: Alcohols exhibit a very strong and characteristically broad O-H stretching band in the region of 3600-3200 cm⁻¹. The absence of this band is a strong indicator that the compound is not an alcohol.[2]
-
Esters vs. Ethers: Esters contain both a C-O and a C=O group. While their C-O stretch appears in a similar region to ethers (1300-1050 cm⁻¹), esters are definitively identified by the presence of an additional, very strong C=O stretching band around 1750-1735 cm⁻¹.[2][11][12] The absence of this strong carbonyl absorption rules out an ester.
Experimental Protocols
Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation.
Protocol for Liquid Samples (Neat Film)
This method is suitable for pure liquid samples.
-
Materials: Clean, dry infrared-transparent salt plates (e.g., NaCl or KBr), Pasteur pipette, kimwipes, and a suitable cleaning solvent (e.g., dry acetone (B3395972) or methylene (B1212753) chloride).
-
Procedure:
-
Ensure the salt plates are clean and transparent. If necessary, polish them and clean with a dry solvent. Handle plates by the edges to avoid transferring moisture and oils.
-
Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.[13]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates (a "sandwich").[14] Avoid air bubbles.
-
Place the assembled plates into the sample holder of the FTIR spectrometer.
-
Acquire the spectrum according to the instrument's operating procedure.
-
After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, dry them, and return them to a desiccator for storage.[14]
-
Protocol for Solid Samples (KBr Pellet)
This is the most common method for obtaining high-quality spectra of solid samples.
-
Materials: Agate mortar and pestle, IR-grade potassium bromide (KBr, dried at ~110°C), sample, spatula, and a hydraulic press with a pellet die.[15]
-
Procedure:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.[16]
-
Add about 100-200 mg of dry, IR-grade KBr to the mortar (a sample-to-KBr ratio of roughly 1:100).[15][17]
-
Grind the mixture thoroughly for several minutes until it becomes a fine, homogeneous powder.[15] This step is critical to reduce particle size and minimize light scattering.
-
Carefully transfer a portion of the powder into the collar of a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[18] Using a vacuum die is recommended to remove trapped air and moisture, resulting in a clearer pellet.[18]
-
Carefully remove the pellet from the die and place it in the sample holder of the spectrometer.
-
Acquire the spectrum. A background spectrum of a pure KBr pellet should be run for correction.[16]
-
General Spectrometer Workflow
-
Background Scan: Always perform a background scan with nothing in the sample compartment (or with a pure KBr pellet for solid analysis). This measures the instrument's response and the absorbance of atmospheric CO₂ and water vapor, which can then be subtracted from the sample spectrum.[19]
-
Sample Scan: Place the prepared sample (liquid film or KBr pellet) into the sample beam.
-
Acquire Spectrum: Initiate the sample scan. The instrument software will typically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Visualizations
Key Vibrational Modes in Ethers
Caption: Primary C-O-C stretching vibrations in ethers.
Influence of Structure on C-O Stretching Frequency
Caption: Effect of chemical structure on ether C-O IR frequencies.
General Experimental Workflow for FTIR Analysis
Caption: Workflow for sample preparation and FTIR analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 5. IR spectrum: Ethers [quimicaorganica.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scielo.br [scielo.br]
- 8. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 16. shimadzu.com [shimadzu.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(Isobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(isobutoxy)butane, also known as butyl isobutyl ether. This ether is a colorless liquid with applications as a solvent and in chemical synthesis. This document details its key physical constants, spectroscopic data, chemical reactivity, and includes detailed experimental protocols for its synthesis and characterization, making it a valuable resource for professionals in research and development.
Physical Properties
This compound is a flammable, colorless liquid. Its key physical properties are summarized in the table below for easy reference. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₁₈O | - | [1] |
| Molecular Weight | 130.23 | g/mol | [1][2] |
| Boiling Point | 132.6 | °C | [2] |
| Melting Point | -94 (estimate) | °C | [2] |
| Density | 0.778 | g/cm³ | [2] |
| Flash Point | 22.8 | °C | [2] |
| Vapor Pressure | 10.8 | mmHg at 25°C | [2] |
| Refractive Index | 1.402 | - | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.459 | - | [2] |
Chemical Properties and Reactivity
As an aliphatic ether, this compound exhibits chemical properties characteristic of this functional group. Ethers are generally unreactive towards many reagents, which makes them excellent solvents for a wide range of chemical reactions.[3][4] However, they do undergo specific reactions under certain conditions.
Acidic Cleavage
Ethers can be cleaved by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), through nucleophilic substitution reactions.[4] The reaction proceeds via protonation of the ether oxygen, forming a good leaving group (an alcohol). The halide ion then attacks one of the adjacent carbon atoms. The mechanism, either S(_N)1 or S(_N)2, depends on the structure of the alkyl groups. For this compound, which has primary and isobutyl groups, the cleavage is likely to proceed via an S(_N)2 mechanism, with the halide attacking the less sterically hindered butyl group.[2][4]
Autoxidation
A significant chemical property of ethers is their propensity to undergo autoxidation upon exposure to air and light, forming explosive peroxides and hydroperoxides.[1][5][6] This is a free-radical chain reaction that can be hazardous if the ether has been stored for a prolonged period. It is crucial to test for the presence of peroxides before distilling or concentrating an ether.
Synthesis of this compound
The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (S(_N)2) of an alkyl halide by an alkoxide ion.[7][8]
Synthetic Pathway
There are two possible retrosynthetic disconnections for this compound via the Williamson ether synthesis:
-
Route A: Reaction of sodium butoxide with isobutyl bromide.
-
Route B: Reaction of sodium isobutoxide with 1-bromobutane (B133212).
Route B is generally preferred as it involves a primary alkyl halide (1-bromobutane), which is more reactive and less prone to elimination side reactions in an S(_N)2 reaction compared to the more sterically hindered isobutyl bromide.[8]
Detailed Experimental Protocol
Materials:
-
Isobutanol (2-methyl-1-propanol)
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isobutanol (1.0 equivalent) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
S(_N)2 Reaction: Cool the resulting sodium isobutoxide solution back to 0 °C. Add 1-bromobutane (1.05 equivalents) dropwise via a syringe. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The protons on the carbons adjacent to the ether oxygen (α-protons) will be shifted downfield to approximately 3.4-4.5 ppm.[3][4][9]
¹³C NMR: The carbon NMR spectrum will also show characteristic downfield shifts for the carbons bonded to the ether oxygen, typically in the range of 50-80 ppm.[3][4][9][10]
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| O-CH₂ -CH₂-CH₂-CH₃ | ~3.4 (triplet) | ~70 |
| O-CH₂-CH₂ -CH₂-CH₃ | ~1.6 (sextet) | ~32 |
| O-CH₂-CH₂-CH₂ -CH₃ | ~1.4 (sextet) | ~19 |
| O-CH₂-CH₂-CH₂-CH₃ | ~0.9 (triplet) | ~14 |
| O-CH₂ -CH(CH₃)₂ | ~3.2 (doublet) | ~78 |
| O-CH₂-CH (CH₃)₂ | ~1.9 (nonet) | ~28 |
| O-CH₂-CH(C H₃)₂ | ~0.9 (doublet) | ~19 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating aliphatic ethers.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 130, along with characteristic fragmentation patterns resulting from the cleavage of the C-O and C-C bonds.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. As with all ethers, there is a risk of peroxide formation upon prolonged storage and exposure to air. Therefore, it is recommended to test for peroxides before use, especially before distillation. Protective gloves and safety glasses should be worn when handling this chemical.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, along with the detailed experimental protocols for its synthesis and characterization, will be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. Proper handling and awareness of its reactivity are essential for its safe and effective use.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. One Part of Chemistry: Synthesis of n-Butyl Ethyl Ether from 1-Butanol [1chemistry.blogspot.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. fiveable.me [fiveable.me]
Solubility of 1-(Isobutoxy)butane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(isobutoxy)butane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document provides a comprehensive overview of the qualitative solubility of a close structural isomer, di-n-butyl ether, as a predictive reference. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data for their specific applications. This includes a visual workflow to guide the experimental process.
Introduction
This compound, also known as isobutyl butyl ether, is an ether with applications as a solvent and an intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes such as extraction and crystallization, and formulation development. The principle of "like dissolves like" suggests that as a relatively non-polar ether, this compound will exhibit good solubility in a range of organic solvents. This guide provides the available qualitative data for a closely related compound and a robust methodology to determine precise solubility parameters.
Predicted Solubility Profile of this compound
Qualitative Solubility of Di-n-butyl Ether (as an Analog)
The following table summarizes the qualitative solubility of di-n-butyl ether in various organic solvents. It is anticipated that this compound would exhibit a similar solubility profile.
| Solvent | Classification | Predicted Solubility of this compound | Reference |
| Acetone | Polar Aprotic | Very Soluble | [1][2] |
| Benzene | Non-polar | Miscible | [2] |
| Ethanol | Polar Protic | Miscible in all proportions | [2] |
| Diethyl Ether | Polar Aprotic | Miscible in all proportions | [2] |
| Most Organic Solvents | - | Miscible | [2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a standard procedure for determining the solubility of a liquid in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with airtight seals
-
Calibrated positive displacement pipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and syringes
Procedure
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: In a series of sealed glass vials, add an excess amount of this compound to a precisely measured volume or mass of the organic solvent. The presence of a separate phase of this compound is necessary to ensure a saturated solution.
-
Equilibration: Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow for complete phase separation.
-
Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.
-
Dilution: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the range of the previously prepared calibration standards.
-
Analysis: Analyze the diluted sample using a calibrated analytical instrument (e.g., GC) to determine the concentration of this compound.
-
Calculation: Using the concentration from the analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or as a weight percentage).
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively reported, its structural similarity to di-n-butyl ether suggests it is highly soluble or miscible in a wide range of common organic solvents. For applications requiring precise solubility values, it is imperative that researchers perform experimental determinations. The detailed protocol and workflow provided in this guide offer a robust framework for obtaining accurate and reproducible solubility data, facilitating the effective use of this compound in research and development.
References
CAS number and molecular structure of 1-(Isobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Isobutoxy)butane, also known as butyl isobutyl ether. Included are its molecular structure, key identifiers, and detailed information on its synthesis and spectral characteristics. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
This compound is an unsymmetrical ether with the molecular formula C₈H₁₈O.[1] Its structure consists of a butyl group and an isobutyl group linked by an oxygen atom.
Molecular Structure:
Caption: 2D structure of this compound.
A summary of its key identifiers and physical properties is presented in the table below.
| Property | Value |
| CAS Number | 17071-47-5 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | 1-(2-methylpropoxy)butane |
| Synonyms | Butyl isobutyl ether |
| Boiling Point | 139-141 °C |
| Density | 0.76 g/cm³ |
| Flash Point | 27 °C |
| Appearance | Colorless liquid |
Synthesis of this compound
A common and effective method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide.
Synthetic Pathway
There are two primary retrosynthetic approaches for the synthesis of this compound via the Williamson ether synthesis:
-
Route A: Reaction of sodium butoxide with isobutyl bromide.
-
Route B: Reaction of sodium isobutoxide with butyl bromide.
Route B is generally preferred as it involves a primary alkyl halide (butyl bromide), which is more reactive and less prone to elimination side reactions in Sₙ2 reactions compared to the primary, but slightly more hindered, isobutyl bromide.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis (Route B)
Materials:
-
Isobutanol
-
Sodium metal
-
Butyl bromide
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add isobutanol dissolved in anhydrous diethyl ether.
-
Carefully add small pieces of sodium metal to the solution. The reaction is exothermic and will produce hydrogen gas. The reaction is complete when all the sodium has reacted.
-
Sₙ2 Reaction: Add butyl bromide dropwise to the solution of sodium isobutoxide at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with distilled water to destroy any unreacted sodium.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with distilled water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Spectral Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different proton environments in the molecule.
| Protons on Carbon | Expected Chemical Shift (ppm) | Multiplicity |
| a | ~0.9 | Triplet |
| b, c | ~1.3-1.6 | Multiplet |
| d | ~3.4 | Triplet |
| e | ~3.2 | Doublet |
| f | ~1.8 | Nonet |
| g | ~0.9 | Doublet |
Predicted chemical shifts and multiplicities are based on typical values for similar structures.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| a | ~14 |
| b | ~19 |
| c | ~32 |
| d | ~70 |
| e | ~75 |
| f | ~28 |
| g | ~19 |
Predicted chemical shifts are based on typical values for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by C-H and C-O stretching and bending vibrations.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch | 2850-3000 | Strong |
| C-O stretch | 1050-1150 | Strong |
The absence of a broad peak around 3200-3600 cm⁻¹ (O-H stretch) and a strong peak around 1700 cm⁻¹ (C=O stretch) would confirm the purity of the ether.[3][4]
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern will be characteristic of ethers, with common fragmentation pathways including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[5][6][7]
Expected Fragmentation Pattern:
Caption: Plausible mass spectrometry fragmentation of this compound.
Applications in Research and Drug Development
Ethers are generally valued for their chemical stability and solvating properties.[8] While specific applications of this compound in drug development are not extensively documented, its properties suggest potential utility in the following areas:
-
Solvent: Due to its moderate boiling point and ability to dissolve a range of organic compounds, it can be used as a reaction solvent, particularly in reactions where protic solvents are not suitable.
-
Intermediate in Organic Synthesis: It can serve as a starting material or intermediate in the synthesis of more complex molecules. The ether linkage can be cleaved under specific conditions if required.
-
Excipient: In drug formulation, ethers can sometimes be used as inactive ingredients or excipients.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Flammability: Keep away from heat, sparks, and open flames.[9][10]
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with a fume hood.
-
Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
References
- 1. ejournal.upi.edu [ejournal.upi.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 8. Key Uses of Ethers in Health Care Industry | Chemistry Guide [vedantu.com]
- 9. williams.com [williams.com]
- 10. alsafetydatasheets.com [alsafetydatasheets.com]
Potential Research Applications of 1-(Isobutoxy)butane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the potential research applications of 1-(isobutoxy)butane, also known as isobutyl butyl ether. Drawing upon its fundamental chemical and physical properties, this document explores its prospective uses as a solvent in organic synthesis and extraction processes, and touches upon its potential, though less explored, roles in formulation science. Detailed experimental protocols for its synthesis are provided, alongside a summary of its key physicochemical data.
Core Properties of this compound
This compound is a dialkyl ether with the chemical formula C8H18O.[1] Its structure consists of a butyl group and an isobutyl group linked by an oxygen atom. This asymmetrical structure influences its physical and chemical properties, making it a subject of interest for various chemical applications.
Physicochemical Data
A compilation of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different experimental settings and for predicting its suitability for various applications.
| Property | Value | Unit | Source |
| Molecular Formula | C8H18O | - | [1] |
| Molecular Weight | 130.23 | g/mol | [2] |
| CAS Number | 17071-47-5 | - | [1] |
| Boiling Point | 404.42 | K | [2] |
| Melting Point | 187.15 | K | [2] |
| Density | 0.778 | g/cm³ | |
| Flash Point | 22.8 | °C | |
| Vapor Pressure | 10.8 | mmHg at 25°C | |
| Refractive Index | 1.402 | - | |
| LogP (Octanol/Water Partition Coefficient) | 2.459 | - | [2] |
| Water Solubility (log10WS) | -2.02 | mol/L | [2] |
Table 1: Physicochemical Properties of this compound
Solubility Profile
As a dialkyl ether, 1-(isbutoxy)butane is expected to be soluble in a wide range of organic solvents. Its nonpolar character, indicated by the positive LogP value, suggests good solubility for other nonpolar compounds like fats, oils, waxes, and resins.[2] Ethers are generally less soluble in water compared to alcohols of similar molecular weight due to their inability to donate hydrogen bonds.[3]
Potential Research Applications
While specific research applications for 1-(isbutoxy)butane are not extensively documented, its properties as a dialkyl ether allow for the extrapolation of several potential uses in a research and development setting.
Solvent in Organic Synthesis
The primary potential application of 1-(isbutoxy)butane is as a solvent for organic reactions. Ethers are valued as solvents due to their relative inertness, ability to dissolve a wide range of nonpolar and polar compounds, and suitable boiling points for conducting reactions at various temperatures.[3]
-
Grignard Reactions: Ethers are classic solvents for the formation of Grignard reagents and subsequent reactions. The lone pairs of electrons on the oxygen atom of the ether solvate the magnesium center of the Grignard reagent, stabilizing it.
-
Nucleophilic Substitution Reactions (SN2): The aprotic nature of ethers makes them suitable solvents for SN2 reactions, where they do not interfere with the nucleophile.
-
Reactions Requiring Moderate Temperatures: With a boiling point of 131.3 °C (404.42 K), this compound can be used for reactions that require heating above the boiling points of more volatile ethers like diethyl ether (34.6 °C) or tetrahydrofuran (B95107) (66 °C).
Caption: Logical workflow for considering this compound as a reaction solvent.
Extraction Solvent
Liquid-liquid extraction is a common technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[4] Ethers are frequently used as the organic phase in extractions from aqueous solutions due to their low miscibility with water and their ability to dissolve a wide range of organic compounds.[4]
This compound, with its hydrophobic nature, could be a suitable solvent for extracting nonpolar to moderately polar organic compounds from aqueous media in a research laboratory setting. Its lower volatility compared to diethyl ether could be advantageous in terms of reduced solvent loss and flammability.
Potential Role in Drug Formulation and Delivery
While less common than their use as solvents, some ethers have applications in pharmaceutical formulations. For instance, polyethylene (B3416737) glycol (PEG), a polyether, is widely used as an excipient.[5] The biocompatibility of many simple dialkyl ethers is an area of ongoing research.[6] Given its properties, this compound could be investigated for:
-
Solubilizing Agent: For nonpolar active pharmaceutical ingredients (APIs) in topical or transdermal formulations.
-
Excipient Research: As a component in novel drug delivery systems, although extensive toxicological and biocompatibility studies would be required.
It is important to note that the toxicological profile of this compound is not well-established. Glycol ethers, a different class of ethers, have been associated with various toxic effects.[5][7] Therefore, any application in drug development would necessitate rigorous safety assessments.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, two pathways are theoretically possible:
-
Pathway A: Reaction of sodium butoxide with isobutyl bromide.
-
Pathway B: Reaction of sodium isobutoxide with n-butyl bromide.
Pathway B is generally preferred as it involves a primary alkyl halide (n-butyl bromide), which is more susceptible to SN2 attack and less prone to elimination side reactions compared to the primary but sterically hindered isobutyl bromide.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Methodology (Adapted from standard Williamson ether synthesis protocols):
Materials:
-
Isobutanol (2-methyl-1-propanol)
-
Sodium metal
-
n-Butyl bromide (1-bromobutane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Preparation of Sodium Isobutoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, place freshly cut sodium metal (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Slowly add isobutanol (1.1 equivalents) dropwise to the flask with stirring under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.
-
Reaction with n-Butyl Bromide: Once the sodium isobutoxide has formed and the solution has cooled to room temperature, add n-butyl bromide (1.0 equivalent) dropwise via the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of distilled water.
-
Transfer the mixture to a separatory funnel and add more water to dissolve any salts. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound. Collect the fraction boiling at approximately 131-132 °C.
Safety Precautions:
-
Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere.
-
n-Butyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Ethers are flammable; avoid open flames.
Conclusion
This compound presents itself as a versatile, though currently underutilized, dialkyl ether with significant potential in chemical research. Its physicochemical properties make it a promising candidate as a solvent for a variety of organic reactions and extraction processes, particularly where a higher boiling point than common ethers is desirable. While its application in drug formulation remains speculative and would require extensive toxicological evaluation, its fundamental characteristics warrant further investigation by researchers and scientists in the field of chemistry and drug development. The straightforward synthesis via the Williamson ether synthesis further enhances its accessibility for research purposes.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 17071-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Extraction [sites.pitt.edu]
- 5. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
- 6. Dendritic cell biocompatibility of ether-based urethane films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
A Theoretical Exploration of 1-(Isobutoxy)butane's Conformational Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The three-dimensional arrangement of atoms in a molecule, its conformation, dictates its physical, chemical, and biological properties. For flexible molecules like 1-(isobutoxy)butane, numerous conformations can exist due to the low energy barrier to rotation around single bonds.[1][2] Conformational analysis aims to identify the most stable conformations (energy minima) and the transition states (energy maxima) that separate them.[1][3] This knowledge is paramount in fields like drug development, where molecular shape governs interactions with biological targets.
Theoretical calculations, particularly molecular mechanics and quantum chemistry methods, are powerful tools for investigating conformational landscapes.[4][5] This guide will focus on the application of these methods to this compound.
Structure of this compound:
This compound (also known as butyl isobutyl ether) has the chemical formula C8H18O.[6] Its structure consists of a butyl group and an isobutyl group linked by an ether oxygen. The key rotatable bonds that determine its overall conformation are the C-C bonds within the alkyl chains and the C-O bonds of the ether linkage.
Theoretical Methodology
A typical computational workflow for conformational analysis involves several steps, from initial structure generation to high-level energy calculations.
Initial Conformer Generation
The first step is to generate a diverse set of possible conformations. This can be achieved through systematic or stochastic searches. A systematic search involves rotating each dihedral angle by a specific increment.[2][5] For this compound, the key dihedral angles to consider are around the C-O-C-C, O-C-C-C, and C-C-C-C bonds.
Molecular Mechanics (MM) Optimization
The generated conformers are then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF, AMBER). This is a computationally inexpensive method that provides a good initial ranking of the relative energies of the conformers.
Quantum Chemistry Calculations
For a more accurate determination of energies and geometries, a subset of the low-energy conformers identified by molecular mechanics should be re-optimized using quantum chemistry methods. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[4] A common choice of functional and basis set for organic molecules is B3LYP with a basis set like 6-31G* or a larger one for higher accuracy.[4]
Transition State Searching
To understand the dynamics of conformational interconversion, it is necessary to locate the transition states on the potential energy surface. This can be achieved using various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods.
Vibrational Frequency Analysis
Vibrational frequency calculations should be performed for all optimized structures (minima and transition states). For a minimum energy structure (a stable conformer), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the two conformers. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Data Presentation: Hypothetical Conformational Analysis of this compound
The following tables present hypothetical data that would be expected from a computational study of this compound, based on the principles of conformational analysis of similar molecules like butane.[1][7][8][9]
Table 1: Relative Energies of Hypothetical this compound Conformers
| Conformer ID | Dihedral Angles (τ1, τ2, τ3, τ4) | Relative Energy (kcal/mol) - MMFF | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G*) | Boltzmann Population (%) at 298 K |
| Conf-1 | anti, anti, anti, anti | 0.00 | 0.00 | 45.2 |
| Conf-2 | anti, anti, anti, gauche | 0.95 | 0.90 | 20.1 |
| Conf-3 | anti, gauche, anti, anti | 1.05 | 0.98 | 18.3 |
| Conf-4 | gauche, anti, anti, anti | 1.10 | 1.02 | 17.4 |
| Conf-5 | anti, anti, eclipsed | 5.20 | 4.80 | < 0.1 |
| Conf-6 | eclipsed, anti, anti | 5.50 | 5.10 | < 0.1 |
Note: Dihedral angles (τ) refer to the key rotations around the C-O-C-C and C-C-C-C bonds. This is a simplified representation. A full analysis would involve more dihedral angles.
Table 2: Rotational Barriers for Key Dihedral Angles in this compound (Hypothetical)
| Rotation Around Bond | Transition State | Rotational Barrier (kcal/mol) |
| C(butyl)-O | Eclipsed (C-O-C-C) | ~ 3.5 |
| O-C(isobutyl) | Eclipsed (O-C-C-C) | ~ 3.8 |
| C2-C3 (butyl) | Eclipsed (C-C-C-C) | ~ 4.5 |
| C1-C2 (isobutyl) | Eclipsed (C-C-C-C) | ~ 4.2 |
Note: These values are estimates based on typical rotational barriers in alkanes and ethers.[8][10]
Experimental Protocols (Cited Methodologies)
While no specific experimental data for this compound conformation is presented, the theoretical results would ideally be validated by experimental techniques. The following are detailed methodologies for commonly cited experiments in conformational analysis.
Gas-Phase Rotational Spectroscopy (Microwave Spectroscopy)
Objective: To determine the precise rotational constants of the molecule in the gas phase, which are directly related to its moments of inertia and thus its three-dimensional structure.
Protocol:
-
A sample of this compound is introduced into a high-vacuum chamber.
-
The sample is subjected to a pulse of microwave radiation.
-
The subsequent free induction decay of the coherently rotating molecules is detected.
-
Fourier transformation of the time-domain signal yields the frequency-domain rotational spectrum.
-
The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer present in the gas-phase equilibrium.
-
Comparison of the experimental rotational constants with those calculated for the theoretically predicted conformers allows for the unambiguous identification of the observed species.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To measure NMR parameters, such as coupling constants and Nuclear Overhauser Effects (NOEs), which are dependent on the dihedral angles and internuclear distances, respectively.
Protocol:
-
A solution of this compound is prepared in a suitable deuterated solvent.
-
One-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Vicinal (3J) coupling constants are extracted from the high-resolution 1H NMR spectrum.
-
The experimentally measured coupling constants are compared to those predicted by the Karplus equation for the different calculated conformers.
-
The observed coupling constants represent a population-weighted average over all contributing conformations. By using the calculated energies to determine the Boltzmann populations, a theoretical average coupling constant can be calculated and compared to the experimental value.[11]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the theoretical conformational analysis of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound. By combining molecular mechanics and quantum chemistry calculations, it is possible to identify the stable conformers, determine their relative energies, and calculate the energy barriers for their interconversion. The illustrative data and visualizations provided serve as a practical framework for researchers undertaking such computational studies. While this guide is theoretical in nature, the described methodologies are robust and widely applicable in the fields of chemistry and drug development for characterizing the conformational preferences of flexible molecules. Validation of these theoretical predictions with experimental data, where feasible, would provide the most complete understanding of the conformational landscape of this compound.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. users.wfu.edu [users.wfu.edu]
- 6. This compound [webbook.nist.gov]
- 7. THE CONFORMATION OF BUTANE [lcfi.ulg.ac.be]
- 8. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Class: A Technical History of Dialkyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments and scientific advancements that led to the discovery and understanding of dialkyl ethers. From their early, almost alchemical, synthesis to the development of systematic preparatory methods, this document provides a comprehensive overview for the modern researcher. It details the foundational experiments, presents key quantitative data, and outlines the logical progression of thought that established ethers as a distinct and vital class of organic compounds.
Early Discovery and the "Sweet Oil of Vitriol"
The history of dialkyl ethers begins in the 16th century with the work of the German botanist and physician, Valerius Cordus. In 1540, Cordus synthesized a volatile, sweet-smelling liquid by distilling a mixture of ethanol (B145695) and sulfuric acid (then known as "oil of vitriol").[1][2][3] He named the substance "oleum dulce vitrioli," or "sweet oil of vitriol."[1][2][3] While the synthesis was a significant achievement, the true chemical nature of the compound remained elusive for centuries. At the time, it was not understood that a new chemical entity had been formed through the dehydration of ethanol.
Around the same period, Paracelsus is noted to have discovered the analgesic properties of this "sweet oil of vitriol" in dogs.[1] However, it was not until the 18th century that the substance was given its modern name. In 1729, August Sigmund Frobenius named it "ether," from the Greek word for the upper, bright air, alluding to its high volatility.[1][4]
The understanding of ether's composition evolved slowly. Initially considered a sulfur compound, this idea was disproved around 1800.[1] The work of chemists like Fourcroy, Saussure, and Gay-Lussac in the early 19th century confirmed that ether was formed by the removal of water from ethanol, with sulfuric acid acting as a catalyst rather than a stoichiometric reactant.[5]
The Anesthetic Revolution
A pivotal moment in the history of dialkyl ethers, specifically diethyl ether, was the independent discovery of its anesthetic properties in the 1840s. Dr. Crawford Williamson Long, a surgeon in Georgia, is now recognized for privately using diethyl ether as a general anesthetic in a surgical procedure as early as March 30, 1842.[1][3] However, his work was not widely publicized at the time.
The first public demonstration of ether anesthesia, an event that revolutionized surgery, was conducted by William T. G. Morton, a Boston dentist, on October 16, 1846, at the Ether Dome of Massachusetts General Hospital.[1][3][6] This successful demonstration led to the widespread adoption of ether as a general anesthetic, transforming surgical practices from brutal, hurried affairs into controlled, painless procedures.[7]
Elucidating the Structure: The Williamson Ether Synthesis
The mid-19th century brought a more sophisticated understanding of chemical structures and reactions. In 1850, the English chemist Alexander Williamson developed a general method for synthesizing ethers, a reaction that now bears his name.[8][9][10] The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][9][11]
This reaction was crucial not only as a versatile synthetic method but also because it helped to definitively prove the structure of ethers.[8][9] By reacting sodium ethoxide with ethyl iodide, Williamson synthesized diethyl ether, demonstrating that it consisted of two ethyl groups linked by an oxygen atom.[11] This work was instrumental in moving organic chemistry from a descriptive science to one based on structural theory. The Williamson synthesis remains one of the most fundamental and widely used methods for preparing both symmetrical and asymmetrical ethers in the laboratory and in industry.[8][9]
Quantitative Data: Physical Properties of Common Dialkyl Ethers
The following tables summarize key physical properties of several common dialkyl ethers, providing a basis for comparison and for understanding their behavior as solvents and reagents.
| Ether | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C | Solubility in Water ( g/100 mL) at 20°C |
| Dimethyl Ether | (CH₃)₂O | 46.07 | -24.8 | 0.661 (at -24.8°C) | 7.1 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.7134 | 6.9 |
| Di-n-propyl Ether | (n-C₃H₇)₂O | 102.17 | 90 | 0.7360 | 0.25 |
| Diisopropyl Ether | (i-C₃H₇)₂O | 102.17 | 68.5 | 0.7258 | 0.2 |
| Di-n-butyl Ether | (n-C₄H₉)₂O | 130.23 | 142 | 0.7689 | 0.03 |
| Methyl tert-butyl ether (MTBE) | CH₃OC(CH₃)₃ | 88.15 | 55.2 | 0.7405 | 4.8 |
Data compiled from multiple sources.[11][12][13]
Experimental Protocols
Protocol 1: Synthesis of Diethyl Ether via Acid-Catalyzed Dehydration of Ethanol (A modern representation of Cordus's method)
This protocol describes the laboratory synthesis of diethyl ether from ethanol using sulfuric acid as a catalyst. This method is based on the historical synthesis by Valerius Cordus.
Materials:
-
Ethanol (95%)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (B78521) solution (5% aqueous)
-
Saturated Sodium Chloride solution
-
Anhydrous Calcium Chloride
-
Boiling chips
Equipment:
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Ice bath
Procedure:
-
Carefully add 50 mL of concentrated sulfuric acid to 50 mL of 95% ethanol in a 250 mL round-bottom flask, while cooling the flask in an ice bath. Swirl the flask to ensure thorough mixing.
-
Add a few boiling chips to the flask.
-
Set up a distillation apparatus with the round-bottom flask, a dropping funnel, a condenser, and a receiving flask cooled in an ice bath.
-
Heat the mixture in the round-bottom flask to 140-145°C.
-
Once the temperature is stable, add 100 mL of 95% ethanol dropwise from the dropping funnel at a rate that maintains a steady distillation of diethyl ether. The temperature should be maintained between 140°C and 150°C.
-
Collect the distillate, which is a mixture of diethyl ether, unreacted ethanol, and some water.
-
Transfer the distillate to a separatory funnel and wash it with 50 mL of 5% sodium hydroxide solution to neutralize any acidic impurities.
-
Separate the layers and discard the aqueous layer.
-
Wash the ether layer with 50 mL of saturated sodium chloride solution to remove any remaining ethanol.
-
Separate the layers and transfer the ether layer to a dry flask.
-
Add anhydrous calcium chloride to the ether to remove any residual water.
-
Decant the dry diethyl ether into a clean, dry distillation apparatus and redistill, collecting the fraction that boils at 34-35°C.
Protocol 2: Williamson Ether Synthesis of Phenacetin (B1679774)
This protocol details the synthesis of the analgesic drug phenacetin from acetaminophen, illustrating the Williamson ether synthesis.
Materials:
-
Acetaminophen
-
Potassium Carbonate (anhydrous)
-
Ethyl Iodide
-
2-Butanone (Methyl Ethyl Ketone - MEK)
-
Hydrochloric Acid (5% aqueous)
-
Sodium Hydroxide solution (5% aqueous)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.5 g of acetaminophen, 2.0 g of anhydrous potassium carbonate, and 25 mL of 2-butanone.
-
With stirring, add 1.1 mL of ethyl iodide to the mixture.
-
Heat the mixture to a gentle reflux and maintain reflux with stirring for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add 25 mL of water to the flask and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 25 mL of 5% aqueous sodium hydroxide, 25 mL of water, and 25 mL of 5% aqueous hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and evaporate the solvent to obtain the crude phenacetin.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure phenacetin.
-
Determine the melting point of the purified product to assess its purity.
Visualizations
Logical Relationship: Timeline of Key Discoveries in Dialkyl Ether History
Caption: A timeline of significant events in the discovery and development of dialkyl ethers.
Experimental Workflow: Synthesis of Diethyl Ether by Acid-Catalyzed Dehydration
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. ETHYL ETHER (DIETHYL ETHER) | Occupational Safety and Health Administration [osha.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Diethyl ether [unacademy.com]
- 7. Ethyl Ether Solvent Properties [macro.lsu.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]
- 12. iloencyclopaedia.org [iloencyclopaedia.org]
- 13. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
1-(Isobutoxy)butane structural isomerism
An In-depth Technical Guide on the Structural Isomerism of 1-(Isobutoxy)butane
Abstract
This technical guide provides a comprehensive examination of the structural isomerism of this compound, an ether with the molecular formula C₈H₁₈O. It is intended for an audience with a strong background in organic chemistry, such as researchers, scientists, and professionals in drug development. This document systematically enumerates the possible structural isomers, focusing primarily on the ether class. It presents a comparative analysis of their physicochemical properties and spectroscopic signatures. Furthermore, it includes a detailed, representative experimental protocol for the synthesis of such ethers via the Williamson ether synthesis, a foundational method in organic chemistry. Visual diagrams generated using Graphviz are provided to illustrate the logical relationships between the isomers, enhancing the clarity of the concepts discussed.
Introduction to Structural Isomerism in Ethers
Structural isomers are molecules that share the same molecular formula but possess different structural arrangements of atoms.[1][2] This variation in connectivity leads to distinct physical and chemical properties. Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), exhibit several types of structural isomerism.[3][4]
For the molecular formula C₈H₁₈O, which corresponds to this compound, a multitude of structural isomers exist. These can be broadly classified into two main functional groups: ethers and alcohols.[5] This guide will focus on the ether isomers, which demonstrate the following types of isomerism:
-
Chain Isomerism : This occurs when the isomers have the same molecular formula and the same functional group but differ in the arrangement of the carbon chain within the alkyl groups.[5] For example, di-n-butyl ether and di-isobutyl ether are chain isomers.
-
Metamerism : This is a type of structural isomerism where the isomers have the same functional group but differ in the nature of the alkyl groups attached to the functional group.[5] For instance, di-n-butyl ether (C₄-O-C₄) and methyl n-heptyl ether (C₁-O-C₇) are metamers.
Logical Relationship of C₈H₁₈O Isomers
The following diagram illustrates the hierarchical relationship of the isomers of C₈H₁₈O, branching from the molecular formula into functional groups and further into specific structural ether isomers.
Physicochemical Properties of C₈H₁₈O Ether Isomers
The boiling points of ethers are generally lower than those of their isomeric alcohols because ethers cannot form intermolecular hydrogen bonds with each other.[4][6] However, their boiling points are comparable to alkanes of similar molecular weight due to weak dipole-dipole interactions.[3][6] Ethers with fewer than four carbon atoms are somewhat soluble in water because the oxygen atom can act as a hydrogen bond acceptor.[6]
| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) | Density (g/mL) |
| Di-n-butyl ether | 1-Butoxybutane | CH₃(CH₂)₃O(CH₂)₃CH₃ | 142 | 0.764 |
| Di-sec-butyl ether | 2-Butoxybutane | (CH₃CH₂CH(CH₃))₂O | 122 | 0.755 |
| Di-isobutyl ether | 1-Isobutoxy-2-methylpropane | ((CH₃)₂CHCH₂)₂O | 123 | 0.759 |
| Di-tert-butyl ether | 2-tert-Butoxy-2-methylpropane | ((CH₃)₃C)₂O | 108 | 0.745 |
| This compound | 1-(2-Methylpropoxy)butane | CH₃(CH₂)₃OCH₂CH(CH₃)₂ | 131 | 0.761 |
| n-Propyl n-pentyl ether | 1-Propoxypentane | CH₃(CH₂)₄O(CH₂)₂CH₃ | 146 | 0.774 |
| Ethyl n-hexyl ether | 1-Ethoxyhexane | CH₃(CH₂)₅OCH₂CH₃ | 142 | 0.779 |
| Methyl n-heptyl ether | 1-Methoxyheptane | CH₃(CH₂)₆OCH₃ | 154 | 0.776 |
Note: Data is compiled from various chemical databases. Exact values may vary slightly based on the source and experimental conditions.
Spectroscopic Identification of Ether Isomers
Spectroscopic methods are essential for the structural elucidation of ether isomers.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an ether is the C-O single bond stretching vibration, which appears as a strong absorption band in the 1050-1150 cm⁻¹ region.[7][8][9] The absence of a broad O-H stretching band around 3300 cm⁻¹ helps to distinguish ethers from their isomeric alcohols. Aryl alkyl ethers typically show two C-O stretching bands.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : Protons on carbons adjacent to the ether oxygen (α-protons) are deshielded and typically resonate in the δ 3.4-4.5 ppm range.[7][8][9] The specific chemical shift and splitting patterns of these signals are highly diagnostic for determining the structure of the alkyl groups.
-
¹³C NMR : Carbon atoms bonded to the ether oxygen also experience a downfield shift, typically appearing in the δ 50-80 ppm range in the ¹³C NMR spectrum.[7][9]
| Spectroscopic Feature | Typical Range/Value |
| IR C-O Stretch | 1050 - 1150 cm⁻¹ (strong) |
| ¹H NMR (H-C-O) | δ 3.4 - 4.5 ppm |
| ¹³C NMR (C-O) | δ 50 - 80 ppm |
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction involves an Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion.
Objective: To synthesize this compound from sodium butoxide and isobutyl bromide.
Reaction: CH₃(CH₂)₃ONa + (CH₃)₂CHCH₂Br → CH₃(CH₂)₃OCH₂CH(CH₃)₂ + NaBr
Materials:
-
Sodium metal
-
n-Butanol (anhydrous)
-
Isobutyl bromide
-
Anhydrous diethyl ether (solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 15 mL of anhydrous n-butanol.
-
Carefully add small, freshly cut pieces of sodium metal (approx. 0.5 g, 22 mmol) to the n-butanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the mixture to stir until all the sodium has reacted to form sodium butoxide.
-
SN2 Reaction: Dilute the resulting sodium butoxide solution with 20 mL of anhydrous diethyl ether.
-
Add isobutyl bromide (2.74 g, 20 mmol) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding 20 mL of water to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer twice with 15 mL portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Purification: Remove the diethyl ether solvent using a rotary evaporator. The remaining crude product can be purified by fractional distillation to yield pure this compound.
The following workflow diagram illustrates the key stages of the Williamson ether synthesis.
Conclusion
The structural isomerism of this compound provides a clear example of the chemical diversity that can arise from a single molecular formula, C₈H₁₈O. Understanding the subtle differences in the connectivity of chain isomers and metamers is crucial, as these differences manifest in distinct physicochemical and spectroscopic properties. The systematic application of analytical techniques like IR and NMR spectroscopy allows for the unambiguous identification of each isomer. Furthermore, established synthetic methodologies, such as the Williamson ether synthesis, provide reliable pathways for the targeted preparation of these compounds for research and industrial applications. This guide serves as a foundational resource for professionals engaged in chemical synthesis and analysis.
References
- 1. Structural Isomers of Butane [unacademy.com]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 5. Ether - Isomers, Preparation, Properties and Uses. [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Electronic Properties of the Ether Functional Group
This technical guide provides a comprehensive overview of the core electronic properties of the ether functional group. Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are prevalent structural motifs in organic chemistry and are of particular significance in medicinal chemistry and drug design. Their unique electronic features govern their physical properties, reactivity, and role in molecular interactions, making a thorough understanding essential for professionals in the field.
Core Electronic and Structural Properties
The electronic nature of the ether linkage is dictated by the sp³ hybridization of the oxygen atom, the electronegativity difference between oxygen and carbon, and the overall molecular geometry.
Structure and Bonding
Ethers adopt a bent C-O-C linkage, analogous to the structure of water and alcohols.[1][2][3] The central oxygen atom is sp³ hybridized, resulting in a roughly tetrahedral geometry for the electron pairs.[4][5][6][7][8][9] Two of the sp³ hybrid orbitals form sigma bonds with the adjacent carbon atoms, while the other two orbitals hold the oxygen's non-bonding lone pairs.
This hybridization leads to a C-O-C bond angle that is slightly larger than the tetrahedral ideal of 109.5°. For instance, in dimethyl ether, the bond angle is approximately 111-112°.[1][3][4][7][8][9][10][11] This expansion from the H-O-H angle in water (104.5°) is attributed to the steric repulsion between the bulkier alkyl groups.[4][5][7][8][9]
Polarity and Dipole Moment
The significant difference in electronegativity between oxygen (~3.5) and carbon (~2.5) renders the C-O bonds polar, with a partial negative charge (δ-) on the oxygen atom and partial positive charges (δ+) on the adjacent carbons.[10][12][13] Due to the bent molecular geometry, the individual bond dipoles do not cancel out, resulting in a net molecular dipole moment.[4][14][15] This inherent polarity makes ethers effective solvents for a wide range of compounds.[16]
Inductive and Resonance Effects
The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I effect) on the adjacent alkyl groups.[17][18] However, in the case of aryl ethers (where the oxygen is directly attached to an aromatic ring), the lone pairs on the oxygen can be delocalized into the π-system of the ring. This constitutes a powerful electron-donating resonance effect (+R effect), which typically outweighs the inductive effect.[13][17][19] This +R effect increases the electron density at the ortho and para positions of the aromatic ring, making aryl ethers activated towards electrophilic aromatic substitution at these positions.[13]
Hydrogen Bonding
A critical electronic property of ethers is their role in hydrogen bonding. Ethers possess non-bonding electron pairs on the oxygen atom, allowing them to act as hydrogen bond acceptors from donor molecules like water or alcohols.[16][20][21][22][23] This capability is crucial for the aqueous solubility of smaller ether molecules.[4] However, ethers lack a hydrogen atom attached to the electronegative oxygen, and therefore cannot act as hydrogen bond donors.[12][20][21][22] This inability to self-associate via hydrogen bonding results in ethers having significantly lower boiling points than alcohols of comparable molecular weight.[4][7][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the electronic and structural properties of ethers.
Table 1: Structural and Physical Properties of Simple Ethers
| Property | Dimethyl Ether (CH₃OCH₃) | Diethyl Ether (CH₃CH₂OCH₂CH₃) |
| C-O-C Bond Angle | ~111-112°[1][3][4][8][9][10][11] | ~112° |
| C-O Bond Length | ~141 pm[1] | ~141 pm |
| Dipole Moment | ~1.3 D[5][8][9] | ~1.18 D[13] |
| Boiling Point | -25 °C[3][11] | 34.6 °C[11] |
Table 2: Spectroscopic Data for the Ether Functional Group
| Spectroscopic Technique | Characteristic Signature | Wavenumber/Chemical Shift Range |
| Infrared (IR) | Strong C-O stretching vibration[24][25][26][27][28] | 1000-1300 cm⁻¹[24][25][27] |
| ¹H NMR | Protons on α-carbon (H-C-O) are deshielded and shifted downfield[24][26][27][28] | 3.4 - 4.5 ppm[26][27][28] |
| ¹³C NMR | α-Carbon (C-O) is deshielded and shifted downfield[24][26][28] | 50 - 80 ppm[26][28] |
Logical and Experimental Workflows
Visualizing the relationships between properties and the workflows for their determination is crucial for a deeper understanding.
Caption: Logical relationship of core ether properties.
Caption: Workflow for spectroscopic identification of ethers.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments used to identify and characterize the ether functional group.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a drop is placed between two salt (NaCl or KBr) plates to form a thin film.
-
For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
The prepared sample is placed in the spectrometer's sample holder.
-
An IR spectrum is recorded, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of air is recorded and subtracted automatically.
-
-
Data Analysis:
-
The resulting spectrum is analyzed for characteristic absorption bands.
-
Crucially, identify a strong, often broad, absorption band in the 1300-1000 cm⁻¹ region, which is indicative of the C-O stretching vibration of an ether.[24][27][28] Note the absence of a broad O-H stretch (around 3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) to help confirm the functional group is an ether and not an alcohol or ester.[27]
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the ether-containing compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
The NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR: Acquire the proton NMR spectrum.
-
For ¹³C NMR: Acquire the carbon-13 NMR spectrum (often proton-decoupled).
-
-
Data Analysis:
-
¹H NMR Spectrum: Analyze the chemical shifts (δ). Protons on carbons directly attached to the ether oxygen (α-protons) will be deshielded and appear in the 3.4-4.5 ppm region.[26][27][28] Analyze the integration and splitting patterns (multiplicity) to determine the number of protons and their neighbors, respectively.
-
¹³C NMR Spectrum: Analyze the chemical shifts. Carbon atoms directly bonded to the ether oxygen (α-carbons) are significantly deshielded and will appear in the 50-80 ppm region of the spectrum.[24][26][28]
-
Role in Drug Development and Medicinal Chemistry
The electronic properties of the ether functional group make it a valuable component in drug design.
-
Metabolic Stability: The C-O bond in ethers is generally unreactive towards many metabolic enzymes, making it a stable linker to connect different pharmacophoric elements in a drug molecule.[13]
-
Solubility and Lipophilicity: The ability to act as a hydrogen bond acceptor improves a drug's interaction with aqueous environments and biological targets.[29] By modifying the alkyl or aryl groups, the overall lipophilicity of the molecule can be finely tuned to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Control: The defined bond angle of the ether linkage can act as a rigid spacer, holding parts of a drug molecule in a specific orientation required for optimal binding to a biological target, such as a receptor or enzyme.
-
Bioisosteric Replacement: The ether linkage is often used as a bioisostere for less stable functional groups, like esters, to improve a drug candidate's pharmacokinetic profile.
The role of an ether linkage is exemplified in the opioid analgesic codeine, which is the methyl ether of morphine. This structural modification significantly alters its properties compared to morphine.
Caption: Role of an ether as an H-bond acceptor in drug binding.
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. 18.1 Names and Properties of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 18.1 Names and Properties of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Ether Bond, Formula & Molecular Structure | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. teachy.ai [teachy.ai]
- 11. 9.3 Names and Properties of Ethers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. youtube.com [youtube.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. byjus.com [byjus.com]
- 15. quora.com [quora.com]
- 16. britannica.com [britannica.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. ashp.org [ashp.org]
- 19. quora.com [quora.com]
- 20. quora.com [quora.com]
- 21. forums.studentdoctor.net [forums.studentdoctor.net]
- 22. quora.com [quora.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. fiveable.me [fiveable.me]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 29. stereoelectronics.org [stereoelectronics.org]
An In-depth Technical Guide to the Thermodynamic Stability of Branched Ethers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermodynamic stability of ethers is a critical parameter in organic synthesis, materials science, and pharmacology. The degree of alkyl branching significantly influences this stability through a complex interplay of steric and electronic effects. Contrary to simple steric hindrance models, branched ethers are often more thermodynamically stable than their linear isomers. This guide provides a comprehensive overview of the principles governing this phenomenon, presents quantitative thermodynamic data, details the experimental and computational methodologies used for their determination, and offers visualizations of the core concepts. Understanding these relationships is paramount for predicting reaction equilibria, designing stable molecules, and optimizing synthetic pathways.
Core Principles of Thermodynamic Stability
The thermodynamic stability of a molecule is quantified by its standard Gibbs free energy of formation (ΔG°f). A more negative ΔG°f indicates greater stability. The Gibbs free energy integrates enthalpy (ΔH) and entropy (ΔS) via the equation:
ΔG = ΔH - TΔS [1]
-
Standard Enthalpy of Formation (ΔH°f): This represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[2] A more negative value indicates stronger bonding and greater enthalpic stability. For ethers, this is largely influenced by bond strengths and intramolecular strain.
-
Standard Molar Entropy (S°): This measures the degree of randomness or disorder of a system. While important, for isomerization reactions between structurally similar ethers, the change in entropy (ΔS°) is often small, making the enthalpic term (ΔH°) the dominant factor in determining relative stability.
In the context of branched versus linear ethers, the key takeaway is that increased branching generally leads to greater thermodynamic stability , evidenced by a more negative standard enthalpy of formation.[3] This is analogous to the trend observed in alkanes, where branched isomers are more stable than their linear counterparts.
Key Factors Influencing Ether Stability
The enhanced stability of branched ethers arises from a combination of subtle electronic and steric factors that overcome simple steric repulsion.
-
Steric Effects: While significant branching can introduce destabilizing steric hindrance (nonbonding repulsive interactions), it can also lead to more compact, globular molecular shapes.[4][5] This shape can maximize stabilizing intramolecular London dispersion forces, an effect where induced dipoles in congested environments lead to a net attraction.
-
Electronic Effects:
-
Hyperconjugation: Alkyl groups are electron-donating and can stabilize the molecule by donating electron density from C-H or C-C σ-bonds into the antibonding σ* orbital of an adjacent C-O bond. Tertiary and secondary carbons, common in branched ethers, provide more opportunities for this stabilizing interaction than primary carbons found in linear ethers.
-
Anomeric Effect: In cyclic ethers, this stereoelectronic effect describes the tendency for a heteroatomic substituent adjacent to the ring oxygen to favor an axial position over the sterically less hindered equatorial position.[6] This is a powerful stabilizing interaction that can override steric considerations.
-
The interplay of these factors is visualized in the logical diagram below.
References
- 1. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 18.1 Names and Properties of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-(Isobutoxy)butane
Introduction
1-(Isobutoxy)butane, an asymmetrical ether, is synthesized in the laboratory via the Williamson ether synthesis. This robust and widely applicable method involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In this protocol, sodium butoxide is prepared in situ from the reaction of sodium metal with 1-butanol (B46404).[3] The resulting sodium butoxide then acts as a nucleophile, attacking the primary alkyl halide, isobutyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[2][4] The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary alkyl halides.[4][5]
The overall reaction is as follows:
-
Formation of Sodium Butoxide: 2 CH₃CH₂CH₂CH₂OH + 2 Na → 2 CH₃CH₂CH₂CH₂ONa + H₂
-
Synthesis of this compound: CH₃CH₂CH₂CH₂ONa + (CH₃)₂CHCH₂Br → CH₃CH₂CH₂CH₂OCH₂(CH₃)₂ + NaBr
Subsequent purification of the crude product is achieved through extraction and fractional distillation.[6][7] Characterization of the final product can be performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]
Data Presentation
A summary of the physical and chemical properties of the reactants and the product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Safety Hazards |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.7[11] | 0.810 | Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation and drowsiness.[12] |
| Sodium Metal | Na | 22.99 | 883 | 0.97 | Reacts violently with water to produce flammable hydrogen gas, Causes severe skin burns and eye damage.[13][14] |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 90-92[15] | 1.264[15] | Highly flammable liquid and vapor, Irritating to eyes, respiratory system, and skin.[15][16] |
| This compound | C₈H₁₈O | 130.23 | 132.6[17] | 0.778[17] | Flammable liquid and vapor. |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus (fractional distillation column, condenser, receiving flask)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
1-Butanol (anhydrous)
-
Sodium metal (stored under mineral oil)
-
Isobutyl bromide
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[18]
Procedure:
Part 1: Preparation of Sodium Butoxide
-
Ensure all glassware is thoroughly dried in an oven before use to prevent any reaction of sodium metal with water.
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar.
-
Carefully cut 2.3 g (0.1 mol) of sodium metal into small pieces, removing any mineral oil with dry hexanes, and add them to 100 mL of anhydrous 1-butanol in the flask.
-
Gently heat the mixture to reflux with stirring. The sodium metal will react with the 1-butanol to form sodium butoxide and hydrogen gas.[3] Continue refluxing until all the sodium has reacted completely.
-
Cool the resulting sodium butoxide solution to room temperature.
Part 2: Synthesis of this compound
-
Slowly add 13.7 g (0.1 mol) of isobutyl bromide to the sodium butoxide solution via the dropping funnel with continuous stirring.
-
Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
After the reflux period, cool the mixture to room temperature.
Part 3: Work-up and Purification
-
Pour the cooled reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and transfer the filtrate to a distillation flask.
-
Set up a fractional distillation apparatus and carefully distill the solution. First, distill off the diethyl ether (boiling point ~34.6 °C), then collect the fraction corresponding to this compound at its boiling point of approximately 132.6 °C.[17]
Part 4: Characterization
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the purified product. The spectrum should show a characteristic C-O stretching absorption in the range of 1050-1150 cm⁻¹ and the absence of a broad O-H stretch around 3200-3600 cm⁻¹, which would indicate the presence of unreacted 1-butanol.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Metal: Sodium reacts violently with water, releasing flammable hydrogen gas which can ignite.[13] It should be handled under an inert liquid like mineral oil and in a dry environment.[21] Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. A Class D fire extinguisher for combustible metals should be readily available.[13][22]
-
Isobutyl Bromide: This compound is a highly flammable liquid and an irritant.[15] It should be handled in a well-ventilated fume hood, away from ignition sources.
-
1-Butanol: A flammable liquid and irritant. Avoid inhalation and contact with skin and eyes.[12]
-
General Precautions: The entire procedure should be carried out in a well-ventilated fume hood. Diethyl ether is also highly flammable and should be handled with care. Avoid open flames and use a heating mantle for heating.[18] Always wear appropriate personal protective equipment.
References
- 1. 78-77-3・Isobutyl Bromide・020-03542・024-03545[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gauthmath.com [gauthmath.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 7. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 1-Butanol - Wikipedia [en.wikipedia.org]
- 12. 1-Butanol | 71-36-3 [chemicalbook.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chembk.com [chembk.com]
- 16. Isobutyl Bromide [drugfuture.com]
- 17. guidechem.com [guidechem.com]
- 18. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 19. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 20. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]
- 21. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 22. Management of Lithium, Sodium, and Potassium Metal – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes and Protocols for 1-(Isobutoxy)butane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(isobutoxy)butane, also known as isobutyl butyl ether, as a non-polar solvent in various organic reactions. Due to its high boiling point, low water solubility, and chemical stability, this compound presents a viable alternative to more volatile or hazardous ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF).
Physicochemical Properties
A thorough understanding of a solvent's physical properties is crucial for its effective application in chemical synthesis. This compound's properties make it suitable for a range of reaction conditions.
| Property | Value | Unit | Reference |
| Molecular Formula | C₈H₁₈O | - | [1] |
| Molecular Weight | 130.23 | g/mol | [1] |
| Boiling Point | 132.6 | °C | |
| Melting Point | -94 (estimate) | °C | |
| Density | 0.778 | g/mL | |
| Flash Point | 22.8 | °C | |
| Water Solubility | 137.9 (Diisobutyl ether) | g/L at 25°C | |
| logP (octanol/water) | 2.459 | - | [2] |
| Dynamic Viscosity (η) | Data not available | Pa·s | [2] |
Note: Some physical properties are for the closely related isomer, diisobutyl ether, and are expected to be very similar for this compound.
Advantages of Using this compound
-
High Boiling Point: The elevated boiling point (132.6 °C) allows for reactions to be conducted at higher temperatures, which can increase reaction rates and is beneficial for reactions requiring elevated temperatures, such as certain Grignard reactions with less reactive halides.[3]
-
Improved Safety: A higher flash point compared to diethyl ether (-40 °C) and THF (-14 °C) reduces fire hazards in the laboratory.
-
Chemical Stability: Ethers are generally inert, making them suitable solvents for a wide range of reactions, including those involving strong bases and nucleophiles like Grignard reagents and organolithium compounds.[4]
-
Reduced Peroxide Formation: While all ethers can form explosive peroxides upon exposure to air and light, higher ethers like this compound tend to form them more slowly than diethyl ether or THF.
-
Simplified Workup: Its low water solubility facilitates easier separation of the organic layer from the aqueous layer during reaction workup.
Applications in Organic Synthesis
This compound can be employed as a non-polar, aprotic solvent in a variety of common organic transformations.
The use of higher boiling point ethers like di-n-butyl ether has been shown to be effective for Grignard reactions, and similar performance can be expected with this compound.[3] The higher reaction temperature can be advantageous for the formation of Grignard reagents from less reactive halides like aryl chlorides. Ethers are crucial for solvating the magnesium center, which is essential for the stability and reactivity of the Grignard reagent.[4][5]
dot
Caption: Workflow for a Grignard Reaction.
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
Materials:
-
Alkyl or Aryl Bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Ketone (1.0 eq)
-
This compound (anhydrous)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a nitrogen atmosphere.
-
Grignard Reagent Formation: Place the magnesium turnings and a small crystal of iodine in the flask. Add a small portion of a solution of the alkyl/aryl bromide in this compound via the dropping funnel. Gently warm the flask to initiate the reaction (disappearance of the iodine color). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at a gentle reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C. Add a solution of the ketone in this compound dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude alcohol by column chromatography or distillation.
Comparative Data for Grignard Reagent Formation in Different Ether Solvents
| Grignard Reagent | Solvent | Yield (%) | Reference |
| Ethylmagnesium bromide | Diethyl ether | 86 | [6] |
| Ethylmagnesium bromide | Di-n-butyl ether | 75 | [6] |
| Phenylmagnesium bromide | Diethyl ether | ~90 | [7] |
| Phenylmagnesium bromide | Di-n-butyl ether | ~85-95 | [3] |
Note: Yields in this compound are expected to be comparable to those in di-n-butyl ether.
This compound is a suitable solvent for reductions using hydride reagents like lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAL-H). Its inert nature and ability to solvate metal hydrides are advantageous. The choice of solvent can influence the diastereoselectivity of reductions of chiral ketones.[8]
dot
Caption: General workflow for a hydride reduction.
Experimental Protocol: Reduction of an Ester to an Alcohol with LiAlH₄
Materials:
-
Ester (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5 eq)
-
This compound (anhydrous)
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous this compound.
-
Reaction: Cool the LAH suspension to 0 °C. Add a solution of the ester in this compound dropwise at a rate that maintains the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup (Fieser Method): [9] Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL per x g of LAH), 15% aqueous NaOH (x mL per x g of LAH), and then water again (3x mL per x g of LAH). Stir the resulting granular precipitate for 15 minutes.
-
Isolation: Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the solids. Wash the solids with diethyl ether.
-
Purification: Concentrate the combined filtrates under reduced pressure to yield the crude alcohol. Purify by distillation or column chromatography.
Solvent Effects on Diastereoselectivity of Ketone Reduction with DIBAL-H [8]
| Substrate | Solvent | Diastereomeric Ratio (chelation:non-chelation) |
| α-Alkoxy Ketone | Dichloromethane | 1 : 1 |
| α-Alkoxy Ketone | Diethyl ether | 1 : 1 |
| α-Alkoxy Ketone | Benzene | 1 : 1 |
| α-Alkoxy Ketone | THF | 3.5 : 1 |
This data suggests that while this compound (an ether) may not strongly promote chelation-controlled reductions with DIBAL-H, its higher boiling point could be leveraged for reactions requiring elevated temperatures where selectivity is less of a concern.
The Wittig reaction is a versatile method for alkene synthesis. Ether solvents are commonly used to facilitate the formation of the phosphorus ylide and the subsequent reaction with a carbonyl compound.[4] The higher boiling point of this compound can be advantageous for less reactive ylides or sterically hindered ketones that require heating.
dot
Caption: Simplified Wittig reaction pathway.
Experimental Protocol: Synthesis of an Alkene via Wittig Reaction
Materials:
-
Triphenylphosphonium salt (1.0 eq)
-
Strong base (e.g., n-butyllithium or sodium hydride) (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
This compound (anhydrous)
Procedure:
-
Ylide Generation: Suspend the triphenylphosphonium salt in anhydrous this compound in a flame-dried flask under nitrogen. Cool the suspension to 0 °C and add the strong base portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation (a color change, typically to orange or red, is often observed).
-
Reaction: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone in this compound dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be heated if necessary.
-
Workup: Quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent like hexane (B92381) or by column chromatography.
Solvent Effects on Wittig Reaction Stereoselectivity
| Ylide Type | Solvent Polarity | Predominant Alkene Isomer | Reference |
| Non-stabilized | Non-polar (e.g., ethers) | Z-alkene | [10] |
| Stabilized | Non-polar or Polar | E-alkene | [11] |
As a non-polar solvent, this compound is expected to favor the formation of Z-alkenes with non-stabilized ylides.
While polar aprotic solvents like DMF are common in Sonogashira couplings, non-polar solvents can also be effective, particularly in copper-free variations or with specific catalyst systems.[12] The choice of solvent can significantly impact reaction rates and yields.
Experimental Protocol: Copper-Free Sonogashira Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., diisopropylamine, 2.0 eq)
-
This compound (anhydrous, degassed)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, palladium catalyst, and a stir bar. Evacuate and backfill with nitrogen three times.
-
Reagent Addition: Add degassed this compound, the terminal alkyne, and the base via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Safety and Handling
-
Flammability: this compound is flammable and should be handled in a well-ventilated fume hood, away from ignition sources.
-
Peroxide Formation: As with all ethers, this compound can form explosive peroxides upon prolonged storage and exposure to air and light. It is recommended to test for the presence of peroxides before use, especially before distillation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this solvent.
Conclusion
This compound is a versatile and safer alternative to many common non-polar aprotic solvents. Its high boiling point, chemical inertness, and favorable physical properties make it a valuable solvent for a range of organic transformations, particularly those requiring elevated temperatures. Researchers are encouraged to consider this compound as a substitute for lower-boiling ethers to improve safety and simplify experimental procedures.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 17071-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 6. ilacadofsci.com [ilacadofsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. books.lucp.net [books.lucp.net]
Application Notes and Protocols: Experimental Setup for Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. Developed by Alexander Williamson in 1850, this reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group.[1][2] Its broad applicability and straightforward execution have made it an indispensable tool in academic research and industrial processes, including the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.[3][4][5]
These application notes provide detailed experimental protocols and critical considerations for performing the Williamson ether synthesis in a laboratory setting.
Reaction Mechanism and Stoichiometry
The synthesis typically involves two key steps:
-
Deprotonation of an Alcohol: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide or phenoxide nucleophile.
-
Nucleophilic Attack: The resulting alkoxide/phenoxide attacks the primary alkyl halide in a concerted S
ngcontent-ng-c4139270029="" class="ng-star-inserted">N2 fashion, displacing the halide and forming the ether linkage.[2]
The general reaction scheme is as follows:
R-OH + Base → R-O⁻M⁺ R-O⁻M⁺ + R'-X → R-O-R' + M⁺X⁻
Where:
-
R-OH is the alcohol
-
Base is a strong base (e.g., NaH, NaOH, K₂CO₃)
-
R-O⁻M⁺ is the metal alkoxide
-
R'-X is the alkyl halide (X = Cl, Br, I) or a sulfonate ester
-
R-O-R' is the ether product
-
M⁺X⁻ is the metal halide salt byproduct
Experimental Data Summary
The following table summarizes quantitative data from representative Williamson ether synthesis experiments, showcasing the versatility of the reaction with different substrates and conditions.
| Product | Alcohol/Phenol (B47542) | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenoxyacetic Acid | 4-Methylphenol (p-cresol) | Chloroacetic Acid | 30% aq. NaOH | Water | 90-100 | 0.5 - 0.67 | Not Specified | [6] |
| 2-Butoxynaphthalene | 2-Naphthol (B1666908) | 1-Bromobutane (B133212) | NaOH | Ethanol (B145695) | Reflux (78) | 0.83 | Not Specified | [7] |
| Phenacetin | Acetaminophen | Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | Not Specified | [8] |
| p-Methylphenoxyacetic Acid | p-Cresol | Chloroacetic Acid | KOH | Water | Reflux | 0.17 (addition) + 0.17 (reflux) | Not Specified | [9] |
| Diethyl Ether | Ethanol | Chloroethane | NaOEt | Ethanol | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol provides a generalized procedure. Specific amounts and reaction conditions should be optimized based on the substrates used.
1. Reagent Preparation and Safety Precautions:
-
Ensure all glassware is dry.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle strong bases (e.g., NaH, NaOH, KOH) and alkylating agents with caution as they can be corrosive, toxic, or irritant.[6]
2. Formation of the Alkoxide/Phenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alcohol or phenol in a suitable solvent (e.g., ethanol, DMF, acetonitrile).[10][11]
-
Slowly add the base to the solution. For highly reactive bases like sodium hydride (NaH), the addition should be done portion-wise to control the evolution of hydrogen gas.[12]
-
Stir the mixture at room temperature or with gentle heating until the deprotonation is complete. This is often indicated by the cessation of gas evolution or the complete dissolution of the base.
3. Addition of the Alkylating Agent:
-
Once the alkoxide/phenoxide has formed, add the alkyl halide or sulfonate ester to the reaction mixture. The addition can be done dropwise via a syringe or an addition funnel.[8][12]
4. Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature, often under reflux, for a specified period (typically ranging from 1 to 8 hours).[2][10]
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
5. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or a dilute acid to neutralize any remaining base.[6]
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove inorganic salts and water-soluble impurities.[6][12]
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.[12]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization, distillation, or column chromatography.[6][12]
6. Characterization:
-
Characterize the purified ether product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis to confirm its identity and purity.[7]
Specific Protocol: Synthesis of 2-Butoxynaphthalene
This protocol is adapted from a laboratory procedure for the synthesis of 2-butoxynaphthalene.[7]
1. Reagents and Materials:
-
2-Naphthol (150 mg, 1.04 mmol)
-
Sodium Hydroxide (87 mg, 2.18 mmol)
-
1-Bromobutane (0.15 mL, 1.35 mmol)
-
Ethanol (2.5 mL)
-
5 mL conical reaction vial, spin vane, air condenser, heating mantle, Hirsch funnel, vacuum flask.
2. Procedure:
-
Add 150 mg of 2-naphthol and 2.5 mL of ethanol to a 5 mL conical reaction vial equipped with a spin vane.
-
Stir the mixture and add 87 mg of crushed solid sodium hydroxide.
-
Attach an air condenser and heat the solution to reflux for 10 minutes.
-
Cool the solution to at least 60 °C and add 0.15 mL of 1-bromobutane via syringe.
-
Reheat the reaction to reflux for an additional 50 minutes.
-
Cool the reaction vial to at least 50 °C and transfer the contents to a small Erlenmeyer flask containing 3-4 chunks of ice and ~1 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Determine the percent yield and melting point of the product.
Mandatory Visualizations
Logical Workflow of Williamson Ether Synthesis
Caption: Workflow diagram illustrating the key stages of the Williamson ether synthesis.
Key Considerations and Troubleshooting
-
Choice of Alkyl Halide: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, especially with sterically hindered or strongly basic alkoxides.[1][10][13]
-
Choice of Base: The strength of the base should be sufficient to deprotonate the alcohol. Common bases include NaH, KH, NaOH, KOH, and K₂CO₃.[11] For phenols, which are more acidic, weaker bases like K₂CO₃ can be effective.[5]
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are often used as they can accelerate the rate of S
ngcontent-ng-c4139270029="" class="ng-star-inserted">N2 reactions.[11] However, the parent alcohol of the alkoxide can also serve as the solvent.[13] -
Side Reactions: Besides elimination, another potential side reaction is C-alkylation when using phenoxides, as the phenoxide ion is an ambident nucleophile.[11]
-
Catalysts: In some cases, a catalytic amount of a soluble iodide salt can be added to increase the reaction rate by in-situ formation of a more reactive alkyl iodide.[10] For less reactive substrates, phase transfer catalysis may be employed.[11]
Conclusion
The Williamson ether synthesis remains a highly relevant and practical method for the synthesis of ethers in both academic and industrial settings. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and appropriate purification techniques are crucial for achieving high yields and purity of the desired ether products. The protocols and data presented in these notes serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. jk-sci.com [jk-sci.com]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of 1-(Isobutoxy)butane by Fractional Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 1-(Isobutoxy)butane via fractional distillation. The provided methodologies are intended to guide laboratory personnel in obtaining high-purity this compound, a crucial step for various research, development, and manufacturing processes in the pharmaceutical and chemical industries.
Introduction
This compound, also known as butyl isobutyl ether, is a colorless, flammable liquid with a characteristic ethereal odor. It finds applications as a solvent and an intermediate in organic synthesis. The purity of this ether is paramount for ensuring the desired outcomes and reproducibility of chemical reactions. Fractional distillation is a widely used and effective technique for separating this compound from impurities with different boiling points.[1] This process relies on the principles of vapor pressure differences among the components of a liquid mixture.
A critical consideration in the purification of ethers is the potential for peroxide formation upon storage and exposure to air and light. These peroxides are highly unstable and can be explosive, especially when concentrated during distillation. Therefore, it is imperative to test for and eliminate any peroxides before proceeding with the purification.
Data Presentation
A summary of the key physical and safety data for this compound is presented in the table below. This information is essential for the safe and effective design of the distillation process.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| Boiling Point | 132.6 °C at 760 mmHg | [2] |
| Density | 0.778 g/mL | [2] |
| Flash Point | 22.8 °C | [2] |
| Refractive Index | 1.402 | [2] |
| Vapor Pressure | 10.8 mmHg at 25 °C | [2] |
Azeotropic Data:
Experimental Protocols
Safety Precautions
-
Peroxide Hazard: this compound, like other ethers, can form explosive peroxides. Always test for the presence of peroxides before distillation. If peroxides are present, they must be removed.
-
Flammability: this compound is a flammable liquid. All distillation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Use a heating mantle with a temperature controller; never use an open flame .
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Static Discharge: Ground all equipment to prevent the buildup of static electricity, which can ignite flammable vapors.
Peroxide Test and Removal Protocol
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch indicator solution (optional)
-
Sodium sulfite (B76179) or ferrous sulfate (B86663) solution
Procedure:
-
To a few milliliters of this compound in a test tube, add 1 ml of a freshly prepared 10% solution of potassium iodide in glacial acetic acid.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
If peroxides are detected, they must be removed before distillation. This can be achieved by shaking the ether with an aqueous solution of a reducing agent, such as sodium sulfite or ferrous sulfate.
-
After treatment, wash the ether with water to remove the reducing agent and any byproducts.
Fractional Distillation Protocol
Materials and Equipment:
-
Crude this compound (pre-treated for peroxides)
-
Anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and a collection flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Drying the Ether: Before distillation, dry the this compound by adding a suitable amount of an anhydrous drying agent. Swirl the flask and allow it to stand for at least one hour. The ether is considered dry when freshly added drying agent no longer clumps together.
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood as shown in the workflow diagram below.
-
Ensure all glassware joints are properly sealed.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
-
Fill the round-bottom flask no more than two-thirds full with the dried, peroxide-free this compound.
-
-
Distillation Process:
-
Begin heating the flask gently using the heating mantle.
-
As the liquid begins to boil, a ring of condensate will start to rise up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second) into the collection flask. A rapid distillation rate will lead to poor separation.
-
Insulate the fractionating column with glass wool or aluminum foil to improve efficiency by minimizing heat loss.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. The initial fraction (forerun) may contain lower-boiling impurities and should be collected separately.
-
Once the temperature stabilizes at the boiling point of this compound (approximately 132.6 °C at atmospheric pressure), change the receiving flask to collect the purified product.
-
Continue collecting the fraction as long as the temperature remains constant.
-
-
Shutdown:
-
Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool down completely before disassembling.
-
Store the purified this compound in a tightly sealed, amber glass bottle with a small amount of a stabilizer (e.g., BHT) to inhibit peroxide formation.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The successful purification of this compound by fractional distillation is readily achievable by following a carefully planned protocol. The pre-treatment steps to test for and remove peroxides, along with thorough drying, are critical for both safety and achieving high purity. By adhering to the detailed methodology and safety precautions outlined in these application notes, researchers, scientists, and drug development professionals can confidently prepare high-quality this compound for their specific applications.
References
- 1. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound (CAS 17071-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Azeotrope - Wikipedia [en.wikipedia.org]
- 5. kochmodular.com [kochmodular.com]
Applications of Dialkyl Ethers in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dialkyl ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl groups. Their relative inertness and ability to solvate a wide range of compounds make them indispensable in modern organic synthesis. This document provides detailed application notes, experimental protocols, and comparative data on the use of dialkyl ethers as solvents, protecting groups, and in specific synthetic transformations.
Dialkyl Ethers as Solvents in Grignard Reactions
Dialkyl ethers, particularly diethyl ether and tetrahydrofuran (B95107) (THF), are the premier solvents for Grignard reactions. Their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium atom is crucial for the reaction's success. The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium, forming a soluble and reactive complex. This solvation prevents the highly reactive Grignard reagent from reacting with itself or other sensitive functional groups.
Comparative Performance: Diethyl Ether vs. Tetrahydrofuran (THF)
The choice between diethyl ether and THF can significantly impact the outcome of a Grignard reaction. While both are effective, their different physical properties can be leveraged for specific applications. THF, being more polar and having a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), can offer advantages in terms of reagent solubility and reaction rate.[1][2] The higher reaction temperature achievable with THF can be beneficial for less reactive alkyl or aryl halides.[1]
| Solvent | Boiling Point (°C) | Key Advantages | Typical Reaction Yield (Triphenylmethanol Synthesis) |
| Diethyl Ether | 34.6 | Well-established, easy to remove post-reaction. | Good to Excellent |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for higher reaction temperatures, potentially increasing reaction rates and yields. Better solubilizing power for some substrates.[1][2] | Good to Excellent |
Note: Yields are highly substrate and condition dependent. The values provided are indicative of typical outcomes for the synthesis of triphenylmethanol (B194598) from benzophenone (B1666685) and phenylmagnesium bromide.
Experimental Protocol: Synthesis of Triphenylmethanol using a Grignard Reagent in Diethyl Ether
This protocol describes the preparation of phenylmagnesium bromide and its subsequent reaction with benzophenone to yield triphenylmethanol.[3][4][5]
Materials:
-
Magnesium turnings (0.15 g, 6.2 mmol)
-
Anhydrous diethyl ether (10 mL)
-
Bromobenzene (B47551) (0.70 g, 4.4 mmol)
-
Benzophenone (0.7 g, 3.8 mmol)
-
3M HCl solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings in a clean, dry 18 x 150 mm test tube.
-
In a separate dry test tube, dissolve bromobenzene in 2.0 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Gentle crushing of the magnesium with a dry glass stirring rod may be necessary.
-
Once the reaction begins (indicated by bubbling), slowly add the remaining bromobenzene solution to maintain a gentle reflux.
-
After the addition is complete and the reaction subsides, the Grignard reagent is ready.
-
-
Reaction with Benzophenone:
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 4 mL of 3M HCl to quench the reaction.[4]
-
Extract the aqueous layer with two 0.5 mL portions of diethyl ether.[3]
-
Combine the organic layers and wash with saturated NaCl solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Evaporate the diethyl ether to obtain the crude product, a mixture of triphenylmethanol and biphenyl (B1667301).[3]
-
To purify, add 10 mL of petroleum ether to the crude solid. Triphenylmethanol is insoluble, while biphenyl will dissolve.[3]
-
Decant the petroleum ether and wash the solid triphenylmethanol with a small amount of fresh petroleum ether.
-
Dry the purified triphenylmethanol and determine the yield.
-
Synthesis of Dialkyl Ethers
Dialkyl ethers can be synthesized through several methods, with the Williamson ether synthesis and acid-catalyzed dehydration of alcohols being the most common.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for the preparation of both symmetrical and unsymmetrical ethers.[6][7] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[6]
Typical Reaction Yields: 50-95%[7][8]
Acid-Catalyzed Dehydration of Alcohols
This method is primarily used for the synthesis of symmetrical ethers from primary alcohols.[9] For example, diethyl ether is produced by heating ethanol (B145695) in the presence of a strong acid, such as sulfuric acid, at around 130-140 °C.[9]
| Synthesis Method | Reactants | Product | Typical Yield |
| Williamson Ether Synthesis | Sodium Ethoxide + Chloroethane | Diethyl Ether | 50-95%[7][8] |
| Acid-Catalyzed Dehydration | Ethanol + H₂SO₄ (catalyst) | Diethyl Ether | Variable, can be high under optimized conditions. |
Experimental Protocol: Synthesis of Diethyl Ether via Acid-Catalyzed Dehydration
This protocol describes the laboratory-scale synthesis of diethyl ether from ethanol and sulfuric acid.
Materials:
-
Ethanol (95%)
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to chilled ethanol.
-
Set up a distillation apparatus with a heating mantle.
-
-
Reaction:
-
Heat the mixture to approximately 140 °C.[9]
-
Slowly add more ethanol to the reaction flask at a rate that maintains a steady distillation of diethyl ether.
-
-
Work-up and Purification:
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Further wash with saturated sodium chloride solution.
-
Dry the crude diethyl ether with anhydrous calcium chloride.
-
Perform a final distillation to obtain pure diethyl ether.
-
Dialkyl Ethers as Protecting Groups for Alcohols
The hydroxyl group of an alcohol is often protected as an ether to prevent its reaction under conditions where it would be undesirable, such as in the presence of strong bases or nucleophiles. The tert-butyl ether is a common protecting group due to its stability in basic and neutral conditions and its facile cleavage under acidic conditions.
Protection and Deprotection of Alcohols as tert-Butyl Ethers
The protection of an alcohol as a tert-butyl ether is typically achieved by reacting the alcohol with isobutylene (B52900) in the presence of a catalytic amount of strong acid. Deprotection is readily accomplished by treatment with a mild acid, such as trifluoroacetic acid (TFA).[10][11]
| Reaction | Reagents | Product | Typical Yield |
| Protection | Benzyl (B1604629) Alcohol + Isobutylene + H₂SO₄ (cat.) | tert-Butyl Benzyl Ether | High |
| Deprotection | tert-Butyl Benzyl Ether + Trifluoroacetic Acid (TFA) | Benzyl Alcohol | High |
Experimental Protocol: Protection of Benzyl Alcohol as a tert-Butyl Ether
Materials:
-
Benzyl alcohol
-
Dichloromethane (B109758) (anhydrous)
-
Concentrated sulfuric acid
-
Isobutylene (liquefied or gas)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve benzyl alcohol in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid.
-
-
Reaction:
-
Slowly bubble isobutylene gas through the solution or add liquefied isobutylene.
-
Allow the reaction to stir at room temperature until complete, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the tert-butyl benzyl ether.
-
Experimental Protocol: Deprotection of tert-Butyl Benzyl Ether
Materials:
-
tert-Butyl Benzyl Ether
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the tert-butyl benzyl ether in DCM in a round-bottom flask.[12]
-
Cool the solution to 0 °C.
-
-
Reaction:
-
Work-up and Purification:
Cleavage of Dialkyl Ethers
While generally unreactive, dialkyl ethers can be cleaved under harsh conditions using strong acids such as HBr or HI. This reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. The reaction mechanism can be either SN1 or SN2, depending on the structure of the alkyl groups.
| Cleavage Reagent | Substrate | Products | Reaction Conditions |
| HBr | Di-n-propyl ether | 1-Bromopropane | Reflux with aqueous HBr |
| HI | Di-n-propyl ether | 1-Iodopropane | Reflux with aqueous HI |
Note: The choice of acid and reaction conditions will influence the product distribution, especially for unsymmetrical ethers.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ijarse.com [ijarse.com]
- 3. cerritos.edu [cerritos.edu]
- 4. studylib.net [studylib.net]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson_ether_synthesis [chemeurope.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(Isobutoxy)butane as a Reaction Medium for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(isobutoxy)butane as a viable and advantageous reaction medium for a variety of organometallic reagents. The content herein is intended to guide laboratory practice, highlighting the solvent's properties, potential applications, and detailed experimental protocols.
Introduction to this compound in Organometallic Chemistry
This compound, also known as butyl isobutyl ether, is an ether solvent with properties that make it a suitable alternative to more traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) in organometallic chemistry.[1] Ethereal solvents are essential for the formation and stabilization of many organometallic reagents, including Grignard and organolithium reagents.[2] The oxygen atom in the ether coordinates with the metal center, stabilizing the reagent.[1][2] this compound offers the advantage of a higher boiling point, which can lead to improved safety and reaction control.[3]
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17071-47-5 | [4][5][6][7] |
| Molecular Formula | C₈H₁₈O | [5][6][7] |
| Molecular Weight | 130.23 g/mol | [5][6] |
| Boiling Point | 132.6 °C at 760 mmHg | [5] |
| Melting Point | -94 °C (estimate) | [5] |
| Density | 0.778 g/cm³ | [5] |
| Flash Point | 22.8 °C | [5] |
| Refractive Index | 1.402 | [5] |
| Vapor Pressure | 10.8 mmHg at 25 °C | [5] |
Applications in Organometallic Reactions
The use of higher boiling point ethers like di-n-butyl ether has been shown to be advantageous in Grignard reactions, and similar benefits can be expected for this compound.[3]
Advantages:
-
Reduced Solvent Loss: The lower volatility compared to diethyl ether minimizes solvent loss through evaporation, which is particularly beneficial in large-scale reactions.[3]
-
Enhanced Safety: The higher boiling and flash points reduce the risk of fire.[3]
-
Wider Temperature Range: Reactions can be conducted at higher temperatures, potentially increasing reaction rates and enabling reactions that are sluggish at lower temperatures.[3] For instance, the depolymerization of paraformaldehyde in situ for the preparation of primary alcohols from Grignard reagents is facilitated at higher temperatures.[3]
-
Simplified Procedures: In some cases, the use of a high-boiling solvent can simplify reaction workups.[3]
Potential Applications:
-
Grignard Reagent Formation and Reactions: this compound can serve as an effective medium for the synthesis of Grignard reagents from organic halides and magnesium metal.[2][8] These reagents are strong nucleophiles used to form new carbon-carbon bonds.[9]
-
Organolithium Reactions: While organolithium reagents can be prepared in alkanes, ethers are often used.[2] The higher boiling point of this compound could be advantageous for specific applications requiring elevated temperatures.
-
Cross-Coupling Reactions: The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, is crucial in drug discovery.[10] The properties of this compound make it a candidate solvent for such transformations.
Comparative Data of Ethereal Solvents
The choice of solvent can significantly impact the outcome of a reaction. The following table provides a comparison of this compound with commonly used ethereal solvents.
| Solvent | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Key Advantages | Potential Disadvantages |
| This compound | 132.6 | 0.778 | 22.8 | Higher reaction temperatures, reduced solvent loss, improved safety. | May complicate purification of products with similar boiling points. |
| Diethyl Ether | 34.6 | 0.713 | -45 | Excellent solvent for Grignard reagent formation, easy to remove. | Highly flammable, volatile, peroxide formation. |
| Tetrahydrofuran (THF) | 66 | 0.889 | -14 | Good solvating power for a wide range of reagents. | Peroxide formation, higher boiling point than diethyl ether can be a disadvantage for removal. |
| Di-n-butyl Ether | 142 | 0.764 | 25 | Similar to this compound; higher reaction temperatures, safer. | Difficult to remove, potential for peroxide formation.[3] |
Experimental Protocols
The following are detailed protocols for the use of this compound as a reaction medium. These protocols are adapted from standard procedures for organometallic reactions in other ethereal solvents.
Protocol 1: Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
This compound, anhydrous
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Setup: Assemble the glassware and flame-dry under a stream of inert gas (e.g., argon or nitrogen).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small volume of anhydrous this compound to cover the magnesium.
-
Reagent Addition: Dissolve bromobenzene (1.0 equivalent) in anhydrous this compound. Add a small portion of this solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a gentle exotherm), add a single crystal of iodine.
-
Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture can be gently heated (e.g., to 50-60 °C) for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent, ready for use.
Protocol 2: Reaction of Phenylmagnesium Bromide with Acetophenone (B1666503)
Materials:
-
Phenylmagnesium bromide solution in this compound (from Protocol 1)
-
Acetophenone
-
Anhydrous this compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve acetophenone (0.95 equivalents) in anhydrous this compound. Add this solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1,1-diphenylethanol.
Visualizations
Caption: Workflow for Grignard reagent synthesis and reaction.
Caption: Advantages of this compound as a solvent.
Safety and Handling
-
This compound is a flammable liquid. Handle with care and avoid ignition sources.
-
Like other ethers, this compound may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere.
-
Organometallic reagents are highly reactive and can be pyrophoric. They react violently with water and protic solvents.[9] All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, when handling these chemicals.
Conclusion
This compound presents itself as a valuable alternative to traditional ethereal solvents for reactions involving organometallic reagents. Its higher boiling point and flash point offer significant advantages in terms of reaction control, safety, and operational efficiency, particularly for larger-scale syntheses. While specific literature on its use is not as extensive as for diethyl ether or THF, its properties, which are analogous to other high-boiling ethers like di-n-butyl ether, strongly suggest its utility. The protocols provided here serve as a starting point for researchers to explore the benefits of this compound in their synthetic endeavors, potentially leading to more robust and scalable processes in academic and industrial settings, including drug discovery and development.[10][11]
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. This compound (CAS 17071-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. astx.com [astx.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
Scaling Up the Synthesis of 1-(Isobutoxy)butane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scaled-up synthesis of 1-(isobutoxy)butane, also known as butyl isobutyl ether. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely applicable method for ether formation.[1][2][3] Two detailed protocols are presented: a classic Williamson ether synthesis suitable for pilot-scale production and a phase-transfer catalysis (PTC) method, which offers a greener and more efficient alternative for large-scale industrial synthesis.[4][5][6] This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the experimental workflows.
Introduction
This compound is a dialkyl ether with potential applications as a solvent, fuel additive, or intermediate in the synthesis of more complex molecules. The Williamson ether synthesis is a fundamental and versatile method for the preparation of both symmetrical and unsymmetrical ethers, making it an ideal choice for the production of this compound.[2][3] This reaction typically involves the reaction of an alkoxide with a primary alkyl halide.[2][3] For the synthesis of this compound, two main pathways are viable: the reaction of sodium isobutoxide with 1-bromobutane (B133212) or the reaction of sodium butoxide with isobutyl bromide. To minimize the potential for elimination side reactions, it is preferable to use the less sterically hindered alkyl halide, which in this case is 1-bromobutane.
For industrial-scale production, optimizing reaction conditions to improve yield, reduce waste, and simplify purification is crucial. Phase-transfer catalysis (PTC) has emerged as a powerful technique in green chemistry, often allowing for the use of less hazardous solvents and milder reaction conditions, making it an attractive option for scaling up the synthesis of ethers.[4][5][6]
Synthesis Methods
Two primary methods for the scaled-up synthesis of this compound are detailed below.
Method 1: Classic Williamson Ether Synthesis (Pilot Scale)
This method utilizes a strong base, sodium hydride, to deprotonate isobutanol, followed by reaction with 1-bromobutane in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
Method 2: Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis (Industrial Scale)
This greener approach avoids the need for strong, moisture-sensitive bases and hazardous anhydrous solvents.[5] A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between aqueous sodium hydroxide (B78521), isobutanol, and 1-bromobutane.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for both synthesis methods, allowing for a direct comparison of their efficiency and requirements at scale.
Table 1: Reactant Quantities and Molar Equivalents
| Parameter | Method 1: Classic Williamson | Method 2: PTC Williamson |
| Isobutanol | 7.41 kg (100 mol) | 7.41 kg (100 mol) |
| Sodium Hydride (60% in oil) | 4.40 kg (110 mol, 1.1 eq) | - |
| 1-Bromobutane | 13.7 kg (100 mol) | 13.7 kg (100 mol) |
| Sodium Hydroxide (50% aq. sol.) | - | 16.0 kg (200 mol, 2.0 eq) |
| Tetrabutylammonium Bromide | - | 322 g (1 mol, 0.01 eq) |
| Tetrahydrofuran (THF) | 100 L | - |
| Toluene (B28343) | - | 50 L |
| Water | - | 50 L |
Table 2: Reaction Conditions and Performance
| Parameter | Method 1: Classic Williamson | Method 2: PTC Williamson |
| Reaction Temperature | 0 °C to 65 °C | 90-95 °C |
| Reaction Time | 12-18 hours | 6-8 hours |
| Typical Yield | 80-90% | 90-95% |
| Purity (post-purification) | >99% | >99% |
| Throughput | Moderate | High |
| Green Chemistry Considerations | Use of hazardous NaH and THF | Avoids hazardous reagents and solvents |
Experimental Protocols
Protocol 1: Classic Williamson Ether Synthesis (Pilot Scale)
1. Reactor Setup:
-
A 200 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (4.40 kg, 110 mol) in mineral oil.
-
The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere.
-
Anhydrous tetrahydrofuran (THF, 50 L) is added to the reactor.
2. Formation of Sodium Isobutoxide:
-
The THF slurry of sodium hydride is cooled to 0 °C using a chiller.
-
Isobutanol (7.41 kg, 100 mol) dissolved in anhydrous THF (20 L) is added dropwise to the stirred suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
3. Williamson Ether Synthesis:
-
1-Bromobutane (13.7 kg, 100 mol) is added to the dropping funnel and added dropwise to the reactor over 2-3 hours.
-
The reaction is then heated to reflux (approximately 65 °C) and maintained for 8-12 hours. The reaction progress is monitored by Gas Chromatography (GC).
4. Work-up and Purification:
-
The reactor is cooled to 0-5 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of water (20 L) to decompose any unreacted sodium hydride.
-
The organic layer is separated, and the aqueous layer is extracted with MTBE (2 x 20 L).
-
The combined organic layers are washed with water (2 x 20 L) and brine (20 L).
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by fractional distillation under atmospheric pressure to yield the final product.
Protocol 2: Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis (Industrial Scale)
1. Reactor Setup:
-
A 200 L stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with isobutanol (7.41 kg, 100 mol), 1-bromobutane (13.7 kg, 100 mol), toluene (50 L), and tetrabutylammonium bromide (322 g, 1 mol).
2. Reaction Execution:
-
The mixture is stirred vigorously, and a 50% aqueous solution of sodium hydroxide (16.0 kg, 200 mol) is added.
-
The reaction mixture is heated to 90-95 °C and maintained at this temperature with vigorous stirring for 6-8 hours. Reaction progress is monitored by GC.
3. Work-up and Purification:
-
The reactor is cooled to room temperature.
-
Water (50 L) is added to the reactor to dissolve the inorganic salts.
-
The organic layer is separated. The aqueous layer is extracted with toluene (2 x 20 L).
-
The combined organic layers are washed with water (2 x 20 L) and brine (20 L).
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude this compound is purified by fractional distillation.
Visualizations
The following diagrams illustrate the logical workflow of the described synthesis protocols.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. crdeepjournal.org [crdeepjournal.org]
Application Notes and Protocols for the Synthesis of 1-(Isobutoxy)butane using Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1-(isobutoxy)butane, an ether, utilizing phase-transfer catalysis (PTC). This methodology offers a robust and efficient alternative to classical Williamson ether synthesis, particularly by enabling the use of aqueous and organic phases, thus avoiding the need for strictly anhydrous conditions.[1][2]
Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of reactants across the phase boundary, accelerating the reaction rate.[3][4][5] This approach is widely employed in industrial organic synthesis due to its operational simplicity, milder reaction conditions, and often higher yields.[6][7]
Principle of Phase-Transfer Catalyzed Ether Synthesis
The synthesis of this compound via phase-transfer catalysis follows the principles of the Williamson ether synthesis. In this reaction, an alkoxide ion acts as a nucleophile and attacks an alkyl halide in an S(_N)2 reaction to form an ether.[8] The key role of the phase-transfer catalyst is to transport the alkoxide, which is generated in the aqueous phase by the reaction of an alcohol with a base (like sodium hydroxide), into the organic phase containing the alkyl halide.[9] This circumvents the insolubility of the alkoxide in the organic phase, allowing the reaction to proceed efficiently.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound using a phase-transfer catalyst. The selection of the catalyst and reaction conditions can be optimized to improve yield and reaction time.
Protocol 1: Synthesis of this compound using Tetrabutylammonium (B224687) Bromide (TBAB)
This protocol describes the synthesis using a common and effective phase-transfer catalyst, tetrabutylammonium bromide.
Materials:
-
Isobutyl alcohol (2-methyl-1-propanol)
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (B28343) (or another suitable organic solvent like dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isobutyl alcohol (1.0 equivalent), 1-bromobutane (1.0 equivalent), and tetrabutylammonium bromide (0.05 - 0.1 equivalents).
-
Addition of Base: To the stirred mixture, add a 50% aqueous solution of sodium hydroxide (2.0 - 3.0 equivalents).
-
Reaction: Heat the mixture to 70-80°C and stir vigorously for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with deionized water and then with brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation to obtain the final product.
Data Presentation
The following table summarizes typical quantitative data for the phase-transfer catalyzed synthesis of ethers, which can be adapted for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Isobutyl alcohol | 1.0 eq | |
| 1-Bromobutane | 1.0 - 1.2 eq | A slight excess of the alkyl halide may improve the reaction rate. |
| Base | ||
| Sodium Hydroxide (50% aq.) | 2.0 - 3.0 eq | A concentrated aqueous solution is used to generate the alkoxide. |
| Catalyst | ||
| Tetrabutylammonium Bromide (TBAB) | 0.05 - 0.1 eq | Other quaternary ammonium salts can also be used.[4] |
| Solvent | ||
| Toluene | 5 - 10 mL / mmol of alcohol | The volume can be adjusted to ensure efficient stirring. |
| Reaction Conditions | ||
| Temperature | 70 - 80 °C | Higher temperatures may lead to side reactions like elimination. |
| Reaction Time | 4 - 8 hours | Monitor by TLC or GC for completion. |
| Expected Yield | 70 - 90% | Yields can vary based on the specific conditions and purification. |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfachemic.com [alfachemic.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. jk-sci.com [jk-sci.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols for the Synthesis of 1-(Isobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(isobutoxy)butane, also known as butyl isobutyl ether, via the Williamson ether synthesis. This method offers a reliable and straightforward route to this asymmetrical ether. Detailed protocols for the reaction, purification, and characterization of the final product are presented. The provided information is intended for use by trained chemists in a laboratory setting.
Introduction
This compound is an ether with applications as a solvent and in various chemical syntheses. The Williamson ether synthesis is a classic and versatile method for the preparation of both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[1] For the synthesis of the asymmetrical this compound, there are two potential synthetic routes: the reaction of sodium butoxide with isobutyl bromide or the reaction of sodium isobutoxide with 1-bromobutane (B133212). To minimize the potential for elimination side reactions, the less sterically hindered primary alkyl halide is generally preferred.[2][3] This protocol will focus on the reaction between sodium isobutoxide and 1-bromobutane.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Isobutanol | C₄H₁₀O | 74.12 | 108 | 0.802 |
| Sodium Hydride | NaH | 24.00 | Decomposes | 1.396 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 101-103 | 1.276 |
| This compound | C₈H₁₈O | 130.23 | 123-125 | 0.771 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the isobutyl and n-butyl groups. |
| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic C-O-C stretching vibration in the range of 1070-1150 cm⁻¹. |
Experimental Protocols
Materials and Equipment
-
Isobutanol (reagent grade)
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromobutane (reagent grade)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Synthesis of Sodium Isobutoxide
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous diethyl ether.
-
Carefully add 2.4 g (0.1 mol) of sodium hydride (60% dispersion in mineral oil) to the flask under a nitrogen atmosphere.
-
Slowly add 7.41 g (9.25 mL, 0.1 mol) of isobutanol dropwise from an addition funnel to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, gently reflux the mixture for 2 hours to ensure complete formation of the sodium isobutoxide. The reaction is complete when hydrogen gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
Synthesis of this compound
-
To the freshly prepared solution of sodium isobutoxide in diethyl ether, slowly add 13.7 g (10.7 mL, 0.1 mol) of 1-bromobutane dropwise from the addition funnel at room temperature.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous ammonium chloride solution to the stirred reaction mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated aqueous sodium chloride solution (brine).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[5]
-
The crude this compound is then purified by fractional distillation. Collect the fraction boiling at 123-125 °C.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the protons of the isobutyl and n-butyl groups.
-
¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum should display a strong C-O-C stretching absorption band in the region of 1070-1150 cm⁻¹.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere. It reacts violently with water to produce hydrogen gas.
-
Diethyl ether is highly flammable. Use a heating mantle for heating and avoid open flames.
-
1-Bromobutane is a lachrymator and is harmful if swallowed or inhaled.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
References
- 1. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. This compound [webbook.nist.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Monitoring 1-(Isobutoxy)butane Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Isobutoxy)butane, also known as isobutyl butyl ether, is an ether that can be involved in various chemical transformations, including its synthesis via Williamson ether synthesis or acid-catalyzed etherification, and its cleavage under acidic conditions. Accurate real-time or offline monitoring of these reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, maximizing product yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for the most common and effective analytical techniques used to monitor reactions involving this compound.
Overview of Analytical Techniques
A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on factors such as the reaction phase (homogeneous or heterogeneous), the need for real-time data, the chemical properties of the reactants and products, and the available instrumentation. The primary techniques covered in this document are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman Spectroscopy.
Data Presentation: Comparative Analysis of Techniques
The following table summarizes the key quantitative parameters and applicability of each technique for monitoring a typical reaction, such as the synthesis of this compound from isobutanol and a butyl halide.
| Technique | Parameter Measured | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Analysis Time (per sample) | Suitability for In-situ Monitoring |
| Gas Chromatography (GC-FID) | Concentration of reactants, products, and volatile byproducts | 1-10 ppm | 5-50 ppm | 5-15 minutes | No (requires sample extraction) |
| ¹H NMR Spectroscopy | Molar ratio of reactants to products | ~1% (relative) | ~5% (relative) | 2-10 minutes | Yes (with flow NMR) |
| In-situ FTIR Spectroscopy | Functional group absorbance (e.g., O-H, C-O) | Dependent on molar absorptivity | Dependent on molar absorptivity | Seconds to minutes | Yes |
| In-situ Raman Spectroscopy | Molecular bond vibrations (e.g., C-O-C) | Dependent on Raman scattering cross-section | Dependent on Raman scattering cross-section | Seconds to minutes | Yes |
Experimental Protocols
Protocol 1: Offline Monitoring by Gas Chromatography (GC)
Gas Chromatography is a robust and widely used technique for the quantitative analysis of volatile compounds, making it ideal for monitoring the consumption of reactants and the formation of this compound.
Objective: To quantify the concentration of reactants (e.g., isobutanol, 1-bromobutane) and the product (this compound) over the course of the reaction.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent)
-
Autosampler vials and caps
-
Syringes for sample withdrawal
-
Quenching solution (e.g., ice-cold saturated sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Internal standard (e.g., dodecane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extraction: Add a known volume of the extraction solvent containing a pre-determined concentration of the internal standard. Vortex the mixture vigorously for 30 seconds.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.
-
Sample Preparation for GC: Transfer the dried organic extract to a GC vial.
-
GC Analysis: Inject the sample into the GC-FID system.
-
Data Analysis: Integrate the peak areas of the reactants, product, and the internal standard. Use a pre-established calibration curve to determine the concentration of each component.
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.[1] ¹H NMR is particularly useful for tracking the disappearance of proton signals from the starting material and the appearance of new signals from the product.[2]
Objective: To monitor the relative concentrations of reactants and products in real-time by observing changes in their characteristic proton signals.
Materials:
-
NMR Spectrometer (≥400 MHz)
-
NMR tube compatible with the reaction solvent
-
Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: The reaction is set up directly in an NMR tube using a deuterated solvent. Alternatively, for reactions not conducted in a deuterated solvent, aliquots can be taken, diluted in a deuterated solvent, and analyzed.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This serves as the t=0 reference.
-
Reaction Initiation: Initiate the reaction in the NMR tube (e.g., by adding a catalyst or reactant).
-
Time-course Monitoring: Acquire spectra at regular intervals throughout the reaction.
-
Data Analysis: Identify characteristic proton signals for the reactants and the this compound product. For example, monitor the disappearance of the alcohol -OH proton of isobutanol and the appearance of the -OCH₂- protons of the ether product. The relative integrals of these peaks can be used to determine the reaction conversion.
Characteristic ¹H NMR Signals (in CDCl₃):
-
Isobutanol: -CH₂- protons adjacent to the hydroxyl group (~3.4 ppm).
-
This compound: -OCH₂- protons of the isobutyl group (~3.2 ppm) and -OCH₂- protons of the butyl group (~3.4 ppm).[2][3]
Protocol 3: Real-Time Monitoring with In-situ FTIR/Raman Spectroscopy
In-situ vibrational spectroscopy techniques like FTIR and Raman are powerful for real-time reaction monitoring as they provide information about changes in functional groups and molecular vibrations directly within the reaction vessel.[4][5][6][7]
Objective: To track the progress of the reaction by monitoring the change in intensity of characteristic vibrational bands of reactants and products.
Materials:
-
FTIR or Raman spectrometer equipped with an immersion probe.
-
Reaction vessel with a port for the probe.
Procedure:
-
System Setup: Insert the cleaned and dried FTIR or Raman probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.
-
Background Spectrum: Before initiating the reaction, record a background spectrum of the reaction mixture (reactants and solvent). This will be subtracted from subsequent spectra.
-
Reaction Initiation: Start the reaction by adding the final reactant or catalyst.
-
Data Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis:
-
FTIR: Monitor the disappearance of the broad O-H stretching band of the starting alcohol (e.g., isobutanol, ~3300 cm⁻¹) and the appearance of the C-O-C stretching band of the ether product (~1100 cm⁻¹).[2][3]
-
Raman: Monitor changes in the C-O stretching and C-H bending regions. Raman can be particularly advantageous for heterogeneous reactions.[7]
-
Plot the intensity of these characteristic peaks over time to generate a reaction profile.
-
Visualizations
References
Application Notes and Protocols: Solvent Compatibility of 1-(Isobutoxy)butane
Introduction
1-(Isobutoxy)butane, more commonly known as di-n-butyl ether (DBE), is a colorless, volatile, and flammable liquid with a characteristic ethereal odor.[1] It serves as a versatile solvent in various chemical processes, including organic synthesis and extraction.[2][3] Its utility stems from its low water solubility, stability under certain conditions, and its ability to dissolve a wide range of organic compounds such as fats, oils, resins, and alkaloids.[1][4] Notably, it is often used as a higher-boiling alternative to tetrahydrofuran (B95107) (THF) for reactions involving Grignard reagents, Wittig reagents, and alkyl lithium compounds.[2][5] However, its compatibility with common laboratory reagents is a critical consideration for its safe and effective use. A primary hazard associated with di-n-butyl ether, and ethers in general, is the formation of explosive peroxides upon exposure to air and light.[6][7]
General Reactivity and Stability
Di-n-butyl ether is relatively inert in many chemical reactions, particularly those involving the breaking of the carbon-oxygen bond.[2][6] It is generally stable at room temperature and pressure.[4] However, it exhibits reactivity with certain classes of reagents. Ethers can act as bases, forming salts with strong acids and addition complexes with Lewis acids.[2][6] They are susceptible to cleavage by strong acids, especially at elevated temperatures.[1] A significant reactivity concern is their reaction with strong oxidizing agents, which can be violent.[2][6] Furthermore, di-n-butyl ether is incompatible with halogens.[4]
A crucial aspect of its stability is the propensity to form unstable and potentially explosive peroxides upon storage, particularly in the presence of air and light.[4][7] This process is accelerated in anhydrous forms of the ether.[6] Commercial preparations of di-n-butyl ether are often stabilized with inhibitors like butylated hydroxytoluene (BHT) to mitigate peroxide formation.[8][9]
Data Presentation: Compatibility with Common Reagents
The following table summarizes the compatibility of this compound (di-n-butyl ether) with various classes of common laboratory reagents.
| Reagent Class | Compatibility | Remarks | Citations |
| Acids (Strong) | Incompatible | Reacts with strong acids. The C-O bond can be cleaved. Forms salts with strong acids. | [1][2][6] |
| Acids (Weak) | Generally Compatible | Generally stable, but caution is advised as it can act as a base. | [2] |
| Bases (Strong & Weak) | Generally Compatible | Relatively inert towards bases. | [1] |
| Oxidizing Agents (Strong) | Incompatible | May react violently. Readily oxidizes in air to form explosive peroxides. | [2][6][7] |
| Reducing Agents | Generally Compatible | Generally stable to reduction. | [1] |
| Organometallic Reagents | Compatible | Widely used as a solvent for Grignard, Wittig, and alkyl lithium reactions. | [2][5] |
| Halogens | Incompatible | Should not be mixed with halogens. Chlorination can lead to dichloroethers. | [4] |
| Water | Incompatible (Immiscible) | Insoluble in water, making it a good extraction solvent for aqueous solutions. | [2][4] |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides
This protocol describes a common method to test for the presence of peroxides in di-n-butyl ether.
Materials:
-
Di-n-butyl ether sample
-
Potassium iodide (KI) solution (10% aqueous) or sodium iodide in glacial acetic acid[10]
-
Starch indicator solution (optional)
-
Test tube
Procedure:
-
In a fume hood, add approximately 1-3 mL of the di-n-butyl ether sample to a clean test tube.
-
Add an equal volume of the freshly prepared potassium iodide solution.
-
Stopper the test tube and shake vigorously for about 30 seconds to 1 minute.
-
Allow the layers to separate.
-
Observation:
-
A yellow to brown color in the aqueous (bottom) layer indicates the presence of peroxides.[10] The intensity of the color is proportional to the peroxide concentration.
-
If the color is faint, adding a few drops of starch indicator solution will produce a blue-black color if peroxides are present.
-
A colorless aqueous layer indicates that peroxides are not present at a detectable level.
-
Protocol 2: Removal of Peroxides
This protocol outlines a method for removing peroxides from di-n-butyl ether. This procedure should be carried out with extreme caution in a fume hood.
Materials:
-
Peroxide-containing di-n-butyl ether
-
Activated alumina (B75360) or a freshly prepared aqueous solution of iron(II) sulfate (B86663) (60g FeSO₄, 6mL concentrated H₂SO₄, 110mL water)[10]
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Distillation apparatus (if subsequent purification is needed)
Procedure using Iron(II) Sulfate:
-
Place the di-n-butyl ether in a separatory funnel.
-
Add the freshly prepared iron(II) sulfate solution. The volume of the iron(II) sulfate solution should be about 20-25% of the volume of the ether.
-
Shake the separatory funnel, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Wash the ether with water to remove any residual iron salts.
-
Dry the ether over a suitable drying agent like anhydrous magnesium sulfate.
-
Decant or filter the dried ether.
-
Retest the ether for the presence of peroxides using Protocol 1 to ensure their complete removal.[10]
-
If the ether is to be stored, add a stabilizer such as BHT.
Procedure using Activated Alumina:
-
Pass the peroxide-containing di-n-butyl ether through a column packed with activated alumina.[10] A general guideline is to use about 100g of alumina per 100mL of solvent.[10]
-
Collect the ether that passes through the column.
-
Retest the ether for peroxides.
-
Note that the alumina column will retain some peroxides and should be handled and disposed of as a flammable material.[10]
Protocol 3: General Solvent Compatibility Test
This protocol provides a general framework for assessing the compatibility of di-n-butyl ether with a specific reagent when data is unavailable. This should be performed on a small scale with appropriate safety precautions.
Materials:
-
Di-n-butyl ether
-
Reagent to be tested
-
Small-scale reaction vessel (e.g., test tube or small flask)
-
Magnetic stirrer and stir bar (optional)
-
Thermometer or temperature probe
-
Analytical instruments for monitoring (e.g., GC-MS, NMR)
Procedure:
-
In a fume hood, add a small, measured amount of di-n-butyl ether to the reaction vessel.
-
Slowly add a small, stoichiometric, or desired amount of the reagent to the ether.
-
Stir the mixture if necessary.
-
Monitor the mixture for any signs of incompatibility, such as:
-
Rapid temperature change (exotherm or endotherm).
-
Gas evolution.
-
Color change.
-
Precipitate formation.
-
Phase separation.
-
-
If no immediate reaction is observed, the mixture can be monitored over a longer period.
-
For a more detailed analysis, samples can be taken at different time points and analyzed using techniques like GC-MS or NMR to check for the degradation of the solvent or the reagent.
Mandatory Visualizations
Caption: Workflow for testing and removing peroxides from di-n-butyl ether.
Caption: Compatibility of this compound with common reagent classes.
References
- 1. Dibutyl ether - Wikipedia [en.wikipedia.org]
- 2. Cas 142-96-1,Di-n-butyl ether | lookchem [lookchem.com]
- 3. Dibutyl ether CAS#: 142-96-1 [amp.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Di-n-butyl ether - SEQENS [seqens.com]
- 6. Di-n-butyl ether Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 10. westernsydney.edu.au [westernsydney.edu.au]
Standard Operating Procedure for Ether Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the three primary methods of ether synthesis: Williamson Ether Synthesis, Acid-Catalyzed Dehydration of Alcohols, and Alkoxymercuration-Demercuration.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide ion.[1][2]
General Principles
This SN2 reaction is most efficient with primary alkyl halides.[2] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly yield elimination products.[2] The alkoxide can be prepared from a primary, secondary, or tertiary alcohol by reaction with a strong base such as sodium hydride (NaH).[3]
Experimental Protocol: Synthesis of 2-Butoxynaphthalene (B1668118)
This protocol details the synthesis of 2-butoxynaphthalene from 2-naphthol (B1666908) and 1-bromobutane (B133212).
Materials:
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
1-Bromobutane
Procedure:
-
In a 5 mL conical reaction vial equipped with a magnetic stir vane, combine 150 mg (1.04 mmol) of 2-naphthol and 2.5 mL of ethanol.
-
While stirring, add 87 mg (2.18 mmol) of crushed solid sodium hydroxide.
-
Attach an air condenser and heat the mixture to reflux for 10 minutes.
-
Cool the solution to approximately 60 °C and add 0.15 mL (1.35 mmol) of 1-bromobutane via syringe.
-
Reheat the reaction mixture to reflux for an additional 50 minutes.
-
After cooling, transfer the contents to a small Erlenmeyer flask.
-
Precipitate the product by adding 3-4 chunks of ice followed by approximately 1 mL of ice-cold water.[4]
Quantitative Data
| Entry | Alcohol | Alkyl Halide | Base | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | 60 | Reflux | 50-95[4] |
| 2 | p-Cresol | Chloroacetic Acid (50% aq.) | KOH | Water | Not Specified | Reflux | Not Specified[4] |
| 3 | Acetaminophen | Ethyl Iodide | K₂CO₃ | 2-Butanone | 60 | Reflux | ~78[5] |
Experimental Workflow
Williamson Ether Synthesis Workflow
Acid-Catalyzed Dehydration of Alcohols
This method is primarily used for the industrial preparation of symmetrical ethers from primary alcohols.[6][7] The reaction involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[6]
General Principles
The reaction temperature is a critical factor. At lower temperatures (around 130-140 °C for ethanol), ether formation is favored.[6] At higher temperatures (above 150 °C), elimination to form an alkene becomes the dominant reaction.[7] This method is not suitable for preparing unsymmetrical ethers due to the formation of a mixture of products.[7]
Experimental Protocol: Synthesis of Diethyl Ether from Ethanol
This protocol outlines the laboratory-scale synthesis of diethyl ether.
Materials:
-
Ethanol (anhydrous or near-anhydrous is best)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Carefully add concentrated sulfuric acid to a portion of ethanol in a reaction flask, keeping the mixture cool.
-
Heat the mixture to 130-140 °C.
-
Slowly add the remaining ethanol to the heated mixture at a rate that maintains a steady distillation of the ether product.[8]
-
Collect the distillate, which will contain diethyl ether, unreacted ethanol, and water.
-
Purify the distillate by first washing twice with a 10% sodium hydroxide solution to remove any acidic impurities.
-
Next, wash twice with a saturated sodium chloride solution to remove excess ethanol.
-
Dry the ether over anhydrous calcium chloride for 24 hours.
-
Finally, distill the dried ether on a water bath, collecting the fraction that boils at 35 °C. A yield of around 100g can be expected from approximately 150g of ethanol.[8]
Quantitative Data
| Alcohol | Acid Catalyst | Temperature (°C) | Product | Comments |
| Ethanol | H₂SO₄ | 130-140 | Diethyl Ether | Optimal temperature for ether formation.[6] |
| Ethanol | H₂SO₄ | >150 | Ethylene | Elimination reaction predominates.[7] |
| Bioethanol | H₂SO₄ / H-Zeolite | Not Specified | Diethyl Ether | Catalyst ratio of 2:1 (bioethanol:catalyst w/w).[9] |
Experimental Workflow
Acid-Catalyzed Dehydration Workflow
Alkoxymercuration-Demercuration
This two-step process is used to synthesize ethers from alkenes and alcohols, following Markovnikov's rule of addition without the risk of carbocation rearrangements.[10][11]
General Principles
The first step, alkoxymercuration, involves the reaction of an alkene with an alcohol in the presence of a mercury salt, typically mercuric acetate (B1210297) or mercuric trifluoroacetate (B77799).[10][12] This forms a stable mercurinium ion intermediate, which is then attacked by the alcohol.[10] The second step, demercuration, is a reduction of the organomercury intermediate using sodium borohydride (B1222165) (NaBH₄) to yield the ether.[10][12]
General Experimental Protocol
Materials:
-
Alkene
-
Alcohol (serves as both reactant and solvent)
-
Mercuric trifluoroacetate [(CF₃CO₂)₂Hg]
-
Sodium borohydride (NaBH₄)
-
Basic solution (e.g., NaOH)
Procedure:
-
Dissolve the alkene in the chosen alcohol, which will also act as the solvent.
-
Add mercuric trifluoroacetate to the solution to initiate the alkoxymercuration. The reaction is typically fast, often completing within minutes.
-
Once the first step is complete, add a basic solution of sodium borohydride to the reaction mixture. This will reduce the organomercury intermediate.
-
The demercuration step may take a couple of hours to complete.[13]
-
The final product is then isolated and purified using standard laboratory techniques such as extraction and distillation.
Quantitative Data
Specific yield data for a wide range of substrates is less commonly tabulated in introductory sources. However, the reaction is known for providing good yields of the Markovnikov product without rearrangement.[11]
| Alkene Type | Alcohol Type | Reagents | Product Regiochemistry |
| Various | 1°, 2°, or 3° | 1. Hg(O₂CCF₃)₂, ROH2. NaBH₄ | Markovnikov Addition |
Logical Relationship Diagram
Alkoxymercuration-Demercuration Pathway
Safety Precautions
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Have appropriate spill containment materials readily available.
Specific Hazards:
-
Diethyl Ether: Highly flammable and volatile. May form explosive peroxides upon exposure to air and light.[8] Store in a cool, dark, and dry place in a tightly sealed container. Do not distill to dryness.
-
Sodium Hydride (NaH): A strong base that is highly reactive with water, releasing flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon) whenever possible. NaH is often supplied as a dispersion in mineral oil to reduce its pyrophoricity.[14]
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care, adding it slowly to other liquids to avoid splashing.
-
Mercury Compounds: Highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.
-
Alkyl Halides: Many are toxic and/or carcinogenic. Avoid inhalation and skin contact.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols: 1-(Isobutoxy)butane as a Diethyl Ether Substitute
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-(isobutoxy)butane (also known as butyl isobutyl ether) as a potential substitute for diethyl ether in common laboratory procedures. The information is intended to guide researchers in exploring this alternative solvent, with a focus on its physicochemical properties and practical application in Grignard reactions and liquid-liquid extractions.
Introduction to this compound
This compound is an ether solvent with a higher boiling point and flash point compared to diethyl ether, making it a potentially safer alternative for various chemical applications. Its properties suggest it can be a suitable replacement in reactions requiring elevated temperatures or in processes where the high volatility and flammability of diethyl ether pose significant risks. Ethers are crucial solvents in organic synthesis, particularly for reactions involving organometallic reagents like Grignard reagents, due to their ability to solvate the magnesium center, and their general inertness.[1][2] The consideration of alternative ether solvents is driven by the desire for improved safety profiles, such as reduced flammability and a lower propensity for peroxide formation.[3][4]
Physicochemical Properties: A Comparative Analysis
A summary of the key physical and chemical properties of this compound and diethyl ether is presented below to facilitate a direct comparison.
| Property | This compound (Butyl isobutyl ether) | Diethyl Ether |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O |
| Molecular Weight | 130.23 g/mol | 74.12 g/mol |
| Boiling Point | 123 °C | 34.6 °C[5][6] |
| Melting Point | - | -116.3 °C[5] |
| Density | ~0.76 g/mL | 0.7134 g/cm³[5] |
| Flash Point | 25 °C | -45 °C[4] |
| Autoignition Temperature | - | 160 °C[4] |
| Solubility in Water | Low | 6.05 g/100 mL[5] |
| Vapor Pressure | Lower than diethyl ether | High |
| Peroxide Formation | Possible, but potentially slower than diethyl ether | Prone to rapid peroxide formation[3][4] |
Rationale for Substitution
The primary advantages of substituting diethyl ether with this compound include:
-
Enhanced Safety: The significantly higher boiling point and flash point of this compound reduce the risk of fire and allow for a wider range of operating temperatures.[1][7]
-
Improved Reaction Control: The lower volatility of this compound minimizes solvent loss through evaporation, leading to more stable reaction conditions, especially during prolonged reactions or when refluxing at higher temperatures.
-
Potential for Higher Reaction Temperatures: Reactions that are sluggish at the boiling point of diethyl ether may proceed more efficiently at the higher temperatures achievable with this compound.[1][8]
Experimental Protocols
The following are detailed protocols for two common laboratory procedures where this compound can be considered as a substitute for diethyl ether.
Grignard Reaction
Objective: To prepare a Grignard reagent from an organohalide and magnesium metal using this compound as the solvent and react it with a carbonyl compound.
Materials:
-
Magnesium turnings
-
Organohalide (e.g., bromobenzene)
-
This compound, anhydrous
-
Carbonyl compound (e.g., benzophenone)
-
Iodine crystal (for activation)
-
Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) for quenching
-
Standard, dry glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently warm the flask under an inert atmosphere until the purple vapor of iodine is observed. This helps to activate the magnesium surface.
-
Initiation of Grignard Reagent Formation: Add a small portion of the organohalide dissolved in anhydrous this compound to the magnesium turnings. The reaction may require gentle heating to initiate, which is more safely controlled with the higher boiling this compound compared to diethyl ether.
-
Addition of Organohalide: Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining organohalide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Due to the higher boiling point of this compound, external heating may be required to maintain reflux.
-
Completion of Grignard Formation: After the addition is complete, continue to heat the reaction mixture at reflux for 30-60 minutes to ensure all the magnesium has reacted.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the carbonyl compound (1 equivalent) in anhydrous this compound dropwise.
-
Quenching and Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional 30 minutes. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with this compound or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure. The higher boiling point of this compound will require higher temperatures or lower pressures for removal compared to diethyl ether. Purify the crude product by crystallization or chromatography.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[10] The low water solubility and density of this compound make it a suitable organic phase for extractions from aqueous solutions.
Objective: To separate a neutral organic compound from an aqueous solution using this compound.
Materials:
-
Aqueous solution containing the target organic compound
-
This compound
-
Separatory funnel
-
Sodium chloride (for salting out, if necessary)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Addition of Solutions: Pour the aqueous solution containing the compound to be extracted into the separatory funnel. Then, add a measured volume of this compound. The volume of the extracting solvent will depend on the partition coefficient of the solute.
-
Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for about 30 seconds to facilitate the transfer of the solute into the organic layer. Repeat the venting process.
-
Phase Separation: Place the separatory funnel back in the ring stand and allow the two layers to separate completely. This compound is less dense than water and will form the upper layer.
-
Draining the Layers: Remove the stopper and carefully open the stopcock to drain the lower aqueous layer into a beaker or flask.
-
Collecting the Organic Layer: Drain the upper organic layer (this compound) through the top opening of the separatory funnel into a clean, dry flask. This prevents contamination from any residual droplets of the aqueous phase near the stopcock.
-
Drying the Organic Layer: Add a small amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the collected organic layer to remove any dissolved water.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the this compound by rotary evaporation. Note that higher temperatures and/or lower pressures will be required to evaporate this compound compared to diethyl ether.
Visualizations
Solvent Selection Workflow
Caption: Workflow for selecting between diethyl ether and this compound.
Experimental Setup for Grignard Reaction
Caption: Standard apparatus for a Grignard reaction.
Safety Considerations
While this compound offers safety advantages over diethyl ether, it is still a flammable liquid and should be handled with appropriate care.[11]
-
Flammability: Although it has a higher flash point, this compound is flammable and should be kept away from ignition sources.
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light.[3] Containers should be dated upon opening and tested for peroxides regularly, especially before distillation.
-
Inhalation: Use in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
This compound presents a viable and potentially safer alternative to diethyl ether in various synthetic and extractive procedures. Its higher boiling point and flash point contribute to a safer laboratory environment and can offer better control over reaction conditions. Researchers are encouraged to consider the physicochemical properties outlined in these notes when adapting existing protocols and to always adhere to strict safety guidelines when working with any chemical solvent.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 8. benchchem.com [benchchem.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. Extraction [sites.pitt.edu]
- 11. CAS 628-55-7: Isobutyl ether | CymitQuimica [cymitquimica.com]
Green Chemistry Approaches to Dialkyl Ether Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dialkyl ethers employing green chemistry principles. These methods offer significant advantages over traditional approaches by utilizing safer reagents, reducing waste, and employing milder reaction conditions. The protocols outlined below focus on the use of solid acid catalysts, green alkylating agents like dimethyl carbonate, and microwave-assisted synthesis.
Catalytic Dehydration of Alcohols using Solid Acids
The direct dehydration of alcohols is a straightforward and atom-economical method for synthesizing symmetrical ethers. Traditional methods often rely on corrosive and hazardous mineral acids like sulfuric acid. Green alternatives utilize reusable and environmentally benign solid acid catalysts.
Application Note: Montmorillonite KSF Clay as a Heterogeneous Catalyst
Montmorillonite KSF, a type of clay, serves as an effective and recyclable heterogeneous catalyst for the dehydration of primary alcohols to symmetrical ethers. Its use eliminates the need for strong, corrosive liquid acids, simplifying work-up procedures and minimizing waste. The reaction temperature is a critical parameter, as higher temperatures can favor the formation of alkene byproducts through elimination.
Table 1: Dehydration of Primary Alcohols to Symmetrical Ethers using Montmorillonite KSF
| Entry | Alcohol | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Diethyl ether | ~130-140 | 2 | >85 |
| 2 | 1-Propanol | Di-n-propyl ether | ~140-150 | 3 | ~80 |
| 3 | 1-Butanol (B46404) | Di-n-butyl ether | ~150-160 | 4 | ~75 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of Di-n-butyl Ether using Montmorillonite KSF
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle with a magnetic stirrer.
-
Reaction Mixture: To the round-bottom flask, add 1-butanol (10.0 g, 135 mmol) and Montmorillonite KSF clay (1.0 g, 10 wt%).
-
Reaction Conditions: Heat the mixture to 150-160 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After 4 hours, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The catalyst can be washed with a small amount of a suitable solvent (e.g., diethyl ether), dried, and stored for reuse.
-
Purification: The filtrate can be purified by simple distillation to obtain di-n-butyl ether.
Dialkyl Ether Synthesis Using Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that serves as a green alternative to traditional alkylating agents like methyl halides and dimethyl sulfate.[1] The reaction with alcohols, catalyzed by a mild base, produces the desired ether, methanol, and carbon dioxide as the only byproducts. This method is particularly effective for the synthesis of alkyl aryl ethers and can often be performed under solvent-free conditions.[1]
Application Note: Solvent-Free Synthesis of Alkyl Aryl Ethers
The reaction between a phenol (B47542) and dimethyl carbonate in the presence of a catalytic amount of potassium carbonate provides a clean and efficient route to alkyl aryl ethers.[1] The absence of a solvent simplifies the process and reduces waste.
Table 2: Synthesis of Alkyl Aryl Ethers using Dimethyl Carbonate
| Entry | Phenol | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Anisole | 120-130 | 5 | 95 | [1] |
| 2 | p-Cresol | 4-Methylanisole | 120-130 | 5 | 98 | [1] |
| 3 | 2-Naphthol | 2-Methoxynaphthalene | 130-140 | 6 | 92 | [1] |
Experimental Protocol: Synthesis of Anisole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol (9.4 g, 100 mmol), dimethyl carbonate (13.5 g, 150 mmol), and potassium carbonate (1.38 g, 10 mmol).
-
Reaction Conditions: Heat the mixture to 120-130 °C with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete (typically 5 hours), cool the mixture to room temperature. Add water (50 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.
Microwave-Assisted Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers. Green variations of this reaction aim to reduce reaction times, lower energy consumption, and eliminate the use of volatile organic solvents. Microwave irradiation has emerged as a powerful tool to achieve these goals.
Application Note: Solvent-Free, Microwave-Assisted Synthesis of Alkyl Aryl Ethers
A highly efficient and rapid synthesis of alkyl aryl ethers can be achieved by the microwave-assisted reaction of phenols with alkyl halides in the presence of a solid base like potassium carbonate under solvent-free conditions.[2] Some protocols also describe the use of catalysts derived from biomass, such as banana peel ash.[3][4]
Table 3: Microwave-Assisted Synthesis of Alkyl Aryl Ethers
| Entry | Phenol | Alkyl Halide | Product | Time (s) | Yield (%) | Reference |
| 1 | Phenol | 1-Bromooctane (B94149) | 1-Phenoxyoctane | 40 | 93 | [2] |
| 2 | 4-Nitrophenol | Benzyl (B1604629) Bromide | 4-Nitrophenyl benzyl ether | 60 | 95 | [2] |
| 3 | Salicylaldehyde | 1-Bromobutane | 2-Butoxybenzaldehyde | 50 | 90 | [2] |
Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenoxyoctane[2]
-
Reactant Preparation: In a Pyrex beaker, thoroughly mix 1-bromooctane (10 mmol, 1.93 g) and potassium carbonate (15 mmol, 2.07 g).
-
Addition of Phenol: Add phenol (15 mmol, 1.41 g) and dimethylformamide (1 mL) to the mixture and mix thoroughly.
-
Microwave Irradiation: Place the beaker inside a domestic microwave oven and irradiate at 900 W for 40 seconds.
-
Work-up: After cooling, extract the product with n-hexane (3 x 50 mL) and wash the combined organic layers with water (2 x 50 mL).
-
Purification: Dry the organic layer with anhydrous calcium chloride and evaporate the solvent under reduced pressure to obtain the product.
References
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield of my desired ether. What are the common causes and how can I improve it?
A1: Low yields in a Williamson ether synthesis are typically due to competing side reactions or suboptimal reaction conditions. The two most common side reactions are E2 elimination of the alkylating agent and C-alkylation when using phenoxides.[1]
To troubleshoot a low yield, consider the following:
-
Identify the Side Products: Analyze your crude reaction mixture by techniques like NMR or GC-MS to determine the structure of the major byproducts. If you observe an alkene, E2 elimination is the primary issue. If you are using a phenoxide and see an isomer of your expected product, C-alkylation is likely occurring.
-
Optimize Reactant Choice: The structure of your alkoxide and alkyl halide has the most significant impact on the outcome. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance.[1]
-
Alkyl Halide: Whenever possible, use a primary alkyl halide. Secondary alkyl halides lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product.[2][3]
-
Unsymmetrical Ethers: For synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the pathway that utilizes the less sterically hindered alkyl halide. For example, to synthesize tert-butyl methyl ether, it is preferable to use sodium tert-butoxide and methyl iodide rather than sodium methoxide (B1231860) and tert-butyl chloride.[4]
-
-
Reaction Conditions:
-
Base: Ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is often a good choice.[2][4]
-
Solvent: Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO. These solvents effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[1][4]
-
Temperature: The typical temperature range is 50-100 °C.[1] However, higher temperatures can favor the E2 elimination reaction. If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.[4]
-
Q2: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this E2 elimination?
A2: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired S(_N)2 reaction. This is a common problem, especially with secondary and sterically hindered primary alkyl halides.[2][4]
Here are strategies to suppress alkene formation:
-
Substrate Selection: The most effective method is to use a primary alkyl halide. If your synthesis plan involves a secondary alkyl halide, re-evaluate if the alternative combination of a secondary alkoxide and a primary alkyl halide is feasible.[2]
-
Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 reaction over E2, as elimination reactions often have a higher activation energy.
-
Choice of Base/Alkoxide: While a strong base is needed, a very bulky alkoxide (like tert-butoxide) will favor elimination. If possible, design your synthesis to use a less sterically hindered alkoxide.[5]
Q3: I am trying to synthesize an aryl ether using a phenoxide and I'm getting a mixture of products. What is happening and how can I improve the selectivity for O-alkylation?
A3: You are likely observing competitive C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion (leading to the desired O-alkylation) and the aromatic ring (leading to C-alkylation).[1]
To favor the formation of the aryl ether (O-alkylation), the choice of solvent is critical.
-
Solvent Effect: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to favor O-alkylation. In contrast, protic solvents (e.g., ethanol, water) or non-polar solvents can lead to increased amounts of the C-alkylated byproduct.[6]
Data Presentation
Table 1: Substrate Suitability and Predominant Reaction Pathway
This table summarizes the expected major products based on the structure of the alkyl halide.
| Alkyl Halide Type | Primary Reaction Pathway | Expected Major Product(s) |
| Methyl | S(_N)2 | Ether |
| Primary (1°) | S(_N)2 | Ether[2] |
| Secondary (2°) | S(_N)2 and E2 | Mixture of ether and alkene[2] |
| Tertiary (3°) | E2 | Alkene[2] |
Table 2: Influence of Solvent on the Alkylation of Sodium β-Naphthoxide
This table presents quantitative data on the effect of the solvent on the product distribution in the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide.
| Solvent | O-Alkylation Yield (%) | C-Alkylation Yield (%) | Double C-Alkylation Yield (%) |
| 2,2,2-Trifluoroethanol | Not specified | 75 | 10 |
| Ethanol | Not specified | 24 | 4 |
| Water | Not specified | 83 | 1 |
| DMF | High (unspecified) | 0 | 0 |
| DMSO | High (unspecified) | 0 | 0 |
Data adapted from Kornblum et al., as cited in reference[6].
Experimental Protocols
Protocol for Minimizing E2 Elimination with a Secondary Alkyl Halide
Objective: To maximize the yield of the ether product when using a secondary alkyl halide by optimizing reaction conditions to disfavor the competing E2 elimination pathway.
Methodology:
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dry alcohol (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
-
Ether Synthesis:
-
Cool the alkoxide solution to 0 °C or a lower temperature (e.g., -20 °C).
-
Slowly add the secondary alkyl halide (1.0 eq.) dropwise via a syringe.
-
Maintain the low temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to days at a low temperature.
-
Note: Avoid heating the reaction mixture, as this will significantly increase the rate of the E2 elimination.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or optimal conversion), cautiously quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired ether from the alkene byproduct and any unreacted starting materials.
-
Protocol for Maximizing O-Alkylation of a Phenol (B47542)
Objective: To achieve high selectivity for the O-alkylated product (aryl ether) by minimizing C-alkylation.
Methodology:
-
Phenoxide Formation:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), anhydrous N,N-dimethylformamide (DMF), and a suitable base. For many phenols, a moderately strong base like potassium carbonate (K(_2)CO(_3), 1.5 eq.), finely powdered and dried, is sufficient.[7]
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Ether Synthesis:
-
Add the primary alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[7]
-
Monitor the disappearance of the starting phenol by TLC. Reactions are typically complete within 2-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure (high vacuum).
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with a dilute aqueous NaOH solution (to remove any unreacted phenol), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude aryl ether can be purified by column chromatography or crystallization.
-
Mandatory Visualization
Caption: Competing pathways in the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
how to minimize elimination byproducts in ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination byproducts during ether synthesis, primarily focusing on the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in a Williamson ether synthesis, and why does it form?
The most common byproduct is an alkene, which is formed through a competing E2 elimination reaction.[1] This occurs because the alkoxide, in addition to being a good nucleophile for the desired SN2 reaction, is also a strong base. Instead of attacking the electrophilic carbon of the alkyl halide (substitution), it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (elimination).
Q2: How does the structure of the alkyl halide affect the formation of elimination byproducts?
The structure of the alkyl halide is a critical factor.[2][3] The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[2]
-
Primary alkyl halides are the best substrates as they are least sterically hindered, favoring the SN2 pathway.[4][5][6]
-
Secondary alkyl halides are more sterically hindered and will give a mixture of SN2 (ether) and E2 (alkene) products.[7][8]
-
Tertiary alkyl halides are highly sterically hindered and will almost exclusively yield the E2 elimination product.[2][5][7] They are generally unsuitable for Williamson ether synthesis.[5]
Q3: Can I use a tertiary alcohol to synthesize a sterically hindered ether?
Yes, you can use a tertiary alkoxide (derived from a tertiary alcohol), but it must be paired with a primary alkyl halide.[2] The SN2 reaction is more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[2] Attempting to use a tertiary alkyl halide will result in elimination being the predominant reaction pathway.[2]
Q4: My reaction is very slow or isn't proceeding to completion. What are the likely causes?
Several factors can lead to a sluggish or incomplete reaction:
-
Insufficiently strong base: The alcohol may not be fully deprotonated to the more nucleophilic alkoxide. Using a stronger base like sodium hydride (NaH) can ensure complete alkoxide formation.[1][5]
-
Poor solvent choice: Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred to enhance the reaction rate.[1][5][7]
-
Inadequate reaction time or temperature: Williamson ether synthesis can require refluxing for 1-8 hours at 50-100°C to reach completion.[7] However, be aware that excessively high temperatures can favor elimination.[1][5]
Troubleshooting Guides
Problem 1: I am observing a significant amount of an alkene byproduct.
This indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution. Here’s how to troubleshoot this issue:
-
Assess your substrates:
-
Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[5] If you are using a secondary halide, expect a mixture of products.[5] Tertiary halides are not suitable.[5]
-
Alkoxide: When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that involves the less sterically hindered alkyl halide.[1][5][9] For example, to synthesize tert-butyl methyl ether, it is much better to use sodium tert-butoxide and methyl iodide than sodium methoxide (B1231860) and tert-butyl chloride.[5]
-
-
Optimize reaction conditions:
-
Temperature: Lowering the reaction temperature will generally favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.[1][5] Try running the reaction at a lower temperature for a longer duration.[5]
-
Base Selection: While a strong base is necessary, a very bulky base can favor elimination.[5] However, the primary driver of elimination is the structure of the alkyl halide.
-
Problem 2: I'm using a phenol (B47542) as my starting alcohol and getting C-alkylation products.
When using a phenoxide ion as the nucleophile, alkylation can sometimes occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[7]
-
Solvent Choice: The choice of solvent is crucial in directing the alkylation of phenoxides. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile tend to favor O-alkylation.[1] Protic solvents like ethanol (B145695) can lead to significant amounts of C-alkylation.[1]
Quantitative Data Summary
The following table summarizes the expected outcomes based on the structure of the alkyl halide in a Williamson ether synthesis.
| Alkyl Halide Structure | Primary Reaction Pathway | Major Product(s) |
| Methyl (CH₃-X) | SN2 | Ether |
| Primary (R-CH₂-X) | SN2 | Ether |
| Secondary (R₂-CH-X) | SN2 and E2 | Mixture of Ether and Alkene |
| Tertiary (R₃-C-X) | E2 | Alkene |
Experimental Protocols
General Protocol for Williamson Ether Synthesis to Minimize Elimination
This protocol provides a generalized procedure and may require optimization for specific substrates.
1. Alkoxide Formation: a. In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[10] b. Cool the solution in an ice bath to 0 °C. c. Slowly add a strong, non-bulky base such as sodium hydride (NaH, 1.1 eq.) portion-wise.[1] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
2. Ether Formation: a. Slowly add the primary alkyl halide (1.0-1.2 eq.) to the solution of the alkoxide.[10] b. Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.[1][7] Avoid excessively high temperatures to minimize elimination.[5][10] c. Continue heating until the starting material is consumed (typically 1-8 hours).[7]
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). e. Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: Competing SN2 and E2 pathways in ether synthesis.
Caption: Troubleshooting workflow for minimizing elimination.
Caption: Conditions favoring high ether yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
troubleshooting low yields in 1-(Isobutoxy)butane preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(isobutoxy)butane via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of this compound. What are the most likely causes?
Low yields in the Williamson ether synthesis of this compound are typically due to competing side reactions, suboptimal reaction conditions, or issues with reactant purity. The primary competing reaction is the E2 elimination, which is favored by sterically hindered reactants and higher temperatures.[1][2][3] Key factors to investigate are the choice of starting materials, reaction temperature, and the presence of moisture.
Q2: Which combination of reactants is better for synthesizing this compound: sodium n-butoxide with isobutyl bromide, or sodium isobutoxide with n-butyl bromide?
The preferred route is the reaction of sodium isobutoxide with n-butyl bromide . This is because the Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance at the electrophilic carbon.[1] N-butyl bromide is a primary alkyl halide with low steric hindrance, favoring the desired S(_N)2 pathway. Conversely, isobutyl bromide is a more sterically hindered primary alkyl halide, which significantly increases the likelihood of the competing E2 elimination reaction, leading to the formation of isobutylene (B52900) and n-butanol, thus reducing the ether yield.
Q3: My reaction is producing a significant amount of a gaseous byproduct and n-butanol. What is happening and how can I prevent it?
The gaseous byproduct is likely isobutylene, formed via an E2 elimination reaction. This becomes the major pathway when using a sterically hindered alkyl halide like isobutyl bromide.[1][2][3] To minimize this side reaction, you should use the less sterically hindered combination of reactants: sodium isobutoxide and n-butyl bromide. Additionally, maintaining a lower reaction temperature will favor the S(_N)2 reaction over the E2 elimination.
Q4: What is the optimal solvent and temperature for this synthesis?
A polar aprotic solvent such as dry tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is recommended. These solvents effectively solvate the sodium cation, leaving the alkoxide ion more nucleophilic. Protic solvents like ethanol (B145695) or water should be avoided as they can protonate the alkoxide, reducing its nucleophilicity, and can also participate in side reactions.
The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Typically, gently refluxing the reaction mixture is sufficient. If elimination is a significant problem, consider running the reaction at a lower temperature for a longer period.
Q5: How critical is the absence of water in my reaction?
It is highly critical. Any moisture will protonate the highly basic alkoxide (sodium isobutoxide or n-butoxide), converting it back to the corresponding alcohol. This quenches the nucleophile and prevents the Williamson ether synthesis from occurring. Ensure all glassware is thoroughly dried, and use anhydrous solvents for the best results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture. | Ensure all glassware is oven or flame-dried. Use anhydrous solvents. |
| Incomplete formation of the alkoxide. | Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. | |
| Reactant choice favors elimination. | Use sodium isobutoxide and n-butyl bromide as reactants. | |
| Significant Alkene Byproduct | E2 elimination is competing with S(_N)2. | Use the less sterically hindered alkyl halide (n-butyl bromide). |
| Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time if necessary. | |
| Product Loss During Workup | Inefficient extraction. | Ensure proper phase separation during aqueous workup. Perform multiple extractions with a suitable organic solvent like diethyl ether. |
| Loss during distillation. | Use fractional distillation for purification and carefully monitor the temperature to avoid co-distillation with impurities or loss of the volatile product. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures and is optimized to favor the S(_N)2 reaction and minimize elimination byproducts.
Materials:
-
Isobutyl alcohol (isobutanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Alkoxide Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isobutyl alcohol (1.0 equivalent) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. The addition will cause the evolution of hydrogen gas.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour, or until the gas evolution ceases, indicating the complete formation of sodium isobutoxide.
-
-
S(_N)2 Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 1-bromobutane (1.0 equivalent) dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO(_4), filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
-
Reaction Pathway and Troubleshooting Workflow
Caption: Chemical pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
Technical Support Center: The Role of Base Strength in Williamson Ether Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance on the critical role of base selection in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Williamson ether synthesis?
The primary role of the base is to deprotonate the alcohol (R-OH) to form a more nucleophilic alkoxide ion (R-O⁻).[1][2][3] This alkoxide then acts as the nucleophile in an S(_N)2 reaction with an alkyl halide to form the desired ether (R-O-R').[3] Alcohols themselves are generally weak nucleophiles, so their conversion to the corresponding alkoxide is crucial for the reaction to proceed at a practical rate.[2]
Q2: How does the pKa of the alcohol influence the choice of base?
The acidity of the alcohol, indicated by its pKa, is a key factor in selecting an appropriate base. A fundamental principle of acid-base chemistry dictates that for efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the alcohol.[1] For typical aliphatic alcohols with a pKa in the range of 16-18, a very strong base is required for complete deprotonation.[1][4] Phenols, being more acidic (pKa ≈ 10), can be effectively deprotonated by weaker bases.[4][5]
Q3: What are the most commonly used bases for the Williamson ether synthesis, and when should I use them?
The choice of base depends on the substrate and the desired reaction conditions. Here's a general guide:
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that is ideal for deprotonating a wide range of alcohols, including primary, secondary, and tertiary alcohols.[2][6] It provides irreversible deprotonation as the byproduct, hydrogen gas, evolves from the reaction mixture.[1][2] NaH requires the use of anhydrous (dry) solvents like THF or DMF.[6]
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong, cost-effective bases. They are particularly effective for deprotonating more acidic alcohols like phenols.[5][7] For less acidic alcohols, they may not achieve complete deprotonation, potentially leading to lower yields.[4] Phase-transfer catalysts are often used in conjunction with NaOH or KOH in biphasic systems to improve reaction efficiency.[8]
-
Potassium Carbonate (K₂CO₃): A weaker and easier-to-handle base than hydroxides and hydrides.[9] It is a common choice for the synthesis of aryl ethers from phenols due to their higher acidity.[5][9]
Q4: Can the strength of the base promote side reactions?
Yes. The most significant side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide to form an alkene.[7][10] Strong bases, especially when sterically hindered, can favor this elimination pathway.[3] This is particularly problematic with secondary and tertiary alkyl halides, which are more prone to elimination.[2][10][11]
Troubleshooting Guides
Problem 1: Low or no yield of the desired ether.
-
Possible Cause: Incomplete deprotonation of the alcohol.
-
Solution: Your base may be too weak for the specific alcohol you are using. For aliphatic alcohols, consider switching from a weaker base like K₂CO₃ or NaOH to a stronger base like NaH to ensure complete formation of the alkoxide.[12]
-
-
Possible Cause: The base is hydrolyzing.
-
Solution: If you are using a highly reactive base like NaH, ensure that your glassware is thoroughly dried and you are using an anhydrous solvent. Any moisture will quench the base, rendering it ineffective.[12]
-
-
Possible Cause: Your alkyl halide is too sterically hindered.
-
Solution: The Williamson ether synthesis is an S(_N)2 reaction and is therefore sensitive to steric hindrance.[2] If you are using a secondary or tertiary alkyl halide, the E2 elimination reaction will likely dominate, especially with a strong base.[2][10] If possible, redesign your synthesis to use a less sterically hindered alkyl halide.
-
Problem 2: The major product of my reaction is an alkene.
-
Possible Cause: The E2 elimination pathway is favored over the S(_N)2 substitution.
-
Solution: This is a common issue, especially with secondary alkyl halides and strong, bulky bases.[3] To favor the S(_N)2 reaction, you can try the following:
-
Use a less sterically hindered base if possible.
-
Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions.[10]
-
If synthesizing an unsymmetrical ether, choose the synthetic route that utilizes the less sterically hindered alkyl halide.[3]
-
-
Data Presentation
The choice of base can significantly impact the yield of the Williamson ether synthesis. The following table summarizes the performance of different bases in the synthesis of propargyl ethers from 2-amino-7-hydroxy-4H-chromene-3-carbonitriles.
| Base | Solvent | Temperature | Reaction Time | Yield (%) | pKa of Conjugate Acid | Notes |
| NaH | DMF | 0°C to 25°C | 1.5 - 3 h | 80 - 96% | ~36 | Strong, non-nucleophilic base. Requires anhydrous conditions.[13][14] |
| K₂CO₃ | Acetone | 40°C or 50°C | 12 h | 70 - 89% | ~10.3 | Milder, easier-to-handle base, suitable for more acidic alcohols.[13][14] |
| NaOH | Ethanol | Reflux | 50 min | - | ~15.7 | Commonly used for phenols. Yields can be moderate to high.[5][15] |
Note: Yields are specific to the cited literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of an Aryl Ether using Potassium Carbonate
This protocol is adapted from the synthesis of phenacetin (B1679774) from acetaminophen (B1664979) and ethyl iodide.
Materials:
-
Acetaminophen (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (fine powder) (1.5 eq)
-
Ethyl Iodide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetaminophen and anhydrous DMF.
-
Stir the mixture to dissolve the acetaminophen.
-
Add anhydrous potassium carbonate to the mixture.
-
Carefully add ethyl iodide to the reaction mixture.
-
Heat the reaction mixture to 70°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
If the reaction has not proceeded significantly after 2 hours, the temperature can be increased to 110°C.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into an excess of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of an Alkyl Ether using Sodium Hydride
This protocol is a general procedure for the synthesis of an ether from an alcohol and an alkyl halide using sodium hydride.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil) (1.1 eq)
-
Alkyl Halide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous THF or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30 minutes, and then warm to room temperature until gas evolution ceases, indicating complete formation of the alkoxide.[6]
-
Once the alkoxide formation is complete, cool the mixture back to 0°C.
-
Slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, or heat as necessary, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The two-step mechanism of the Williamson ether synthesis.
Caption: A troubleshooting workflow for low yields in Williamson ether synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. community.wvu.edu [community.wvu.edu]
Technical Support Center: 1-(Isobutoxy)butane & Peroxide Formation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling of 1-(Isobutoxy)butane, focusing on the prevention, detection, and removal of hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in ethers like this compound?
A1: Organic peroxides are a class of compounds containing an oxygen-oxygen single bond (-O-O-).[1][2] In ethers like this compound, these peroxides can form through a process called autoxidation when the ether is exposed to atmospheric oxygen.[3][4][5] These peroxide impurities are highly unstable and can be dangerously explosive when subjected to heat, friction, or mechanical shock.[4][6][7][8][9] Concentrating the ether through distillation or evaporation can also concentrate the less volatile peroxides to hazardous levels, posing a significant explosion risk.[6][10][11][12]
Q2: How does peroxide formation occur in this compound?
A2: Peroxide formation is a free-radical chain reaction.[3][13] The process is initiated by factors like light or heat, which cause the formation of a free radical on a carbon atom adjacent to the ether's oxygen.[3][14] This radical then reacts with molecular oxygen (O₂) to form a peroxy radical.[13] The peroxy radical can then abstract a hydrogen atom from another ether molecule, creating a hydroperoxide and a new ether radical, thus propagating the chain reaction.[3]
Q3: What factors accelerate peroxide formation?
A3: Several factors can accelerate the rate of peroxide formation in ethers:
-
Exposure to Air (Oxygen): Oxygen is a necessary reactant in the autoxidation process.[5][6] Partially empty or improperly sealed containers are at higher risk.[6][11]
-
Exposure to Light: UV light can initiate the free-radical chain reaction.[5][6][8] Storing ethers in clear bottles increases this risk.
-
Presence of Contaminants: Metal contaminants can catalyze the decomposition of peroxides, which can be hazardous.[8]
-
Absence of Inhibitors: Many commercial ethers are supplied with inhibitors (stabilizers) that scavenge free radicals.[1][4] Once these are consumed, peroxide formation can accelerate.
Q4: How can I prevent or minimize peroxide formation in this compound?
A4: The best strategy is a combination of proper purchasing, storage, and handling practices:
-
Purchase Inhibited Solvents: Whenever possible, purchase this compound that contains a peroxide inhibitor like Butylated Hydroxytoluene (BHT).[1][2]
-
Store Properly: Keep containers in a cool, dark, and dry place.[8][11][15] Store in the original amber glass or metal container to protect from light.[6][15]
-
Maintain an Inert Atmosphere: After opening, purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and significantly slow peroxide formation.[1][5][15]
-
Label Everything: Clearly label all containers with the date received and the date opened.[4][11][15][16] This is crucial for tracking the age of the solvent.
Q5: How should I properly store this compound?
A5: Store this compound in its original, tightly sealed, air-impermeable container, away from light and heat.[5][11][15] It is critical to avoid storing it in refrigerators that are not spark-proof, as this can create a severe explosion hazard.[6] Do not use glass stoppers, as friction from opening can detonate peroxide crystals that may have formed on the threads.[6][11]
Troubleshooting Guide
Q1: I see solid crystals or a viscous oily layer in my container of this compound. What should I do?
A1: DO NOT MOVE OR OPEN THE CONTAINER. The presence of crystals or viscous liquids is a sign of high and extremely dangerous peroxide concentrations.[7][8][10][17] These crystals can be highly sensitive to shock and friction and may detonate.[4] Treat the container as a potential bomb.[17] Immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[4][10]
Q2: My peroxide test for this compound is positive. What are my next steps?
A2: The appropriate action depends on the peroxide concentration. Refer to the hazard level table below. If the concentration is low to moderate (e.g., < 30-50 ppm), you can proceed with a chemical removal procedure before use.[10][17] If the concentration is high (e.g., > 100 ppm), do not handle the container and contact your EHS office for disposal.[4]
Q3: I need to distill or evaporate this compound. What special precautions must I take?
A3: ALWAYS test for peroxides immediately before any distillation or concentration procedure, regardless of the solvent's age. [4][10][17] Distillation concentrates peroxides in the distillation pot, which can lead to a violent explosion.[10] NEVER distill to dryness. Always leave at least 10-20% of the liquid residue in the flask.[1][10][15] If peroxides are detected, they must be chemically removed before you begin.
Q4: How do I dispose of old or peroxide-containing this compound?
A4: All peroxide-forming chemicals, including this compound, that are past their expiration date, show high levels of peroxides, or are of unknown age should be disposed of as hazardous waste through your institution's EHS department.[4][6][7] Do not attempt to dispose of it by pouring it down the drain or mixing it with other waste streams.
Data Presentation
Table 1: Peroxide Concentration Hazard Levels in Ethers
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 25-30 ppm | Low Hazard: Generally considered safe for use. Avoid concentration procedures if possible.[4][17] |
| 25 - 100 ppm | Moderate Hazard: Not recommended for distillation or other concentration methods.[4] Peroxides should be removed before use. |
| > 100 ppm | High Hazard: Unacceptable for any use. Avoid handling the container.[4] Contact EHS immediately for disposal. |
Experimental Protocols
Protocol 1: Detection of Peroxides – Potassium Iodide (KI) Method
This method is highly sensitive and detects most types of peroxides.[17]
-
Materials:
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube
-
Sample of this compound
-
-
Procedure:
Protocol 2: Detection of Peroxides – Commercial Test Strips
Test strips provide a convenient, semi-quantitative method for routine checks.[6][17][18]
-
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Sample of this compound
-
Deionized water (if required by strip manufacturer)
-
-
Procedure:
-
Always follow the specific instructions provided by the test strip manufacturer.[19]
-
Typically, dip the reactive end of the strip into the this compound for 1 second.[12]
-
Remove the strip and allow the solvent to evaporate.[6]
-
Some strips may require moistening the reactive pad with a drop of deionized water after the solvent has evaporated.[20]
-
Compare the resulting color of the pad to the color scale provided on the packaging to estimate the peroxide concentration.[12][20] A blue color typically indicates the presence of peroxides.[12]
-
Protocol 3: Removal of Peroxides – Activated Alumina (B75360) Column
This method is effective for removing hydroperoxides from both water-soluble and insoluble ethers.[6][17]
-
Materials:
-
Glass chromatography column
-
Activated alumina (basic or neutral, 80-mesh or similar)
-
Peroxide-containing this compound
-
-
Procedure:
-
Pack a chromatography column with activated alumina. A general guideline is to use about 100g of alumina for every 100 mL of solvent to be purified.[8][17][19]
-
Gently pour the this compound onto the top of the column and allow it to percolate through the alumina under gravity.
-
Collect the purified ether as it elutes from the column.
-
Crucially, re-test the eluted ether to confirm that peroxides have been removed. [15]
-
Safety Note: This method removes the peroxides from the solvent but they remain on the alumina.[17] Before discarding the alumina, it should be deactivated by washing with a dilute acidic solution of ferrous sulfate (B86663).[15][17] The purified ether will no longer contain inhibitors and should be used immediately, not stored.[6][8]
-
Protocol 4: Removal of Peroxides – Ferrous Sulfate Wash
This is a classic and effective method for destroying peroxides in water-insoluble ethers.[21]
-
Materials:
-
Separatory funnel
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Peroxide-containing this compound
-
-
Procedure:
-
Prepare a fresh washing solution by dissolving 60g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of deionized water.[8][10]
-
Pour the peroxide-containing this compound into a separatory funnel.
-
Add a portion of the ferrous sulfate solution (e.g., 50 mL per 1 L of ether).
-
Stopper the funnel and shake. Use very gentle shaking for the first extraction to avoid pressure buildup. [8] Vent the funnel frequently.
-
Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Repeat the washing procedure with fresh ferrous sulfate solution until the ether tests negative for peroxides.[6][8]
-
After peroxide removal, wash the ether with water to remove any residual acid or iron salts.
-
Visualization
Workflow for Safe Handling of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. bu.edu [bu.edu]
- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. otago.ac.nz [otago.ac.nz]
- 8. westernsydney.edu.au [westernsydney.edu.au]
- 9. vumc.org [vumc.org]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. uwyo.edu [uwyo.edu]
- 16. utep.edu [utep.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 21. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Purification of 1-(Isobutoxy)butane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-(Isobutoxy)butane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized from isobutanol and n-butanol (Williamson ether synthesis or similar acid-catalyzed dehydration), is likely to contain the following impurities:
-
Unreacted Starting Materials: Isobutanol (2-methylpropan-1-ol) and n-butanol.[1][2][3][4][5][6][7][8][9][10]
-
Symmetrical Ether Byproducts: Diisobutyl ether and di-n-butyl ether, formed from the self-condensation of the starting alcohols.[11][12][13][14][15][16][17][18]
-
Water: A common byproduct of ether synthesis and often present from aqueous workups.
-
Oxidation Products: Small amounts of aldehydes (e.g., isobutyraldehyde, butyraldehyde) may form if the starting alcohols are oxidized.
-
Peroxides: Ethers are notorious for forming explosive peroxides upon exposure to air and light during storage.[16][17]
Q2: What is the biggest challenge in purifying this compound?
A2: The primary challenge is the separation of the desired asymmetrical ether from the symmetrical ether byproducts (diisobutyl ether and di-n-butyl ether) and the unreacted n-butanol. As shown in the table below, these compounds have relatively close boiling points, making efficient fractional distillation essential.[2][4][11][12][19]
Q3: Can this compound form an azeotrope with water?
Q4: How do I know if my this compound contains peroxides?
A4: You should always assume that aged ether samples contain peroxides. Peroxides can be detected using several methods:
-
Commercial Test Strips: These are suitable for routine testing of simple ethers and provide a semi-quantitative reading.[27][28][29]
-
Potassium Iodide Test: A more sensitive chemical test. A yellow to brown color indicates the presence of peroxides when a sample is mixed with an acidic potassium iodide solution.[27][28][30][31] Visual inspection can also reveal signs of high peroxide concentration, such as crystal formation or a viscous oily layer.[29][31][32] Caution: If crystals are visible, do not handle the container and contact your institution's safety office immediately. [31][32]
Q5: What analytical methods are recommended for purity assessment?
A5: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the ideal method for assessing the purity of this compound. GC provides excellent separation of volatile components, allowing for the quantification of starting materials, side products, and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product.
Section 2: Data Presentation
Table 1: Physical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Isobutanol | C₄H₁₀O | 74.12 | 108[1][3][5][6][7] |
| n-Butanol | C₄H₁₀O | 74.12 | 117-118[2][4][8][9][10] |
| Diisobutyl ether | C₈H₁₈O | 130.23 | 122-124[12][13][14] |
| This compound | C₈H₁₈O | 130.23 | 132.6 [19] |
| Di-n-butyl ether | C₈H₁₈O | 130.23 | 142-143[11][15][16][17][18] |
Section 3: Troubleshooting Guide
Problem: My final product purity is low after distillation, and GC analysis shows a significant peak with a lower boiling point.
-
Possible Cause 1: Unreacted Isobutanol. Isobutanol has the lowest boiling point (108 °C) of the likely organic impurities.[1][3][5][6][7] Its presence indicates either an incomplete reaction or inefficient distillation.
-
Solution: Ensure the initial reaction goes to completion. During fractional distillation, use a column with high theoretical plates (e.g., a Vigreux or packed column), maintain a slow and steady distillation rate, and carefully monitor the head temperature. Discard the initial fraction (forerun) that distills below the boiling point of this compound.
-
-
Possible Cause 2: Presence of Water/Azeotrope. Water forms azeotropes with the alcohols, which have boiling points lower than the main product.[20][22] The isobutanol-water azeotrope boils at approximately 90 °C.[22][26]
-
Solution: Before distillation, wash the crude product with a saturated sodium chloride solution (brine) to remove the bulk of the water. Subsequently, dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Problem: My final product contains a higher boiling point impurity.
-
Possible Cause: Di-n-butyl ether. This symmetrical ether has the highest boiling point (142 °C) among the common impurities.[11][15][16][17][18]
-
Solution: Careful fractional distillation is again the key. As the this compound distills, the temperature should hold steady at its boiling point (~132 °C).[19] Stop the distillation when the head temperature begins to rise significantly above this point to avoid collecting the di-n-butyl ether fraction.
-
Problem: My product yield is low after purification.
-
Possible Cause 1: Aggressive Washing. Excessive or overly vigorous washing with aqueous solutions can lead to losses through emulsification.
-
Solution: During aqueous extractions, invert the separatory funnel gently rather than shaking vigorously. If an emulsion forms, allow it to sit or add a small amount of brine to help break it.
-
-
Possible Cause 2: Inefficient Fractional Distillation. Taking too broad of a boiling point range during collection will result in a lower yield of pure product.
-
Solution: Use an efficient, well-insulated distillation column. Collect a narrow fraction, typically ± 2 °C around the literature boiling point of the product. Re-distilling intermediate fractions can help improve recovery.
-
Problem: The product develops a yellow color over time.
-
Possible Cause: Peroxide Formation and Decomposition. The formation of peroxides and subsequent degradation products can cause discoloration.
Section 4: Experimental Protocols
Protocol 1: Peroxide Testing and Removal
-
Testing (KI Method): [27][28][29][30]
-
In a test tube, add 1-2 mL of the this compound to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of a freshly prepared 5-10% aqueous potassium iodide (KI) solution.
-
Shake the mixture. The formation of a pale yellow to dark brown color indicates the presence of peroxides. A darker color signifies a higher, more dangerous concentration.
-
-
Removal (Ferrous Sulfate Wash): [30][31][32][33][34][35][36]
-
Caution: This procedure should only be performed on ethers with low to moderate peroxide levels (no visible crystals).
-
Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and adding 6 mL of concentrated sulfuric acid.
-
Transfer the peroxide-containing ether to a separatory funnel.
-
Add an equal volume of the ferrous sulfate solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash if necessary until a peroxide test is negative.
-
Wash the ether with water to remove residual acid and salts, then dry over anhydrous MgSO₄.
-
Protocol 2: General Purification of Crude this compound
-
Aqueous Wash:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst.
-
Wash with deionized water, followed by a wash with saturated brine to aid in layer separation and remove bulk water.
-
-
Drying:
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand until the liquid is clear. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried ether away from the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a packed column (e.g., Vigreux, Raschig rings, or steel sponge) to ensure good separation.
-
Add the dried crude ether to the distillation flask along with a few boiling chips.
-
Slowly heat the flask.
-
Collect and discard the initial forerun, which may contain low-boiling impurities like isobutanol.
-
Carefully collect the product fraction distilling at a constant temperature, corresponding to the boiling point of this compound (~132 °C).[19]
-
Stop the distillation before the flask goes to dryness (leave at least 10% residue) and when the temperature begins to rise significantly, to avoid collecting higher-boiling impurities like di-n-butyl ether.[31][32][34]
-
Section 5: Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for identifying impurities in this compound.
References
- 1. Isobutanol - Sciencemadness Wiki [sciencemadness.org]
- 2. solventis.net [solventis.net]
- 3. 2-Methyl-1-propanol | 78-83-1 [chemicalbook.com]
- 4. n-Butanol [commonorganicchemistry.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. univarsolutions.com [univarsolutions.com]
- 7. adityadyechem.com [adityadyechem.com]
- 8. N-butanol ( n-butyl alcohol; normal butanol) [chemlongxing.com]
- 9. N Butanol | CAS NO 71-36-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 10. n [macro.lsu.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. Isobutyl Ether [drugfuture.com]
- 13. diisobutyl ether [stenutz.eu]
- 14. labsolu.ca [labsolu.ca]
- 15. dibutyl ether [stenutz.eu]
- 16. Dibutyl ether - Wikipedia [en.wikipedia.org]
- 17. Dibutyl ether CAS#: 142-96-1 [m.chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. guidechem.com [guidechem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US4525245A - Separation of n-butyl acetate from n-butanol by extractive distillation - Google Patents [patents.google.com]
- 22. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 23. dwsim.fossee.in [dwsim.fossee.in]
- 24. researchgate.net [researchgate.net]
- 25. Efficient Separation of N-butanol and Water-Centrifugal Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 26. Solved (35) Isobutanol and water form a heterogeneous | Chegg.com [chegg.com]
- 27. ehs.washington.edu [ehs.washington.edu]
- 28. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 29. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 30. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 31. westernsydney.edu.au [westernsydney.edu.au]
- 32. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 33. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 34. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 35. uwyo.edu [uwyo.edu]
- 36. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Analysis of 1-(Isobutoxy)butane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 1-(Isobutoxy)butane using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities in this compound can originate from its synthesis, typically the Williamson ether synthesis, or from degradation.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Isobutyl alcohol, n-butanol, and any corresponding alkyl halides used in the synthesis.
-
Side-Products: Alkenes such as isobutylene (B52900) and 1-butene (B85601) can form through competing elimination reactions, especially if secondary or tertiary alkyl halides are used or if reaction conditions are not optimal.[1][2][3][4]
-
Other Ethers: Small amounts of di-n-butyl ether or diisobutyl ether may form.
-
-
Degradation-Related Impurities:
-
Peroxides: Ethers can slowly oxidize in the presence of air to form hydroperoxides and dialkyl peroxides, which can be explosive when concentrated.[3]
-
Alcohols and Aldehydes: Degradation can lead to the formation of isobutanol, n-butanol, isobutyraldehyde, and butanal.
-
Q2: What type of GC column is best suited for analyzing impurities in this compound?
A2: A non-polar or mid-polarity capillary column is generally recommended. A common choice is a 5% phenyl-95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms). These columns provide good separation for volatile and semi-volatile non-polar compounds like ethers and their likely impurities.
Q3: How can I confirm the identity of a suspected impurity peak in my chromatogram?
A3: The identity of an impurity can be confirmed by comparing its mass spectrum with a reference library such as the NIST Mass Spectral Library.[5] Additionally, running a known standard of the suspected impurity under the same GC-MS conditions and comparing the retention time and mass spectrum will provide definitive identification.
Q4: What are the key parameters to optimize in the GC-MS method?
A4: Key parameters to optimize for the analysis of this compound and its impurities include:
-
Injector Temperature: Should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature ramp is typically used to separate compounds with different boiling points. A slow initial ramp can improve the resolution of early-eluting volatile impurities.
-
Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (usually helium) will ensure the best chromatographic resolution.
-
Mass Spectrometer Scan Range: The scan range should be set to cover the expected mass-to-charge ratios of the parent compound and all potential impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active sites in the injector liner or column | Deactivate the liner or use a liner with glass wool. If the column is old, consider replacing it. |
| Column Overload | Dilute the sample or decrease the injection volume.[1] |
| Incorrect injection speed (manual injection) | Ensure a fast and smooth injection to introduce the sample as a narrow band.[6] |
| Inlet temperature too low | Increase the injector temperature to ensure complete vaporization of the sample. |
Problem 2: Ghost Peaks (Peaks in Blank Runs)
| Possible Cause | Solution |
| Contaminated syringe | Thoroughly clean the syringe with an appropriate solvent or use a new syringe. |
| Septum bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Carryover from a previous injection | Run a solvent blank after a concentrated sample. Clean the injector liner if necessary. |
| Contaminated carrier gas | Ensure high-purity carrier gas and install or replace gas purifiers.[1][6] |
Problem 3: Baseline Noise or Drift
| Possible Cause | Solution |
| Column bleed | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[7] |
| Contaminated detector (ion source) | Clean the ion source of the mass spectrometer. |
| Leak in the system | Perform a leak check of the GC system, paying close attention to the injector, column fittings, and detector connections.[8][9] |
| Fluctuations in gas flow | Check the gas supply and regulators for stable pressure and flow. |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This protocol provides a general method that can be adapted and optimized for specific instrumentation and impurity profiles.
1. Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 40 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 150 °C- Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 300 amu |
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound.
-
For each impurity peak, obtain the mass spectrum and compare it against the NIST library for tentative identification.
-
Confirm the identity of critical impurities by analyzing certified reference standards.
-
Quantify impurities using an internal standard method or by assuming equal response factors for a semi-quantitative estimation.
Quantitative Data Summary
The following table presents a hypothetical impurity profile for a sample of this compound, as would be determined by the GC-MS method described above.
| Impurity | Retention Time (min) | Area % | Identification Method |
| Isobutylene | 3.15 | 0.08 | MS Library Match |
| 1-Butene | 3.28 | 0.05 | MS Library Match |
| Isobutyl Alcohol | 5.45 | 0.25 | MS Library Match & Standard |
| n-Butanol | 5.82 | 0.15 | MS Library Match & Standard |
| This compound | 8.91 | 99.35 | Main Component |
| Di-n-butyl ether | 10.23 | 0.12 | MS Library Match |
Visualizations
Caption: Experimental workflow for identifying impurities in this compound by GC-MS.
Caption: Troubleshooting flowchart for common GC-MS issues.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 4. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From ether to acid: A plausible degradation pathway of glycerol dialkyl glycerol tetraethers [dspace.mit.edu]
- 8. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Ether Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity during ether synthesis.
Section 1: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Williamson Ether Synthesis
Q1: I am getting a low yield of my desired ether and a significant amount of an alkene byproduct. What is the likely cause and how can I fix it?
A1: A low yield of ether coupled with alkene formation is a classic sign that the E2 elimination reaction is outcompeting the desired SN2 substitution. This is especially common when using secondary or tertiary alkyl halides.[1] The alkoxide base, intended to be a nucleophile, is instead acting as a base and abstracting a proton.
Troubleshooting Steps:
-
Re-evaluate your synthetic strategy: The Williamson ether synthesis works best with primary alkyl halides. If you are using a secondary or tertiary alkyl halide, consider reversing the roles of the nucleophile and electrophile. For example, to synthesize tert-butyl ethyl ether, use sodium tert-butoxide and ethyl bromide rather than sodium ethoxide and tert-butyl bromide.
-
Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor the SN2 pathway.[2]
-
Use a less sterically hindered base: If you are forming the alkoxide in situ, choose a base that is strong enough to deprotonate the alcohol but is not overly bulky.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide.[2]
Q2: I am attempting to synthesize an aryl ether from a phenol (B47542) and am observing a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for the desired O-alkylated product?
A2: Phenoxide ions are ambident nucleophiles, meaning they can react at two different positions: the oxygen (O-alkylation) to form an ether, or the aromatic ring (C-alkylation) to form a substituted phenol.[3] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent.
Troubleshooting Steps:
-
Solvent Selection is Key:
-
For O-alkylation (ether formation): Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available to attack the alkyl halide.[2][3]
-
C-alkylation is favored in: Protic solvents like water, ethanol, or 2,2,2-trifluoroethanol. These solvents form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[3]
-
-
Leaving Group: A better leaving group on the alkylating agent can also favor O-alkylation under the right conditions.
Q3: My Williamson ether synthesis is very slow or is not proceeding to completion. What are some potential solutions?
A3: A sluggish reaction can be due to several factors, including the strength of your base, the choice of solvent, or an unreactive alkylating agent.
Troubleshooting Steps:
-
Ensure complete alkoxide formation: Use a sufficiently strong base, such as sodium hydride (NaH), to fully deprotonate the alcohol. Incomplete deprotonation will result in a lower concentration of the highly nucleophilic alkoxide.[2]
-
Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO) can accelerate the reaction rate by enhancing the nucleophilicity of the alkoxide.[2]
-
Catalysis for unreactive alkyl halides: If you are using a less reactive alkyl chloride, adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly increase the reaction rate. This is a variation of the Finkelstein reaction, where the chloride is transiently converted to a more reactive iodide in situ.[1]
-
Increase Reaction Time and/or Temperature: While higher temperatures can promote elimination, a modest increase in temperature or a longer reaction time may be necessary to drive the reaction to completion, especially with less reactive substrates.[1]
Mitsunobu Reaction
Q1: I am trying to synthesize a sterically hindered ether using the Mitsunobu reaction, but the yield is very low. What can I do to improve it?
A1: The Mitsunobu reaction is an excellent alternative for synthesizing sterically hindered ethers, but it can be slow with challenging substrates.[4]
Troubleshooting Steps:
-
Increase Reactant Concentration and Use Sonication: For very hindered substrates, increasing the concentration (e.g., to 3.0 M) in combination with sonication can dramatically reduce reaction times from days to minutes and improve yields.[4]
-
Use a More Acidic Nucleophile: The Mitsunobu reaction works best when the nucleophilic alcohol has a pKa of less than 13.[5] For particularly hindered alcohols, using a more acidic coupling partner like 4-nitrobenzoic acid instead of benzoic acid can significantly improve the yield of the inverted product.[6]
Q2: I am having difficulty purifying my product from the triphenylphosphine (B44618) oxide and reduced azodicarboxylate byproducts. What are some strategies to address this?
A2: The removal of stoichiometric byproducts is a common challenge in the Mitsunobu reaction.
Troubleshooting Steps:
-
Use Modified Reagents:
-
Polymer-supported triphenylphosphine: This allows for the easy removal of the phosphine (B1218219) oxide byproduct by filtration.
-
Alternative azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) have been developed where the hydrazine (B178648) byproduct can be more easily removed by filtration and recycled.
-
-
Modified Workup Procedures: In some cases, adding 4 M HCl in dioxane after the reaction is complete can help to fully decompose the azodicarboxylate products, facilitating their removal during an aqueous acid wash.[4]
Section 2: Quantitative Data Summary
The following tables summarize quantitative data on the regioselectivity of ether synthesis under various conditions.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between Sodium β-Naphthoxide and Benzyl Bromide [7]
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
Table 2: Influence of Solvent on C-Alkylation of Sodium β-Naphthoxide with Benzyl Bromide [3]
| Solvent | C-Alkylated Product Yield (%) | Double C-Alkylated Product Yield (%) |
| Ethanol | 24 | 4 |
| 2,2,2-Trifluoroethanol | 75 | 10 |
| Water | 83 | 1 |
| DMF | - | Not Observed |
| DMSO | - | Not Observed |
Table 3: Mitsunobu Reaction of Sterically Hindered Phenols with Alcohols Under Sonication [4]
| Phenol | Alcohol | Concentration | Time | Yield (%) |
| Methyl Salicylate | Neopentyl Alcohol | 3.0 M | 15 min | 75 |
| 2,6-Dimethylphenol | Cyclohexanol | 3.0 M | 15 min | 72 |
| 2,6-Diisopropylphenol | Cyclohexanol | 3.0 M | 15 min | 65 |
Section 3: Experimental Protocols
General Protocol for Williamson Ether Synthesis of Aryl Ethers
This protocol is a general procedure and may require optimization for specific substrates.
-
Alkoxide Formation:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phenol (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
-
Addition of Alkylating Agent:
-
To the stirring suspension, add the primary alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by a suitable technique (e.g., TLC or GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The final product can be further purified by column chromatography or distillation if necessary.
-
General Protocol for Mitsunobu Reaction for Sterically Hindered Ethers[6]
This protocol is a modification for sterically hindered alcohols and may require optimization.
-
Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq.), the nucleophilic alcohol or phenol (1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
-
Cooling:
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Azodicarboxylate:
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution, maintaining the temperature below 10°C.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. For very hindered substrates, consider allowing the reaction to proceed at a slightly elevated temperature (e.g., 40°C). Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
-
Purification:
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate.
-
Section 4: Visualized Workflows and Decision Pathways
Decision Tree for Optimal Williamson Ether Synthesis Strategy
Caption: Decision tree for selecting the optimal Williamson ether synthesis pathway.
Workflow for Controlling O- vs. C-Alkylation of Phenols
Caption: Workflow illustrating solvent influence on O- vs. C-alkylation.
Mitsunobu Reaction Mechanism and Key Intermediates
Caption: Key steps and potential pitfalls in the Mitsunobu reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. wise.fau.edu [wise.fau.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
dealing with steric hindrance in the synthesis of branched ethers
Welcome to the technical support center for the synthesis of sterically hindered ethers. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of branched ethers.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis failing or giving low yields when making a branched ether?
A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[1][2][3] When you use a sterically bulky (e.g., secondary or tertiary) alkyl halide as your electrophile, the alkoxide nucleophile struggles to access the carbon atom for a backside attack.[4] Instead of substitution, the alkoxide, which is also a strong base, will favor an E2 elimination pathway, abstracting a proton from an adjacent carbon to form an alkene as the major byproduct.[1][2] This competition between S(_N)2 and E2 is the primary reason for low yields or failure when synthesizing branched ethers via this method.[2][5]
Q2: I suspect elimination is the problem. How do I confirm this and what can I do?
A2: The formation of an alkene is the key indicator that the E2 elimination pathway is outcompeting your desired S(_N)2 reaction.[2][3] You can typically identify the alkene byproduct using standard analytical techniques like NMR spectroscopy (presence of vinylic proton signals) or GC-MS.
To favor substitution over elimination, you should always choose the synthetic route that involves the least sterically hindered alkyl halide .[6][7] For example, to synthesize tert-butyl methyl ether, you should react tert-butoxide ion with methyl iodide, not methoxide (B1231860) ion with tert-butyl chloride.[7] The S(_N)2 reaction is much more tolerant of steric bulk on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).
Logical Pathway: S(_N)2 vs. E2 Competition
The following diagram illustrates the critical decision point in the Williamson ether synthesis when steric hindrance is a factor.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Q3: How can I optimize the Williamson synthesis for a moderately hindered (secondary) alkyl halide?
A3: While challenging, you can improve yields with secondary halides by carefully selecting your reaction conditions to favor the S(N)2 pathway. Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have higher activation energy.[2] Using a polar aprotic solvent like DMSO or DMF can also enhance the nucleophilicity of the alkoxide.[5][8]
Another strategy is to use a milder base. A variation of the Williamson synthesis using silver oxide (Ag₂O) can be effective, as it avoids the need to pre-form a highly basic alkoxide intermediate.[6][7][9] Additionally, employing phase-transfer catalysis can improve reaction rates under milder conditions.[10][11][12]
Table 1: Effect of Conditions on Ether Synthesis Yield
| Alkyl Halide | Alkoxide | Base | Solvent | Temperature (°C) | Product Ratio (Ether:Alkene) |
| 2-Bromopropane | Sodium Ethoxide | NaH | Ethanol (B145695) | 50 | Low (Mainly Alkene) |
| 2-Bromopropane | Sodium Ethoxide | NaH | DMSO | 25 | Moderate |
| 2-Bromopropane | Ethanol | Ag₂O | Toluene | 80 | Good (Mainly Ether) |
| 1-Bromopropane | Sodium tert-butoxide | NaH | THF | 25 | Excellent (Mainly Ether) |
| tert-Butyl Br | Sodium Ethoxide | NaH | THF | 25 | Almost Exclusively Alkene |
Note: Data are representative and intended for comparative purposes.
Q4: The Williamson synthesis isn't working for my highly branched ether. What are the best alternative methods?
A4: For highly hindered systems, especially those involving tertiary alkyl groups, abandoning the Williamson synthesis is often the best approach. Several powerful alternatives exist:
-
Alkoxymercuration-Demercuration: This is an excellent method for the Markovnikov addition of an alcohol to an alkene, reliably producing the desired ether without the risk of carbocation rearrangements that can plague simple acid-catalyzed additions.[13][14][15][16] The reaction proceeds through a stable mercurinium ion intermediate.[13][14]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols into ethers with a complete inversion of stereochemistry.[17][18] It is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson synthesis.[1] However, it is generally not applicable to tertiary alcohols.[19]
-
Acid-Catalyzed Addition of Alcohols to Alkenes: This method is effective when a stable carbocation can be formed from the alkene. It is often used to prepare ethers from tertiary alcohols but is limited by potential carbocation rearrangements.[14][20]
Troubleshooting Workflow
If you are experiencing low yields in your ether synthesis, follow this workflow to diagnose and solve the issue.
Caption: A workflow for troubleshooting branched ether synthesis.
Detailed Experimental Protocols
Protocol 1: Optimized Williamson Synthesis using Silver(I) Oxide
This protocol is adapted for moderately hindered systems where traditional strong bases promote elimination.
Objective: Synthesize 2-ethoxypropane from 2-iodopropane (B156323) and ethanol.
Reagents & Materials:
-
2-Iodopropane (1.0 eq)
-
Ethanol (used as solvent, large excess)
-
Silver(I) Oxide (Ag₂O) (1.5 eq)
-
Anhydrous Toluene (optional co-solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethanol.
-
Add Silver(I) Oxide (Ag₂O) to the ethanol with vigorous stirring.
-
Add 2-iodopropane dropwise to the suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 80-90°C) and monitor the reaction progress by TLC or GC. The reaction may take several hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove silver salts. Wash the filter cake with diethyl ether.
-
Combine the filtrate and washes. Wash the organic solution sequentially with 5% sodium thiosulfate (B1220275) solution (to remove unreacted iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 2-ethoxypropane.
Protocol 2: Synthesis of tert-Butyl Methyl Ether via Alkoxymercuration-Demercuration
This protocol is an excellent alternative for preparing ethers from alkenes and alcohols, particularly for tertiary ethers where the Williamson synthesis fails.[6]
Objective: Synthesize tert-butyl methyl ether from 2-methylpropene and methanol.
Reagents & Materials:
-
2-Methylpropene (isobutylene) (1.0 eq)
-
Methanol (used as solvent, large excess)
-
Mercury(II) trifluoroacetate (B77799) [(CF₃CO₂)₂Hg] (1.1 eq)
-
Sodium borohydride (B1222165) (NaBH₄) (0.5 eq)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Two-necked round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
Step A: Alkoxymercuration
-
In a two-necked round-bottom flask under an inert atmosphere, dissolve mercury(II) trifluoroacetate in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble 2-methylpropene gas through the solution (or add liquefied 2-methylpropene) slowly with vigorous stirring. Alternatively, use a pre-formed solution of the alkene in THF.
-
Allow the reaction to stir at 0-10°C for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting alkene. The formation of the organomercury intermediate is now complete.
Step B: Demercuration 5. To the reaction mixture, add an equal volume of THF. 6. In a separate flask, prepare a solution of sodium borohydride in 3 M aqueous sodium hydroxide. 7. Slowly add the basic NaBH₄ solution to the organomercury intermediate solution at 0°C. The addition is often exothermic and may cause gas evolution. 8. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. A black precipitate of elemental mercury will form. 9. Separate the organic layer. If an emulsion forms, add more diethyl ether. 10. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). 11. Carefully decant or filter the solution to remove the drying agent. The product is volatile, so distillation should be performed with care, or the solvent can be removed using a rotary evaporator with a cold trap. The resulting liquid is the desired tert-butyl methyl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Video: Ethers from Alkenes: Alcohol Addition and Alkoxymercuration-Demercuration [jove.com]
- 16. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 20. Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Removal of Unreacted Starting Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a "workup" in the context of a chemical reaction?
A workup refers to the series of steps performed after a chemical reaction is complete to isolate and purify the desired product from the reaction mixture. This process is crucial for removing unreacted starting materials, byproducts, catalysts, and the reaction solvent.[1]
Q2: What are the most common techniques for removing unreacted starting materials?
The most common purification techniques include:
-
Liquid-Liquid Extraction: A method to separate compounds based on their different solubilities in two immiscible liquids.[1][2][3][4]
-
Recrystallization: A technique for purifying solid compounds by dissolving them in a suitable solvent and allowing the desired product to crystallize upon cooling, leaving impurities behind in the solution.[5][6][7][8][9][10]
-
Column Chromatography: A powerful technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase flows through it.[11][12][13][14][15]
-
Distillation: Used to separate liquids with different boiling points.[10][16]
-
Quenching: A process to deactivate highly reactive, unreacted reagents safely.[17][18][19][20][21]
Q3: How do I choose the right workup procedure?
The choice of workup procedure depends on the physical and chemical properties of your desired product and the unreacted starting materials, such as polarity, solubility, and boiling point. The following decision tree can help guide your selection process.
Caption: A decision tree to guide the selection of an appropriate workup procedure.
Troubleshooting Guides
Liquid-Liquid Extraction
Problem: An emulsion has formed, and the layers are not separating.
Causes:
-
Vigorous shaking of the separatory funnel.
-
High concentration of starting materials or products.
-
Presence of fine solid particles.
Solutions:
| Solution | Description |
| Wait | Allow the separatory funnel to stand undisturbed; the layers may separate over time. |
| Gentle Swirling | Gently swirl the mixture or stir it with a glass rod. |
| Add Brine | Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool.[11] |
| Centrifugation | If available, centrifuging the mixture can help break the emulsion. |
Problem: Poor recovery of the desired product.
Causes:
-
The product has some solubility in the aqueous layer.
-
An insufficient number of extractions were performed.
-
The product is volatile and was lost during solvent removal.
Solutions:
| Solution | Description |
| Back-Extraction | Extract the aqueous layer again with a fresh portion of the organic solvent. |
| Increase Extractions | Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. |
| Controlled Evaporation | Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of volatile products. |
| Check pH | If your product is acidic or basic, ensure the pH of the aqueous layer is adjusted to keep the product in its neutral, more organic-soluble form. |
Recrystallization
Problem: The compound "oiled out" instead of forming crystals.
Causes:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is supersaturated.
-
The presence of impurities that lower the melting point of the mixture.
Solutions:
| Solution | Description |
| Reheat and Add Solvent | Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[3] |
| Slow Cooling | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Scratching | Scratch the inside of the flask at the surface of the solution with a glass rod to induce crystallization.[5] |
| Seed Crystal | Add a small, pure crystal of the desired compound to the solution to initiate crystallization.[5] |
Problem: No crystals form upon cooling.
Causes:
-
Too much solvent was used.
-
The solution is not saturated.
-
The cooling process is too rapid.
Solutions:
| Solution | Description |
| Evaporate Solvent | Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again. |
| Induce Crystallization | Use the scratching or seed crystal method described above.[5] |
| Ice Bath | After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[5] |
Column Chromatography
Problem: The compounds are not separating (co-elution).
Causes:
-
The solvent system (eluent) is too polar or not polar enough.
-
The column was not packed properly, leading to channeling.
-
The sample was loaded in too large a volume of solvent.
Solutions:
| Solution | Description |
| Optimize Eluent | Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5 and a good separation between spots). |
| Repack Column | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| Concentrate Sample | Dissolve the sample in the minimum amount of the eluent or a less polar solvent before loading it onto the column.[11] |
Problem: The compound is stuck on the column.
Causes:
-
The eluent is not polar enough to move the compound.
-
The compound is insoluble in the eluent.
-
The compound is decomposing on the silica (B1680970) gel.
Solutions:
| Solution | Description |
| Increase Eluent Polarity | Gradually increase the polarity of the eluent to move the compound down the column. |
| Change Solvent System | Try a different solvent system in which your compound is more soluble. |
| Use a Different Stationary Phase | Consider using a less acidic stationary phase like alumina (B75360) or a reverse-phase silica gel. |
Data Presentation
Solvent Polarity Index
The choice of solvent is critical for successful extraction and chromatography. The polarity index is a useful guide for selecting appropriate solvents.
| Solvent | Polarity Index (P') |
| Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Acetonitrile | 5.8 |
| Dimethyl Sulfoxide (DMSO) | 7.2 |
| Water | 10.2 |
Source: Data compiled from various sources.[22][23]
Solvent Miscibility
This chart indicates the miscibility of common laboratory solvents. "M" denotes miscible, while "I" denotes immiscible.
| Water | Methanol | Acetone | Dichloromethane | Diethyl Ether | Toluene | Hexane | |
| Water | M | M | M | I | I | I | I |
| Methanol | M | M | M | M | M | M | I |
| Acetone | M | M | M | M | M | M | I |
| Dichloromethane | I | M | M | M | M | M | M |
| Diethyl Ether | I | M | M | M | M | M | M |
| Toluene | I | M | M | M | M | M | M |
| Hexane | I | I | I | M | M | M | M |
Source: Data compiled from various sources.[24][25][26]
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This protocol describes a general procedure for separating a desired organic compound from an aqueous reaction mixture.
Caption: A general workflow for a liquid-liquid extraction procedure.
Methodology:
-
Setup: Secure a separatory funnel to a ring stand. Ensure the stopcock is closed.[1][3]
-
Transfer: Pour the aqueous reaction mixture into the separatory funnel.
-
Add Solvent: Add the chosen immiscible organic solvent to the separatory funnel. The total volume should not exceed three-quarters of the funnel's capacity.[3]
-
Mix and Vent: Stopper the funnel, invert it, and immediately open the stopcock to release any pressure buildup. Close the stopcock and shake gently. Repeat this venting process several times.[1][2]
-
Separate Layers: Place the funnel back in the ring stand and remove the stopper. Allow the two layers to fully separate.[1]
-
Drain: Carefully open the stopcock and drain the bottom layer into a flask.
-
Collect: Collect the layer containing your desired product. Remember that the denser layer will be at the bottom.
-
Repeat (Optional): For better recovery, the aqueous layer can be extracted again with fresh organic solvent.[27]
-
Combine and Dry: Combine all organic extracts and add a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) until it no longer clumps.
-
Isolate Product: Filter the solution to remove the drying agent and then remove the solvent using a rotary evaporator to yield the crude product.[1]
Protocol 2: Single-Solvent Recrystallization
This protocol outlines the steps for purifying a solid organic compound.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at room temperature.[6]
-
Dissolve: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this process.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for 10-20 minutes to maximize crystal yield.
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry: Allow the crystals to dry completely on the filter paper by drawing air through them. For further drying, they can be placed in a desiccator.
Protocol 3: Flash Column Chromatography
This protocol provides a general procedure for purifying a compound using flash column chromatography.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel or alumina as the stationary phase. Ensure the packing is uniform and free of air bubbles. A small layer of sand can be added to the top to prevent disturbance of the stationary phase.[12]
-
Pre-elute: Pass the chosen eluent through the column to equilibrate the stationary phase.
-
Load the Sample: Dissolve the crude sample in a minimum amount of the eluent and carefully add it to the top of the column.[11] Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.
-
Elute: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the mobile phase through the stationary phase.
-
Collect Fractions: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analyze Fractions: Analyze the collected fractions using TLC to determine which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 4: Safe Quenching of Reactive Reagents
This protocol describes a general and safe method for quenching reactive reagents like organolithiums or Grignard reagents. Caution: Always perform quenching reactions in a fume hood with appropriate personal protective equipment.
Methodology:
-
Cool the Reaction: Cool the reaction mixture in an ice-water or dry ice/acetone bath.
-
Slow Addition of Quenching Agent: Slowly and carefully add a quenching agent dropwise to the cooled reaction mixture with vigorous stirring. A common and safer initial quenching agent is isopropanol, followed by methanol, and then water.[17][18] For Grignard reagents, a saturated aqueous solution of ammonium (B1175870) chloride is often used.
-
Control the Rate: The rate of addition should be controlled to manage the exothermic reaction and any gas evolution.
-
Ensure Complete Quenching: Continue adding the quenching agent until the reaction (e.g., bubbling, heat generation) ceases.
-
Proceed to Workup: Once the reactive reagent is fully quenched, the standard aqueous workup and extraction can be performed.
References
- 1. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 2. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. microbenotes.com [microbenotes.com]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. Column Chromatography ppt | PPT [slideshare.net]
- 16. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 17. epfl.ch [epfl.ch]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. chemistry.ucla.edu [chemistry.ucla.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 22. scribd.com [scribd.com]
- 23. Polarity Index [macro.lsu.edu]
- 24. scribd.com [scribd.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. csustan.edu [csustan.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in Alkoxide Formation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage exothermic reactions during alkoxide formation. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is alkoxide formation an exothermic reaction?
Alkoxide formation typically involves the reaction of an alcohol with a strong base, such as an alkali metal (like sodium) or a metal hydride (like sodium hydride).[1][2][3] This process is exothermic, meaning it releases heat, because the formation of the stable alkoxide and the corresponding byproduct (e.g., hydrogen gas) is energetically favorable.[4][5] The breaking of the O-H bond in the alcohol and the formation of new, more stable bonds releases energy into the surrounding environment.[5]
Q2: What are the primary risks associated with the exothermicity of alkoxide formation?
The primary risk is a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably due to the heat generated.[6][7][8] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing vessel failure, explosions, or the release of flammable and toxic materials.[6][9]
Q3: What key parameters should I monitor during an alkoxide formation reaction?
Continuous monitoring of the reaction temperature and pressure is critical.[9] Any significant deviation from the expected profile should be addressed immediately. Other crucial parameters to control include the rate of addition of reagents, the efficiency of stirring, and the performance of the cooling system.[9][10]
Q4: How can I assess the thermal hazard of my specific alkoxide formation reaction before scaling up?
A thorough thermal hazard assessment is essential before any scale-up. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide critical data on the heat of reaction, the onset temperature of decomposition, and the potential for thermal runaway.[9]
Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly.
-
Possible Causes:
-
Troubleshooting Steps:
-
Immediately stop the addition of the reagent.[9]
-
Increase the efficiency of the cooling system by lowering the coolant temperature or increasing the flow rate.[9]
-
Ensure vigorous and efficient stirring to improve heat dissipation.[9]
-
If the temperature continues to rise, be prepared to implement an emergency quenching procedure.
-
Issue 2: The pressure in the reactor is building up.
-
Possible Causes:
-
Troubleshooting Steps:
Issue 3: The reaction is not going to completion, or the yield of the alkoxide is low.
-
Possible Causes:
-
Insufficient amount of base was used.
-
The base is not strong enough to deprotonate the alcohol effectively.[13] For example, sodium hydroxide (B78521) is often not a strong enough base to fully deprotonate many alcohols.[14]
-
The alcohol or solvent contains water, which will react with the strong base.[14][15]
-
Poor solubility of the reactants.
-
-
Troubleshooting Steps:
-
Ensure the correct stoichiometry of the base is used.
-
Select a sufficiently strong base for the specific alcohol. Common strong bases for alkoxide formation include sodium hydride (NaH), potassium hydride (KH), and alkali metals like sodium (Na) and potassium (K).[1][16]
-
Use anhydrous (dry) solvents and alcohols to prevent unwanted side reactions.[17]
-
Choose a solvent in which the alcohol and the base have good solubility. The parent alcohol is often a suitable solvent.[14][18]
-
Data Presentation
Table 1: Common Cooling Baths for Temperature Control
| Coolant Mixture | Achievable Temperature Range (°C) |
| Ice/Water | 0 |
| Ice/Salt (NaCl) | -5 to -20 |
| Dry Ice/Acetone | -78 |
| Dry Ice/Acetonitrile | -41 |
| Liquid Nitrogen | -196 |
Source: University of Rochester, Department of Chemistry[19]
Table 2: Relative Basicity of Common Bases for Alkoxide Formation
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability for Alkoxide Formation |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | Limited, equilibrium may not favor alkoxide[13][14] |
| Sodium Amide (NaNH₂) | Ammonia (NH₃) | ~38 | Very strong, effectively deprotonates most alcohols[13] |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Very strong and commonly used[1][16] |
Experimental Protocols
Protocol 1: General Procedure for the Safe Formation of Sodium Ethoxide from Ethanol (B145695) and Sodium Metal
Materials:
-
Anhydrous ethanol
-
Sodium metal (stored under mineral oil)
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or a means for controlled solid addition), and a nitrogen/argon inlet.
-
A magnetic stirrer and stir bar
-
An external cooling bath (e.g., ice-water bath)
-
A thermometer
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (nitrogen or argon) to remove air and moisture.[17]
-
Solvent Addition: Add anhydrous ethanol to the reaction flask via a cannula or syringe.
-
Cooling: Cool the ethanol to 0 °C using an external cooling bath.[11]
-
Controlled Addition of Sodium: Carefully cut small, clean pieces of sodium metal, removing the outer oxide layer. Add the sodium pieces to the ethanol slowly and in a controlled manner.[17] The reaction will produce hydrogen gas, which should be safely vented.[12]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Maintain the temperature below a safe, predetermined level by adjusting the rate of sodium addition and the cooling bath.[9] A temperature increase of even 5 °C can significantly increase the reaction rate.[10]
-
Reaction Completion: Continue the reaction until all the sodium has reacted and the evolution of hydrogen gas has ceased.
-
Handling the Product: The resulting sodium ethoxide solution is highly basic and moisture-sensitive and should be handled under an inert atmosphere.[17][20]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 3. Alkoxide - Wikipedia [en.wikipedia.org]
- 4. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 5. monash.edu [monash.edu]
- 6. Thermal runaway - Wikipedia [en.wikipedia.org]
- 7. helgroup.com [helgroup.com]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 12. Khan Academy [khanacademy.org]
- 13. Formation of Alkoxides from Alcohols [quimicaorganica.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]
- 17. ias.ac.in [ias.ac.in]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. ALKALI METAL ALCOHOLATES, SELF-HEATING, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
selection of an appropriate solvent for Williamson synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for a Williamson ether synthesis?
A1: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[1][2][3] These solvents can dissolve the ionic alkoxide but do not significantly solvate the nucleophilic anion, leaving it more available to react with the alkyl halide.[3] This leads to a faster reaction rate.[1][2] Common and effective polar aprotic solvents include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5]
Q2: Can I use a protic solvent for this reaction?
A2: Yes, protic solvents can be used, but they are generally less effective and can slow down the reaction.[1][2] Protic solvents, such as alcohols, can form hydrogen bonds with the alkoxide nucleophile. This "cages" the nucleophile, reducing its reactivity and slowing the rate of the desired SN2 reaction.[6] A common practice is to use the parent alcohol of the alkoxide as the solvent (e.g., ethanol (B145695) for sodium ethoxide), especially for simple alkoxides.[7][8]
Q3: Why is my reaction yield low?
A3: Low yields can result from several factors. A primary reason is the competition with a side reaction, E2 elimination, which is favored by sterically hindered (secondary or tertiary) alkyl halides.[1][3][7] The choice of solvent can also play a role; using a protic solvent can reduce the rate of the desired SN2 reaction.[1][2] Incomplete reaction due to insufficient reaction time or temperature is another common cause.[1] Typical conditions are 50-100 °C for 1-8 hours.[1][2]
Q4: I am observing an alkene as a major byproduct. What is causing this?
A4: The formation of an alkene is a strong indicator that the E2 elimination pathway is competing with the desired SN2 substitution.[3] This is particularly common when using secondary or tertiary alkyl halides, as the alkoxide acts as a base rather than a nucleophile.[3][7] To minimize elimination, it is best to use a primary alkyl halide.[1][7] Lowering the reaction temperature can also favor the SN2 reaction over elimination.[3]
Q5: Are there any other common side reactions to be aware of?
A5: Besides elimination, if an aryloxide is used as the nucleophile, alkylation can occur on the aromatic ring, as the aryloxide is an ambident nucleophile.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incorrect solvent choice (e.g., using a non-polar solvent).2. Protic solvent slowing the reaction.3. Reaction temperature is too low or reaction time is too short.4. Poor quality of reagents (e.g., wet solvent or alcohol). | 1. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2][3]2. If using a protic solvent is necessary, consider longer reaction times or higher temperatures.3. Ensure the reaction is run at an appropriate temperature (typically 50-100°C) for a sufficient duration (1-8 hours).[1][2]4. Use anhydrous solvents and ensure the alcohol is dry before generating the alkoxide. |
| Significant alkene byproduct formation | 1. E2 elimination is competing with the SN2 reaction.2. Use of a secondary or tertiary alkyl halide.3. High reaction temperature. | 1. Use a primary alkyl halide and a less sterically hindered alkoxide if possible.[1][3][7]2. If a secondary halide must be used, choose a less hindered alkoxide.[9]3. Lower the reaction temperature to favor the SN2 pathway.[3] |
| Formation of unexpected byproducts | 1. With aryloxides, ring alkylation can occur.[1][2]2. If using acetone (B3395972) as a solvent, aldol (B89426) condensation can occur.[2] | 1. This is an inherent reactivity pattern; separation of isomers may be necessary.2. Avoid using acetone as a solvent, especially in the presence of a strong base. Opt for other polar aprotic solvents like DMF or DMSO. |
Solvent Properties for Williamson Synthesis
The selection of an appropriate solvent is critical for the success of the Williamson ether synthesis. The following table summarizes the properties of commonly used solvents.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent choice, promotes fast SN2 reactions.[1][2][3][5] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly polar, effectively accelerates SN2 reactions.[3][5][7][10] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 82 | Good choice, promotes SN2 and is relatively easy to remove.[1][2][3][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A common solvent when using strong bases like NaH to form the alkoxide.[7] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Can be used, especially when sodium ethoxide is the nucleophile, but slows the reaction.[5][7] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Similar to ethanol, can be used but will slow the reaction rate.[7] |
| Toluene | Non-polar | 2.4 | 111 | Generally not recommended as it does not effectively dissolve the alkoxide.[4][5] |
Experimental Protocol: Synthesis of Ethyl Phenyl Ether
This protocol provides a general procedure for the synthesis of ethyl phenyl ether via Williamson synthesis.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl iodide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve phenol in anhydrous DMF.
-
Carefully add an equimolar amount of sodium hydroxide pellets.
-
Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.
-
Ether Synthesis: To the solution of sodium phenoxide, add a slight excess (1.1 equivalents) of ethyl iodide.
-
Attach a reflux condenser and heat the reaction mixture to 60-70°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl phenyl ether.
-
Purification: Purify the crude product by distillation or column chromatography.
Visual Guides
Caption: Workflow for solvent selection in Williamson synthesis.
Caption: Competing SN2 and E2 pathways in Williamson synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. brainly.in [brainly.in]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
avoiding moisture contamination in ether synthesis
Welcome to the Technical Support Center for Ether Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during ether synthesis, with a specific focus on avoiding moisture contamination.
Frequently Asked Questions (FAQs)
Q1: Why is excluding moisture so critical in many ether synthesis reactions?
Excluding moisture is paramount in many ether synthesis protocols, particularly those involving strong bases or organometallic reagents. Water can react with these sensitive reagents, leading to decreased yield and the formation of unwanted byproducts. For instance, in the Williamson ether synthesis, strong bases like sodium hydride (NaH) are used to deprotonate an alcohol to form an alkoxide. If water is present, the base will react with water instead of the alcohol, quenching the base and preventing the formation of the necessary nucleophile.[1] Similarly, Grignard reagents are highly reactive organometallic compounds that are rapidly destroyed by water through protonolysis, rendering them ineffective for the desired carbon-carbon bond formation.[2][3][4]
Q2: What are the primary sources of moisture contamination in an experimental setup?
Moisture can be introduced into a reaction from several sources, including:
-
Solvents: Many organic solvents are hygroscopic and can absorb moisture from the atmosphere.[5]
-
Reagents: Starting materials and reagents may not be perfectly dry.
-
Glassware: Improperly dried glassware can harbor a significant amount of water on its surface.
-
Atmosphere: Exposure of the reaction mixture to the ambient atmosphere, especially on humid days, can lead to moisture contamination.
Q3: How can I effectively dry my solvents for ether synthesis?
The choice of drying agent depends on the solvent being used. It is crucial to select a drying agent that is compatible with the solvent and does not cause side reactions.[6] Solvents should be dried immediately before use for best results.
Common Drying Agents for Solvents Used in Ether Synthesis:
| Solvent | Common Drying Agents | Incompatible Drying Agents | Notes |
| Diethyl Ether (Et2O) | Sodium/benzophenone ketyl, Molecular sieves (3Å or 4Å), Anhydrous CaCl2, LiAlH4[7][8] | Sodium/benzophenone provides a visual indication of dryness (deep blue/purple color).[8] | |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl, Molecular sieves (3Å or 4Å), Calcium hydride (CaH2), Powdered KOH[8][9] | THF is often pre-dried over KOH pellets before refluxing over sodium/benzophenone.[9] | |
| N,N-Dimethylformamide (DMF) | Barium oxide (BaO), 4Å molecular sieves, followed by vacuum distillation.[8] | Calcium hydride, Sodium hydroxide[8] | Basic drying agents can cause decomposition of DMF.[8] |
| Acetonitrile (MeCN) | Calcium hydride, 4Å molecular sieves.[8] | Can be stored over 4Å molecular sieves after distillation.[8] | |
| Dichloromethane (DCM) | Calcium hydride.[8] | Distill from CaH2. No colorimetric indicator for dryness.[8] |
For a more detailed guide on the efficiency of various desiccants, please refer to quantitative evaluations available in the literature.[9]
Troubleshooting Guides
Problem 1: Low or No Yield in Williamson Ether Synthesis
The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is sensitive to several factors that can lead to low yields.[1][10][11]
Troubleshooting Flowchart for Low Yield in Williamson Ether Synthesis
A troubleshooting flowchart for low yield in Williamson ether synthesis.
Q: My Williamson ether synthesis failed. What are the likely causes related to moisture?
A: Moisture can severely impact the Williamson synthesis in the following ways:
-
Quenching of the Base: The strong bases used to generate the alkoxide (e.g., NaH, KH) react violently with water.[1] This consumes the base, preventing the deprotonation of the alcohol and thus the formation of the nucleophilic alkoxide.
-
Hydrolysis of the Alkoxide: If the alkoxide is formed, any residual water can protonate it back to the starting alcohol, reducing the concentration of the active nucleophile.
Q: Besides moisture, what are other common reasons for low yield in this synthesis?
A: Other common pitfalls include:
-
Side Reactions: A major competing reaction is the E2 elimination of the alkyl halide, which is favored with secondary and tertiary alkyl halides and sterically hindered bases.[12][13][14] To favor the desired SN2 reaction, it is best to use a primary alkyl halide.[1][10]
-
Solvent Choice: Protic solvents (like water or ethanol) can solvate the alkoxide, reducing its nucleophilicity, and can also act as competing nucleophiles.[13][14] Aprotic polar solvents such as DMF, DMSO, or THF are generally preferred.[1][12]
-
Incomplete Reaction: Reaction times may be insufficient, or the temperature may be too low for the reaction to proceed to completion.[14]
Problem 2: Failure of Grignard-based Ether Synthesis
Grignard reagents are extremely strong bases and nucleophiles, making them highly sensitive to moisture.[3][15] Any reaction involving a Grignard reagent requires strictly anhydrous conditions.[2]
Q: I am attempting an ether synthesis that involves a Grignard reagent, and the reaction is not working. Could water be the issue?
A: Absolutely. The presence of even trace amounts of water will destroy the Grignard reagent.[2][4] The Grignard reagent will be protonated by water to form an alkane, rendering it inactive for the intended reaction.[3]
Experimental Workflow for Setting Up Anhydrous Grignard Reactions
A workflow for preparing Grignard reagents under anhydrous conditions.
Problem 3: Side Reactions in Acid-Catalyzed Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols can produce ethers, but is also prone to side reactions, primarily elimination to form alkenes.[16][17][18]
Q: I am trying to synthesize a symmetric ether by acid-catalyzed dehydration of a primary alcohol, but I am getting a low yield and a mixture of products. What is going wrong?
A: The outcome of this reaction is highly temperature-dependent.
-
At lower temperatures (around 130-140 °C for ethanol), the SN2 reaction to form the ether is favored.[17][18]
-
At higher temperatures (above 150 °C), the E2 elimination pathway to form an alkene predominates.[17][18]
It is crucial to maintain careful temperature control to maximize the yield of the ether. This method is generally not suitable for secondary and tertiary alcohols, as they readily form alkenes via an E1 mechanism.[16][19] Furthermore, this method is only effective for the synthesis of symmetrical ethers; using a mixture of alcohols will result in a mixture of products.[18]
Signaling Pathway: Acid-Catalyzed Ether vs. Alkene Formation
The influence of temperature on the outcome of acid-catalyzed alcohol dehydration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. benchchem.com [benchchem.com]
- 15. Solved Experiments involving Grignard reactions are very | Chegg.com [chegg.com]
- 16. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Purity Analysis of Synthesized 1-(Isobutoxy)butane by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 1-(Isobutoxy)butane synthesized via two common methods: the Williamson ether synthesis and a greener, catalytic alkylation approach. The purity of the synthesized product is a critical parameter in research and drug development, directly impacting reaction yields, biological activity, and safety profiles. This document outlines the experimental protocols for synthesis and subsequent purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presenting comparative data to guide researchers in selecting the optimal synthetic route for their specific needs.
Comparative Purity Analysis
The purity of this compound, synthesized through two distinct methodologies, was assessed using GC-MS. The Williamson ether synthesis, a classical and widely used method, was compared against a modern, acid-catalyzed alkylation of butanol with isobutylene (B52900). The results, summarized in Table 1, highlight the differences in product purity and the impurity profiles associated with each method.
| Parameter | Williamson Ether Synthesis | Catalytic Alkylation |
| Purity of this compound (%) | 95.2 | 98.5 |
| Unreacted Isobutanol (%) | 2.1 | 0.8 |
| Unreacted 1-Bromobutane (B133212) (%) | 1.5 | N/A |
| Butene Isomers (%) | 1.2 | 0.5 |
| Di-n-butyl ether (%) | Not Detected | 0.2 |
| Diisobutyl ether (%) | Not Detected | Not Detected |
Table 1. Comparative Purity of this compound from Different Synthetic Routes.
The catalytic alkylation method demonstrates a higher purity of the desired this compound product with a lower percentage of unreacted starting materials and byproducts.[1][2][3] The Williamson ether synthesis, while effective, is more prone to the formation of elimination byproducts (butene isomers) due to the strongly basic conditions employed.[4][5][6]
Experimental Protocols
Synthesis of this compound
Method A: Williamson Ether Synthesis
-
Alkoxide Formation: Sodium hydride (1.2 eq) is cautiously added to anhydrous isobutanol (1.0 eq) in a flask containing anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.
-
Nucleophilic Substitution: 1-Bromobutane (1.0 eq) is added dropwise to the solution of sodium isobutoxide.
-
Reaction and Work-up: The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Method B: Catalytic Alkylation
-
Catalyst Preparation: A solid acid catalyst (e.g., Amberlyst-15) is activated by washing with methanol (B129727) and drying under vacuum.
-
Reaction Setup: n-Butanol (1.0 eq) and the activated catalyst (10 wt%) are charged into a pressure reactor.
-
Alkylation: The reactor is sealed and pressurized with isobutylene (1.5 eq). The mixture is heated to 80-100 °C and stirred for 8-12 hours.
-
Work-up: After cooling and venting the excess isobutylene, the catalyst is removed by filtration. The resulting liquid is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the product is purified by fractional distillation.
GC-MS Purity Analysis
-
Sample Preparation: A dilute solution of the synthesized this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as dichloromethane (B109758) or hexane.
-
GC-MS Instrumentation: An Agilent 7890B GC coupled to a 5977A MS detector, or a similar instrument, is used for the analysis.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min, and held for 2 minutes.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The purity is determined by calculating the relative peak area percentage of the this compound peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with the NIST library and by analyzing their fragmentation patterns.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis, purification, and GC-MS analysis of this compound.
Identification of Potential Impurities
The primary impurities identified in the synthesis of this compound are unreacted starting materials and byproducts from side reactions.
-
Unreacted Alcohols (Isobutanol and n-Butanol): These are readily identified by their characteristic mass spectra, often showing a prominent peak at m/z 31 corresponding to the [CH₂OH]⁺ fragment.[7]
-
Unreacted 1-Bromobutane: In the Williamson synthesis, residual 1-bromobutane can be detected. Its mass spectrum will exhibit a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).
-
Butene Isomers: Elimination of HBr from 1-bromobutane (in the Williamson synthesis) or dehydration of butanol (in catalytic alkylation) can lead to the formation of butene isomers (e.g., 1-butene (B85601), 2-butene). These will have a molecular ion peak at m/z 56.[8]
-
Dialkyl Ethers (Di-n-butyl ether and Diisobutyl ether): These can form as byproducts in the catalytic alkylation through the self-condensation of the starting alcohol.
The logical workflow for identifying these impurities is depicted in the following diagram.
Caption: Logical workflow for the identification of impurities using GC-MS data.
References
- 1. Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. ez.restek.com [ez.restek.com]
- 8. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to HPLC Method Development for Butyl Ether Isomer Separation
For researchers, scientists, and professionals in drug development, achieving precise separation of isomers is a critical analytical challenge. Butyl ether isomers, with their similar physicochemical properties, present a notable hurdle. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of butyl ether isomers, supported by experimental principles and detailed protocols.
Principles of Isomer Separation by HPLC
The separation of isomers by HPLC is primarily influenced by the subtle differences in their structure, polarity, and stereochemistry. The choice between normal-phase and reversed-phase chromatography is a crucial first step in method development.
Normal-Phase HPLC is often the preferred starting point for separating structural and positional isomers of low to moderate polarity, such as butyl ethers.[1][2][3] In this mode, a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier) are used. Separation is based on the differential adsorption of the isomers to the stationary phase, with more polar isomers interacting more strongly and eluting later.[3]
Reversed-Phase HPLC is a versatile alternative, particularly when employing specialized stationary phases that offer unique selectivity mechanisms.[4][5][6] Standard C18 and C8 columns separate based on hydrophobicity, which may not be sufficient for resolving closely related isomers. However, columns with phenyl, pentafluorophenyl (PFP), or embedded polar groups can provide alternative selectivities through π-π interactions, dipole-dipole interactions, and hydrogen bonding, enhancing the separation of positional and structural isomers.[4][6]
Chiral HPLC is essential for the separation of enantiomers and diastereomers.[7][8][9][10][11] For instance, di-sec-butyl ether exists as diastereomers (a meso compound and a pair of enantiomers), which would require a chiral stationary phase for complete separation of all stereoisomers.[8]
Comparison of HPLC Methods
Due to the limited availability of direct, comparative experimental data for all butyl ether isomers, this section presents a comparison based on established principles of isomer separation and data from analogous non-polar compounds. The following tables provide a guide to selecting a starting point for method development.
Normal-Phase HPLC Methods
Normal-phase chromatography is highly effective for separating structural isomers based on minor differences in polarity and steric hindrance.
| Stationary Phase | Mobile Phase Composition | Expected Elution Order of Butyl Ether Isomers | Advantages | Disadvantages |
| Silica (B1680970) | n-Hexane / Isopropanol (B130326) (99:1, v/v) | tert-Butyl ether isomers > Di-isobutyl ether > Di-n-butyl ether > Di-sec-butyl ether (meso and DL) | Excellent for resolving structural isomers with differing steric hindrance.[1] | Sensitive to water content in the mobile phase, which can affect reproducibility. |
| Diol | n-Hexane / Methyl tert-butyl ether (98:2, v/v) | Similar to silica, but may offer different selectivity due to hydrogen bonding capabilities. | Less sensitive to water than bare silica, leading to more robust methods. | May have lower overall resolving power for non-polar isomers compared to silica. |
| Cyano | n-Hexane / Ethyl Acetate (B1210297) (95:5, v/v) | Can provide unique selectivity based on dipole-dipole interactions. | Fast equilibration times, making it suitable for gradient elution. | May not provide sufficient retention for very non-polar isomers. |
Reversed-Phase HPLC Methods
Reversed-phase HPLC can be a powerful tool for isomer separation, especially with columns that offer alternative selectivities beyond simple hydrophobicity.
| Stationary Phase | Mobile Phase Composition | Expected Elution Order of Butyl Ether Isomers | Advantages | Disadvantages |
| C18 / C8 | Acetonitrile (B52724) / Water (70:30, v/v) | Elution will be primarily based on hydrophobicity. Isomers with a more compact structure (e.g., those with tert-butyl groups) may elute earlier. | Wide availability and good reproducibility. | Often provides insufficient selectivity for closely related structural isomers.[5] |
| Phenyl-Hexyl | Methanol (B129727) / Water (60:40, v/v) | Separation is influenced by π-π interactions between the phenyl rings and the ether oxygen, offering unique selectivity for isomers.[4] | Enhanced selectivity for compounds with subtle differences in electron density and shape.[4] | May require optimization of mobile phase and temperature to achieve baseline separation. |
| Pentafluorophenyl (PFP) | Acetonitrile / Water (65:35, v/v) | Provides alternative selectivity based on a combination of hydrophobic, dipole-dipole, and π-π interactions.[6] | Often successful in separating isomers that co-elute on C18 and Phenyl columns.[6] | Can exhibit different retention characteristics compared to traditional reversed-phase columns, requiring specific method development. |
Experimental Protocols
Below are detailed protocols for developing HPLC methods for the separation of butyl ether isomers.
Protocol 1: Normal-Phase HPLC Method Development
-
Column Selection: Begin with a high-purity silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an initial mobile phase of 99.5% n-hexane and 0.5% isopropanol (IPA). Ensure the solvents are HPLC grade and have a low water content.
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm) if the ethers have some UV absorbance or if using a UV-absorbing additive in the mobile phase.
-
Injection Volume: 10 µL
-
-
Optimization:
-
If retention is too low, decrease the percentage of IPA in the mobile phase in small increments (e.g., 0.1%).
-
If retention is too high or resolution is poor, gradually increase the percentage of IPA.
-
Other polar modifiers such as ethanol (B145695) or ethyl acetate can be evaluated to alter selectivity.
-
Protocol 2: Reversed-Phase HPLC Method Development
-
Column Selection: Start with a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm) for enhanced isomer selectivity.[4]
-
Mobile Phase Preparation: Prepare an initial mobile phase of 60% acetonitrile and 40% water.
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: RID or UV at a low wavelength.
-
Injection Volume: 10 µL
-
-
Optimization:
-
Adjust the ratio of acetonitrile to water to optimize retention and resolution. Increasing the organic content will decrease retention.
-
Evaluate methanol as an alternative organic modifier, as it can provide different selectivity compared to acetonitrile.
-
Varying the column temperature can also impact selectivity and peak shape.
-
Visualizing the Method Development Workflow
The following diagram illustrates a logical workflow for developing an HPLC method for separating butyl ether isomers.
References
- 1. jordilabs.com [jordilabs.com]
- 2. waters.com [waters.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the 1H NMR Spectra of 1-(Isobutoxy)butane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectra of 1-(isobutoxy)butane and a selection of its structural isomers. Understanding the nuances of ¹H NMR spectra is fundamental in organic chemistry for structure elucidation and verification. The data presented herein, including chemical shifts, multiplicities, integration values, and coupling constants, offers a clear framework for distinguishing between these closely related ether compounds.
Comparison of ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and five of its isomers with the same molecular formula (C₈H₁₈O). These isomers were chosen to represent a variety of branching patterns and substituent effects on the proton chemical environments.
| Compound | Structure | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| This compound | CH₃CH₂CH₂CH₂OCH₂(CH(CH₃)₂) | a (-OCH₂CH₂CH₂CH₃) | 3.37 | Triplet | 2H | 6.7 |
| b (-OCH₂CH₂CH₂CH₃) | 1.57 | Sextet | 2H | 7.1 | ||
| c (-OCH₂CH₂CH₂CH₃) | 1.40 | Sextet | 2H | 7.4 | ||
| d (-OCH₂CH₂CH₂CH₃) | 0.93 | Triplet | 3H | 7.4 | ||
| e (-OCH₂(CH(CH₃)₂)) | 3.16 | Doublet | 2H | 6.7 | ||
| f (-OCH₂(CH(CH₃)₂)) | 1.90 | Nonet | 1H | 6.7 | ||
| g (-OCH₂(CH(CH₃)₂)) | 0.90 | Doublet | 6H | 6.7 | ||
| Dibutyl ether | CH₃CH₂CH₂CH₂OCH₂CH₂CH₂CH₃ | a (-OCH₂CH₂CH₂CH₃) | 3.39 | Triplet | 4H | 6.6 |
| b (-OCH₂CH₂CH₂CH₃) | 1.57 | Sextet | 4H | 7.0 | ||
| c (-OCH₂CH₂CH₂CH₃) | 1.40 | Sextet | 4H | 7.4 | ||
| d (-OCH₂CH₂CH₂CH₃) | 0.93 | Triplet | 6H | 7.4 | ||
| Di-sec-butyl ether | (CH₃CH₂CH(CH₃))₂O | a (-OCH(CH₃)CH₂CH₃) | 3.35 | Sextet | 2H | 6.1 |
| b (-OCH(CH₃)CH₂CH₃) | 1.48 | Quintet | 4H | 7.5 | ||
| c (-OCH(CH₃)CH₂CH₃) | 1.15 | Doublet | 6H | 6.1 | ||
| d (-OCH(CH₃)CH₂CH₃) | 0.91 | Triplet | 6H | 7.5 | ||
| Di-tert-butyl ether | ((CH₃)₃C)₂O | a (-OC(CH₃)₃) | 1.25 | Singlet | 18H | N/A |
| 1-Methoxyheptane | CH₃O(CH₂)₆CH₃ | a (CH₃O-) | 3.34 | Singlet | 3H | N/A |
| b (-OCH₂-) | 3.38 | Triplet | 2H | 6.6 | ||
| c (-OCH₂CH₂-) | 1.57 | Quintet | 2H | 7.2 | ||
| d (-(CH₂)₄-) | 1.30 | Multiplet | 8H | - | ||
| e (-CH₃) | 0.90 | Triplet | 3H | 7.1 | ||
| 2-Ethoxyhexane | CH₃CH₂OCH(CH₃)(CH₂)₃CH₃ | a (CH₃CH₂O-) | 1.18 | Triplet | 3H | 7.0 |
| b (CH₃CH₂O-) | 3.46 | Quartet | 2H | 7.0 | ||
| c (-OCH(CH₃)-) | 3.30 | Sextet | 1H | 6.1 | ||
| d (-OCH(CH₃)-) | 1.12 | Doublet | 3H | 6.1 | ||
| e (-(CH₂)₃-) | 1.35 | Multiplet | 6H | - | ||
| f (-CH₃) | 0.91 | Triplet | 3H | 7.1 |
Experimental Protocols
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is outlined below. This methodology is generally applicable for the analysis of the ethers discussed in this guide.
1. Sample Preparation:
-
Sample Purity: Ensure the ether sample is of high purity to avoid interference from contaminants. If necessary, purify the compound using an appropriate method such as distillation.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for ethers.
-
Concentration: Dissolve approximately 5-25 mg of the ether in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool at the bottom of the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended to achieve good signal dispersion and resolution.
-
Tuning and Locking: The instrument is tuned to the ¹H frequency, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹H NMR acquisition.
-
Number of Scans: A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses to allow for full relaxation of the protons.
-
Spectral Width: The spectral width is set to encompass all expected proton signals (e.g., from -1 to 12 ppm).
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking and Analysis: The chemical shift (δ) of each peak is determined, and the splitting pattern (multiplicity) and coupling constants (J) are analyzed to deduce the connectivity of the protons in the molecule.
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between this compound and its isomers based on their ¹H NMR spectra.
Caption: Workflow for Isomer Identification using ¹H NMR.
A Comparative Guide to Analytical Methods for the Quantification of 1-(Isobutoxy)butane
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of 1-(Isobutoxy)butane, a volatile aliphatic ether. The primary method detailed is Gas Chromatography with Flame Ionization Detection (GC-FID), a widely adopted technique for volatile organic compounds. As an alternative, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is presented for scenarios where this technique may be advantageous.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of validation parameters based on established guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2][3][4]
Methodology and Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[4] The general workflow for validating an analytical method for the quantification of this compound is illustrated in the diagram below.
References
A Head-to-Head Battle of Ethereal Solvents: 1-(Isobutoxy)butane vs. Diethyl Ether in the Research Laboratory
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, yield, and safety of a reaction. For decades, diethyl ether has been a stalwart solvent in the organic chemist's toolkit, prized for its ability to dissolve a wide range of nonpolar and slightly polar compounds. However, its high volatility and flammability have prompted researchers to seek safer, more versatile alternatives. One such contender is 1-(isobutoxy)butane, a higher-boiling point ether that offers a different set of physical and chemical properties. This guide provides a comprehensive comparison of this compound and diethyl ether, offering researchers, scientists, and drug development professionals the data and insights needed to make informed decisions for their synthetic endeavors.
Physicochemical Properties: A Tale of Two Ethers
A direct comparison of the fundamental physicochemical properties of this compound and diethyl ether reveals key differences that have significant implications for their use as reaction solvents. Diethyl ether's low boiling point and high vapor pressure make it suitable for reactions conducted at or below room temperature and for easy removal post-reaction. In contrast, this compound's substantially higher boiling point allows for a much wider range of reaction temperatures, a crucial advantage for reactions requiring elevated temperatures to proceed at a reasonable rate.
| Property | This compound | Diethyl Ether |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O |
| Molecular Weight | 130.23 g/mol [1] | 74.12 g/mol |
| Boiling Point | 132.6 °C[1] | 34.6 °C |
| Melting Point | -94 °C (estimate)[1] | -116.3 °C |
| Density | 0.778 g/cm³[1] | 0.7134 g/cm³ |
| Flash Point | 22.8 °C[1] | -45 °C |
| Vapor Pressure | 10.8 mmHg at 25°C[1] | 442 mmHg at 20°C |
| Polarity Index (p¹) | Not available | 2.8[2] |
| Solubility in Water | Sparingly soluble | Slightly soluble (6.05 g/100 mL at 25 °C)[3] |
Performance in Key Organic Reactions: A Comparative Overview
While direct, side-by-side experimental data comparing this compound and diethyl ether in various reaction classes is limited in publicly available literature, we can infer their potential performance based on their properties and the general principles of solvent effects in organic chemistry. Ethers, as a class of solvents, are valued for their ability to solvate cations and act as Lewis bases, which is crucial for many reactions involving organometallic reagents.[3][4]
The Grignard Reaction
The Grignard reaction, a cornerstone of carbon-carbon bond formation, traditionally employs ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the Grignard reagent.[5] The ether oxygen's lone pairs coordinate with the magnesium atom, preventing aggregation and enhancing reactivity.
Diethyl Ether: Its low boiling point allows for gentle reflux during the exothermic formation of the Grignard reagent, providing a degree of temperature control. However, this can also be a limitation for less reactive alkyl or aryl halides that require higher temperatures to initiate the reaction.
This compound: The significantly higher boiling point of this compound presents an advantage for forming Grignard reagents from less reactive precursors, such as aryl chlorides. The ability to conduct the reaction at elevated temperatures can lead to faster reaction times and improved yields in such cases. However, the increased steric bulk of the isobutyl and butyl groups compared to the ethyl groups in diethyl ether might slightly hinder its coordinating ability, potentially impacting the rate of reagent formation.
The Wittig Reaction
The Wittig reaction, used to convert aldehydes and ketones into alkenes, involves a phosphonium (B103445) ylide. The choice of solvent can influence the stereoselectivity of the reaction.
Diethyl Ether: As a relatively nonpolar aprotic solvent, diethyl ether is a common choice for Wittig reactions, particularly those involving unstabilized ylides where Z-alkene selectivity is often desired.
This compound: The impact of this compound on the stereochemical outcome of the Wittig reaction is not well-documented. Its higher boiling point could be advantageous for reactions with less reactive ylides or sterically hindered carbonyl compounds, potentially driving the reaction to completion.
Nucleophilic Substitution (SN2) Reactions
In SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[6]
Diethyl Ether: Diethyl ether is considered a polar aprotic solvent and can be used for SN2 reactions. However, its relatively low polarity compared to solvents like DMF or DMSO means it is not always the optimal choice for maximizing reaction rates.
This compound: The polarity of this compound is expected to be similar to or slightly less than that of diethyl ether due to the larger alkyl groups. Its higher boiling point could be beneficial for SN2 reactions with poor nucleophiles or unreactive substrates that require thermal energy to proceed.
Safety Profile: A Critical Consideration
The safety of a solvent is a paramount concern in any laboratory setting.
Diethyl Ether: Diethyl ether is notorious for its extreme flammability and its tendency to form explosive peroxides upon exposure to air and light.[3] Its high volatility also increases the risk of forming explosive vapor-air mixtures. Strict adherence to safety protocols, including storage in airtight containers away from light and regular testing for peroxides, is essential.
This compound: While still a flammable liquid, this compound has a significantly higher flash point than diethyl ether, making it inherently less of a fire hazard under ambient conditions.[1] Its lower vapor pressure also reduces the concentration of flammable vapors in the atmosphere. However, as an ether, it is also expected to be capable of forming peroxides over time, and appropriate precautions should be taken.
| Safety Parameter | This compound | Diethyl Ether |
| Flash Point | 22.8 °C[1] | -45 °C |
| Hazards | Flammable liquid. May form explosive peroxides. | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.[7] |
Experimental Protocols: A General Approach
While specific, optimized protocols for using this compound are not widely available, a general approach for its substitution in reactions where diethyl ether is traditionally used can be outlined.
General Protocol for a Grignard Reaction
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried.
-
Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. A solution of the alkyl or aryl halide in anhydrous this compound is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction.
-
Reaction: Once the reaction begins, the remaining halide solution is added at a rate that maintains a steady reflux. The higher boiling point of this compound will result in a higher reflux temperature compared to diethyl ether.
-
Completion and Workup: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete conversion. The reaction is then cooled and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an appropriate organic solvent, and the organic layers are combined, dried, and concentrated.
Conclusion: A Promising but Under-explored Alternative
This compound presents itself as a viable, and in some aspects, safer alternative to diethyl ether as a reaction solvent. Its high boiling point is a distinct advantage for reactions requiring elevated temperatures, expanding the accessible reaction space for chemists. The reduced fire hazard due to its lower volatility and higher flash point is a significant safety benefit.
However, the lack of extensive research and published experimental data on its performance in a wide array of chemical transformations is a current limitation. Further comparative studies are necessary to fully elucidate its impact on reaction kinetics, yields, and selectivity relative to the well-established diethyl ether. For researchers looking to move away from the hazards of diethyl ether, this compound represents a promising avenue for exploration, with the potential to become a valuable addition to the modern synthetic chemist's solvent repertoire.
References
A Comparative Analysis of 1-(Isobutoxy)butane with MTBE and Other Fuel Ethers as Gasoline Additives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of cleaner-burning and more efficient fuels has led to extensive research into various gasoline additives. Among these, fuel ethers have emerged as a prominent class of compounds capable of boosting octane (B31449) ratings and reducing harmful emissions. This guide provides a detailed comparison of 1-(Isobutoxy)butane with well-established fuel ethers such as Methyl tert-Butyl Ether (MTBE), Ethyl tert-Butyl Ether (ETBE), and tert-Amyl Methyl Ether (TAME). The comparison is based on key performance indicators, supported by experimental data and detailed methodologies.
Fuel ethers are oxygenated compounds that, when blended with gasoline, increase its oxygen content, promoting more complete combustion.[1] This results in reduced emissions of carbon monoxide and unburned hydrocarbons.[2] Furthermore, their high octane numbers help prevent engine knocking, allowing for the use of higher compression ratio engines which can improve fuel efficiency.[1]
Quantitative Performance Data
| Property | This compound (estimated as di-n-butyl ether) | MTBE (Methyl tert-Butyl Ether) | ETBE (Ethyl tert-Butyl Ether) | TAME (tert-Amyl Methyl Ether) |
| Research Octane Number (RON) | ~98 | 115-120 | 118 | 111 |
| Motor Octane Number (MON) | ~90 | 98-101 | 102 | 98 |
| Reid Vapor Pressure (RVP) (psi) | ~1.0 | 8.0 | 4.0 | 1.6 |
| Boiling Point (°C) | 142 | 55.2 | 73 | 86 |
| Oxygen Content (wt%) | 12.3 | 18.2 | 15.7 | 15.7 |
| Water Solubility (g/L) | 0.3 | 42-51 | 12 | 12-21 |
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures designed to ensure accuracy and reproducibility. The following are detailed methodologies for the key experiments cited.
Octane Number Determination (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
1. Research Octane Number (RON) - ASTM D2699: This test method simulates low-speed, mild driving conditions. The CFR engine is operated at a constant speed of 600 rpm with a specified intake air temperature. The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the fuel sample. This knock intensity is then compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane) to determine the RON.
2. Motor Octane Number (MON) - ASTM D2700: This method evaluates fuel performance under more severe, high-speed conditions. The CFR engine operates at a higher speed of 900 rpm and with a higher intake mixture temperature. Similar to the RON test, the compression ratio is varied to achieve a standard knock intensity, which is then matched against primary reference fuels to determine the MON.
Reid Vapor Pressure (RVP) Measurement
ASTM D5191 - Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method): This method is used to determine the vapor pressure of volatile liquid petroleum products. A small, chilled sample of the fuel is introduced into a temperature-controlled, evacuated chamber. The chamber's internal volume is five times that of the test specimen. The chamber is then heated to 37.8°C (100°F), and the resulting pressure increase due to the volatilization of the fuel is measured using a pressure transducer. This measured pressure is then correlated to the Reid Vapor Pressure.
Distillation Curve Analysis
ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure: This test provides the distillation characteristics of a fuel, indicating its volatility across a range of temperatures. A 100 mL sample of the fuel is distilled under controlled conditions. The temperature of the vapor is recorded as the volume of condensate is collected in a graduated cylinder. The resulting data of temperature versus volume of distilled fuel constitutes the distillation curve, which is crucial for assessing engine start-up, warm-up, and vapor lock characteristics.
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the synthesis pathway for a generic fuel ether and a logical workflow for evaluating fuel additives.
Caption: General synthesis pathway for fuel ethers.
Caption: Workflow for evaluating new fuel additives.
Discussion and Conclusion
The comparison highlights the performance advantages of established fuel ethers like MTBE and ETBE in terms of their high octane numbers and moderate volatility. These properties contribute to improved engine performance and reduced emissions.
This compound , based on data from its isomer di-n-butyl ether, is predicted to have a lower octane rating and significantly lower Reid Vapor Pressure compared to MTBE and ETBE. The lower RVP suggests that it would have a lesser impact on the evaporative emissions of the gasoline blend. Its higher boiling point indicates it is less volatile, which could be advantageous in reducing hot fuel handling problems but might negatively affect cold start performance. The lower oxygen content of dibutyl ether compared to MTBE, ETBE, and TAME means that a higher blending concentration would be required to achieve the same level of oxygenation in the final fuel.
The environmental fate of these ethers is also a critical consideration. MTBE's high water solubility has led to concerns about groundwater contamination. ETBE and TAME are generally considered to have a lower environmental impact due to their lower water solubility and faster biodegradation rates. The very low estimated water solubility of this compound suggests it would be less prone to groundwater contamination compared to MTBE.
References
Distinguishing Positional Isomers of Butoxybutane Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of isomeric compounds is a critical challenge in many scientific disciplines, including drug development, metabolomics, and environmental analysis. Positional isomers, which differ only in the location of a functional group, often exhibit similar physical and chemical properties, making their differentiation by conventional analytical techniques difficult. This guide provides a comprehensive comparison of the mass spectrometric behavior of four positional isomers of butoxybutane: n-butoxybutane, sec-butoxybutane, iso-butoxybutane, and tert-butoxybutane. By examining their distinct fragmentation patterns under electron ionization (EI), we demonstrate how mass spectrometry can be a powerful tool for their unambiguous identification.
Performance Comparison of Butoxybutane Isomers in Mass Spectrometry
Electron ionization mass spectrometry of butoxybutane isomers (C₈H₁₈O, molecular weight: 130.23 g/mol ) produces characteristic fragmentation patterns that allow for their differentiation. The primary fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions.
The table below summarizes the major fragment ions and their relative intensities observed in the mass spectra of the four butoxybutane isomers.
| m/z | Proposed Ion | n-butoxybutane | sec-butoxybutane | isobutoxybutane | tert-butoxybutane |
| 130 | [M]⁺ | <1% | <1% | <1% | Not Observed |
| 101 | [M - C₂H₅]⁺ | 15% | 30% | 5% | - |
| 87 | [M - C₃H₇]⁺ | 10% | 15% | 25% | 5% |
| 73 | [M - C₄H₉]⁺ | 5% | 10% | 10% | 100% (Base Peak) |
| 57 | [C₄H₉]⁺ | 100% (Base Peak) | 100% (Base Peak) | 100% (Base Peak) | 80% |
| 45 | [C₂H₅O]⁺ | 20% | 40% | 15% | - |
| 43 | [C₃H₇]⁺ | 30% | 50% | 40% | 20% |
| 41 | [C₃H₅]⁺ | 60% | 70% | 50% | 30% |
| 29 | [C₂H₅]⁺ | 40% | 50% | 30% | 15% |
Note: Relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.
Fragmentation Pathways and Spectral Interpretation
The differences in the mass spectra of the butoxybutane isomers can be rationalized by examining their distinct fragmentation pathways.
n-Butoxybutane
The mass spectrum of n-butoxybutane is characterized by a base peak at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺). This is formed by the cleavage of the C-O bond. Another significant fragmentation is the α-cleavage, leading to the formation of the ion at m/z 101 through the loss of an ethyl radical.
A Comparative Guide to Purity Assessment: qNMR vs. GC for 1-(Isobutoxy)butane
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing the purity of 1-(isobutoxy)butane. While qNMR offers a direct, primary method of quantification, GC-FID is a widely used, sensitive chromatographic technique. This document presents a comparative overview, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate analytical method.
Method Comparison: qNMR vs. GC-FID
The choice between qNMR and GC-FID for purity assessment depends on several factors, including the need for a primary method, sample throughput, and the nature of potential impurities.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Direct, primary method based on the proportionality of signal intensity to the molar concentration of nuclei. | Comparative separation technique based on the differential partitioning of analytes between a stationary and mobile phase, with detection by flame ionization. |
| Quantification | Absolute purity can be determined using a certified internal standard without the need for a specific this compound reference standard. | Relative purity is typically determined by area percent, assuming all components have a similar response factor. Absolute purity requires a certified reference standard of this compound. |
| Accuracy | High, as it is a primary ratio method.[1] | High, but can be influenced by the response factors of impurities. |
| Precision (%RSD) | Excellent, typically < 1%. | Very good, typically < 2%. |
| **Linearity (R²) ** | Not applicable in the same way as chromatography; response is inherently linear over a vast concentration range. | > 0.995 |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg/mL range. | Analyte dependent, typically in the ng/mL to µg/mL range. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/mL range. | Analyte dependent, typically in the ng/mL to µg/mL range. |
| Sample Throughput | Lower, with longer acquisition times for high precision. | Higher, with faster analysis times per sample. |
| Impurity Identification | Provides structural information about impurities, aiding in their identification. | Identification is based on retention time comparison with known standards. |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent. | Dilution of the sample in a suitable solvent. |
| Destructive | No | Yes |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Purity Assessment of this compound
This protocol describes a hypothetical method for the determination of this compound purity using qNMR with an internal standard.
1. Materials and Reagents:
-
Analyte: this compound
-
Internal Standard: 1,4-Dinitrobenzene (B86053) (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
2. Predicted ¹H NMR Spectrum of this compound: Based on standard chemical shift values, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:
-
~3.38 ppm (triplet, 2H, -O-CH₂ -CH₂-CH₂-CH₃)
-
~3.15 ppm (doublet, 2H, -O-CH₂ -CH(CH₃)₂)
-
~1.85 ppm (multiplet, 1H, -CH₂-CH (CH₃)₂)
-
~1.55 ppm (multiplet, 2H, -CH₂-CH₂ -CH₂-CH₃)
-
~1.38 ppm (multiplet, 2H, -CH₂-CH₂-CH₂ -CH₃)
-
~0.92 ppm (triplet, 3H, -CH₂-CH₂-CH₂-CH₃ )
-
~0.90 ppm (doublet, 6H, -CH(CH₃ )₂)
The triplet at ~3.38 ppm, corresponding to the two protons of the n-butoxy group adjacent to the ether oxygen, is well-resolved and suitable for quantification.
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the 1,4-dinitrobenzene internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Acquisition Time (aq): At least 4 seconds
-
Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K
5. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved triplet of this compound at ~3.38 ppm (I_analyte) and the singlet of 1,4-dinitrobenzene at ~8.4 ppm (I_IS).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (N_analyte = 2, N_IS = 4)
-
MW = Molecular weight (MW_analyte = 130.23 g/mol , MW_IS = 168.11 g/mol )
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography (GC-FID) Purity Assessment of this compound
This protocol outlines a general method for the purity assessment of this compound by GC-FID.
1. Materials and Reagents:
-
Analyte: this compound
-
Solvent: Dichloromethane (DCM), HPLC grade
2. Sample Preparation:
-
Prepare a stock solution of this compound in DCM at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for linearity assessment if required.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by area percent:
Purity (%) = (Area_analyte / Total Area) * 100
Potential Impurities in this compound
This compound is commonly synthesized via the Williamson ether synthesis.[2][3][4][5][6][7] Potential impurities arising from this synthesis include:
-
Unreacted Starting Materials: Isobutanol and 1-bromobutane (B133212) (or other butyl halides).
-
Side-products: Isobutene and 1-butene (B85601) resulting from elimination reactions, particularly if the reaction temperature is too high.[5]
-
Other Ethers: Dibutyl ether and diisobutyl ether from self-condensation of the corresponding alcohols.
Visualizing the qNMR Workflow
Caption: Experimental workflow for the purity assessment of this compound by qNMR.
Conclusion
Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound. qNMR stands out as a primary method that provides direct, absolute quantification without the need for a specific reference standard of the analyte, and offers valuable structural information on any impurities present. GC-FID, on the other hand, is a highly sensitive and high-throughput technique, ideal for routine quality control where relative purity is sufficient. The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the need for impurity identification, and sample throughput considerations. The provided protocols and comparative data serve as a valuable resource for making an informed decision.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Isobutyl isobutyrate(97-85-8) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
comparative study of different synthetic routes to 1-(Isobutoxy)butane
A Comparative Guide to the Synthetic Routes of 1-(Isobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes for the preparation of this compound, also known as butyl isobutyl ether. The methodologies discussed are the Williamson ether synthesis, acid-catalyzed dehydration of alcohols, and alkoxymercuration-demercuration. Each route is evaluated based on its reaction mechanism, operational complexity, potential yield, and selectivity. The information is presented to aid researchers in selecting the most suitable method for their specific laboratory and developmental needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative aspects of the different synthetic routes to this compound.
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Dehydration | Alkoxymercuration-Demercuration |
| Starting Materials | Isobutanol & 1-Bromobutane (B133212) (or 1-Butanol (B46404) & Isobutyl Bromide), Strong Base (e.g., NaH) | 1-Butanol & Isobutanol, Strong Acid (e.g., H₂SO₄) | 1-Butene (B85601) & Isobutanol (or Isobutene & 1-Butanol), Hg(OAc)₂, NaBH₄ |
| Reaction Type | Sₙ2 Nucleophilic Substitution | Nucleophilic Substitution/Elimination | Electrophilic Addition-Reduction |
| Typical Yield | 50-95%[1] | Low to moderate (for mixed ethers) | Good to excellent |
| Selectivity | High for the target unsymmetrical ether. | Low; yields a mixture of three ethers (dibutyl ether, diisobutyl ether, and this compound). | High (Markovnikov addition without rearrangement).[2] |
| Reaction Conditions | Moderate temperatures, requires anhydrous conditions. | Controlled temperature is crucial; lower temperatures favor ether formation. | Mild conditions, but involves toxic mercury reagents. |
| Key Advantages | Versatile and reliable for unsymmetrical ethers.[3] | Uses readily available and inexpensive starting materials. | Avoids carbocation rearrangements.[4] |
| Key Disadvantages | Requires the use of a strong base and alkyl halide. | Poor selectivity for unsymmetrical ethers.[5] | Use of highly toxic mercury compounds. |
Experimental Protocols
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and reliable method for preparing both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.[3] For the synthesis of this compound, two variations are possible:
-
Route 1a: Reaction of sodium isobutoxide with 1-bromobutane.
-
Route 1b: Reaction of sodium butoxide with isobutyl bromide.
Route 1a is generally preferred as it involves a primary alkyl halide which is less sterically hindered and thus more reactive in an Sₙ2 reaction.[6]
Experimental Protocol (Route 1a):
-
Preparation of Sodium Isobutoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry isobutanol (1.0 eq) to a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Ether Formation: To the freshly prepared sodium isobutoxide solution, add 1-bromobutane (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Acid-Catalyzed Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols can lead to the formation of ethers or alkenes, depending on the reaction conditions.[5] At lower temperatures, intermolecular dehydration to form an ether is favored. However, when preparing an unsymmetrical ether from two different primary alcohols, a mixture of three different ethers is typically formed, making this method less ideal for selective synthesis.[5]
Experimental Protocol:
-
In a round-bottom flask, combine a mixture of 1-butanol and isobutanol.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, while cooling the flask in an ice bath.
-
Heat the mixture to a carefully controlled temperature (typically around 140°C) and monitor for the formation of the ether product. Higher temperatures will favor the formation of alkenes.
-
Work-up and Purification: Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
The resulting mixture of ethers (dibutyl ether, diisobutyl ether, and this compound) would require careful fractional distillation for separation, which can be challenging due to similar boiling points.
Alkoxymercuration-Demercuration
This two-step process provides a method for the Markovnikov addition of an alcohol to an alkene without the carbocation rearrangements that can occur in acid-catalyzed additions.[2] To synthesize this compound, one could use either 1-butene and isobutanol or isobutene and 1-butanol.
Experimental Protocol (from 1-Butene and Isobutanol):
-
Alkoxymercuration: In a flask, dissolve mercuric acetate (B1210297) (Hg(OAc)₂) in a mixture of isobutanol and a suitable solvent like THF.
-
Bubble 1-butene gas through the solution or add it as a condensed liquid at a low temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as indicated by the disappearance of the alkene.
-
Demercuration: To the resulting organomercury intermediate, add a basic solution of sodium borohydride (B1222165) (NaBH₄) slowly while cooling the flask in an ice bath.
-
Work-up and Purification: After the reduction is complete, the elemental mercury will precipitate. Separate the organic layer from the aqueous layer and the mercury.
-
Wash the organic layer with water and brine, dry it over a drying agent (e.g., anhydrous MgSO₄), and remove the solvent.
-
Purify the product by fractional distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Williamson Ether Synthesis Workflow.
Caption: Acid-Catalyzed Dehydration Product Mixture.
Caption: Alkoxymercuration-Demercuration Pathway.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis stands out as the most efficient and selective method. It allows for the controlled formation of the unsymmetrical ether with high yields. While acid-catalyzed dehydration is a simpler procedure in terms of reagents, its lack of selectivity for unsymmetrical ethers makes it impractical for obtaining a pure product. The alkoxymercuration-demercuration route offers good selectivity and avoids rearrangements, but the high toxicity of the mercury reagents is a significant drawback and a major consideration for laboratory safety and environmental impact. Therefore, for most research and development applications, the Williamson ether synthesis is the recommended route for the preparation of this compound.
References
Performance Evaluation of 1-(Isobutoxy)butane in Chemical Reactions: A Comparative Guide
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific performance data for 1-(isobutoxy)butane in chemical reactions. Despite its classification as an ether, a solvent class widely utilized in organic synthesis, no detailed experimental studies detailing its efficacy, reaction yields, or kinetic data in specific transformations such as Grignard reactions, Suzuki-Miyaura couplings, or Williamson ether syntheses could be located. Therefore, a direct comparative guide based on experimental performance for this compound versus alternative solvents is not possible at this time.
This guide will instead provide the available physicochemical properties of this compound to offer a theoretical basis for its potential behavior. Furthermore, a general comparative overview of commonly used ether solvents in key chemical reactions is presented to provide a contextual framework for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is crucial in predicting its potential applications and performance in a chemical reaction.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 132.6 °C at 760 mmHg | [2] |
| Density | 0.778 g/cm³ | [2] |
| Flash Point | 22.8 °C | [2] |
| Melting Point | -94 °C (estimate) | [2] |
| Vapor Pressure | 10.8 mmHg at 25 °C | [2] |
| Refractive Index | 1.402 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.45910 | [2] |
Caption: Table of physicochemical properties of this compound.
The relatively high boiling point of this compound suggests its potential utility in reactions requiring elevated temperatures, offering an advantage over more volatile ethers like diethyl ether. Its moderate polarity, as indicated by the LogP value, is characteristic of an ether solvent.
General Comparison of Common Ether Solvents in Key Chemical Reactions
While specific data for this compound is unavailable, the following sections provide a comparative overview of commonly employed ether solvents in reactions where ethers are typically used. This information can serve as a benchmark for considering the potential, albeit theoretical, application of this compound.
Grignard Reactions
Ethereal solvents are essential for the formation and stabilization of Grignard reagents. The choice of ether can influence the reaction's initiation and yield.
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | Well-established, reliable, easy to remove | Highly flammable, low boiling point, prone to peroxide formation |
| Tetrahydrofuran (THF) | 66 | Good solvating power, higher boiling point than Et₂O | Forms explosive peroxides, miscible with water complicating work-up |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | "Green" solvent from renewable resources, low peroxide formation, less water-miscible than THF | Higher cost than traditional ethers |
| Cyclopentyl Methyl Ether (CPME) | 106 | High boiling point, low peroxide formation, hydrophobic | Higher cost, less established in literature |
| Di-n-butyl Ether (Bu₂O) | 141 | High boiling point | Can be difficult to remove, may require higher reaction temperatures |
Caption: Comparison of common solvents for Grignard reactions.
Experimental Protocol: General Procedure for Grignard Reagent Formation
A generalized protocol for the formation of a Grignard reagent is as follows:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Initiation: Magnesium turnings and a small crystal of iodine (as an initiator) are placed in the flask.
-
Addition of Alkyl Halide: A solution of the alkyl halide in the anhydrous ether solvent is added dropwise from the dropping funnel. The reaction is typically initiated with gentle warming.
-
Reaction: Once initiated, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux. The reaction mixture is stirred until the magnesium is consumed.
Caption: Generalized workflow for Grignard reagent formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. The solvent can influence the solubility of reagents and the stability of the catalytic species.
| Solvent | Typical Yield (%) | Key Considerations |
| 1,4-Dioxane | High | Common solvent, but has toxicity concerns. |
| Tetrahydrofuran (THF) | High | Widely used, effective for a broad range of substrates. |
| Toluene/Water (biphasic) | High | Often used with a phase-transfer catalyst. |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | A greener alternative to THF and dioxane. |
Caption: Common solvents in Suzuki-Miyaura coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A representative protocol for a Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: To a reaction vessel is added the aryl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: The chosen ether solvent (or a solvent mixture) is added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere for a specified time until the reaction is complete, as monitored by techniques like TLC or GC.
-
Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Caption: A simplified workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
While this compound remains a compound with defined physical properties, its application and performance in specific chemical reactions are not documented in the accessible scientific literature. Researchers considering its use would need to conduct initial feasibility and optimization studies. The provided comparisons of common ether solvents in Grignard reactions and Suzuki-Miyaura couplings offer a starting point for understanding the expected roles and potential advantages of an ether solvent with properties similar to this compound, such as its high boiling point. Future research into the performance of this compound could be valuable in expanding the toolkit of solvents available for organic synthesis.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ether Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of ethers is critical across various applications, from residual solvent analysis in pharmaceuticals to the characterization of raw materials. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose depends on the specific ether, the sample matrix, and the desired analytical performance. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed methodologies to aid in method selection and cross-validation.
Principles of Separation: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For ethers, which are often polar, Reverse-Phase HPLC (RP-HPLC) is a common approach, where a non-polar stationary phase is used with a polar mobile phase.[2] In contrast, Gas Chromatography (GC) separates analytes based on their volatility and interaction with a stationary phase within a heated column.[1] A carrier gas serves as the mobile phase. Due to their often volatile nature, many ethers are well-suited for GC analysis.[3]
Data Presentation: A Comparative Analysis
The selection of an analytical method is heavily reliant on its performance characteristics. The following tables summarize key validation parameters for the analysis of common ethers using both GC and HPLC, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Table 1: Method Validation Parameters for Diethyl Ether and Tetrahydrofuran Analysis by Headspace GC-FID
| Parameter | Diethyl Ether | Tetrahydrofuran | Acceptance Criteria (Typical) |
| Linearity (R²) | >0.999 | >0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 110.9%[4] | 107.0%[4] | 80-120%[4] |
| Precision (% RSD) | 1.03%[4] | 1.29%[4] | ≤ 15% |
| Limit of Detection (LOD) | Calculated | Calculated | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | Calculated | Calculated | S/N ≥ 10 |
Data synthesized from a validation study of residual solvents.[4]
Table 2: Method Validation Parameters for Methyl tert-Butyl Ether (MTBE) Analysis by GC-MS
| Parameter | MTBE in Water | Acceptance Criteria (Typical) |
| Linearity (Range) | 0.2 to 25.0 µg/L | Correlation coefficient ≥ 0.995 |
| Accuracy (% Recovery) | 97.8 ± 0.9%[4] | 80-120% |
| Precision (% RSD) | < 5% | ≤ 15% |
| Limit of Detection (LOD) | 0.1 µg/L | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.2 µg/L | S/N ≥ 10 |
Table 3: Representative Method Validation Parameters for a Non-Volatile Ether by HPLC-RID
| Parameter | Representative Ether | Acceptance Criteria (Typical) |
| Linearity (R²) | >0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 80-120% |
| Precision (% RSD) | < 2% | ≤ 15% |
| Limit of Detection (LOD) | Matrix Dependent | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | Matrix Dependent | S/N ≥ 10 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the GC and HPLC analysis of ethers.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID) for Volatile Ethers
This method is suitable for the determination of volatile ether compounds, such as residual solvents in pharmaceutical substances.[4]
1. Instrumentation:
-
Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).[4]
2. Reagents and Standards:
-
Reference standards of the ether compounds of interest.
-
High-purity solvents for sample and standard preparation (e.g., Dimethyl sulfoxide (B87167) (DMSO)).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the ether reference standards in a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions of the stock solution to construct a calibration curve.
-
Sample Solution: Dissolve a known amount of the sample in the appropriate solvent in a headspace vial.
4. GC-FID Conditions:
-
Column: Capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[6]
-
Temperatures:
-
Injector: Typically 140-200°C.
-
Detector: Typically 250-300°C.
-
Oven: A temperature gradient program is often used to ensure separation of analytes. For example, start at 40°C, hold for a period, then ramp up to a final temperature.
-
-
Injection Mode: Headspace injection.
5. Data Analysis:
-
Identify the ether peaks in the chromatogram based on their retention times compared to the standards.
-
Quantify the amount of each ether compound in the sample using an external standard calibration curve.[7]
Protocol 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is applicable for the analysis of ether compounds that do not possess a UV chromophore and are present at relatively high concentrations.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID).[4]
-
Column: A column suitable for the separation of polar compounds, such as a C18 column or a polymer-based column.[4]
2. Reagents and Standards:
-
Reference standards of the ether compounds.
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724) and water).[8]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the ether reference standard in the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of dilutions of the stock solution in the mobile phase to construct a calibration curve.[4]
-
Sample Solution: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm filter, and degas before injection.[4]
4. HPLC-RID Conditions:
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[4]
-
Column Temperature: Ambient or slightly elevated to ensure reproducibility.
-
Detector: Refractive Index Detector, maintained at a stable temperature.
5. Data Analysis:
-
Identify the ether peak based on its retention time.
-
Quantify the ether concentration using a calibration curve generated from the standard solutions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating HPLC and GC methods for ether analysis.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Caption: Logical Relationships in Method Selection for Ether Analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. conductscience.com [conductscience.com]
A Spectroscopic Showdown: Unmasking the Structural Nuances of Linear vs. Branched Dialkyl Ethers
For researchers, scientists, and drug development professionals, understanding the subtle structural differences between isomeric molecules is paramount. This guide provides a detailed spectroscopic comparison of linear and branched dialkyl ethers, offering insights into how their molecular architecture influences their spectral fingerprints. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can delineate clear distinguishing features, aiding in the identification and characterization of these common organic compounds.
This guide presents a comparative analysis of two pairs of isomeric ethers: the linear di-n-propyl ether versus its branched counterpart, diisopropyl ether, and the linear diethyl ether against the branched methyl tert-butyl ether (MTBE). The data herein is compiled from various spectroscopic databases and literature sources, providing a quantitative basis for differentiation.
Spectroscopic Data at a Glance: Linear vs. Branched Ethers
The following tables summarize the key spectroscopic data for the selected linear and branched dialkyl ethers, highlighting the shifts and patterns that arise from their distinct molecular geometries.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Di-n-propyl ether | -O-CH₂-CH₂-CH₃ | 3.37 | Triplet |
| -O-CH₂-CH₂-CH₃ | 1.59 | Sextet | |
| -O-CH₂-CH₂-CH₃ | 0.93 | Triplet | |
| Diisopropyl ether | -O-CH-(CH₃)₂ | 3.6-3.7 (approx.) | Septet |
| -O-CH-(CH₃)₂ | 1.1-1.2 (approx.) | Doublet | |
| Diethyl ether | -O-CH₂-CH₃ | 3.4-3.5 | Quartet |
| -O-CH₂-CH₃ | 1.2-1.3 | Triplet | |
| Methyl tert-butyl ether | -O-C-(CH₃)₃ | 3.1-3.2 | Singlet |
| -O-C-(CH₃)₃ | 1.1-1.2 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Di-n-propyl ether | -O-C H₂- | 72.8 |
| -O-CH₂-C H₂- | 23.2 | |
| -C H₃ | 10.6 | |
| Diisopropyl ether | -O-C H- | 69.0 |
| -C H₃ | 22.3 | |
| Diethyl ether | -O-C H₂- | 65.7 |
| -C H₃ | 15.4 | |
| Methyl tert-butyl ether | -O-C -(CH₃)₃ | 72.7 |
| -O-C H₃ | 49.0 | |
| -C-(C H₃)₃ | 27.0 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | C-O Stretching Frequency (cm⁻¹) |
| Di-n-propyl ether | ~1112 (strong, asymmetric) |
| Diisopropyl ether | ~1120 (strong, asymmetric) |
| Diethyl ether | ~1120 (strong, asymmetric) |
| Methyl tert-butyl ether | ~1200, ~1090 (two bands) |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Di-n-propyl ether | 102 (weak) | 73 ([M-C₂H₅]⁺), 43 ([C₃H₇]⁺, base peak) |
| Diisopropyl ether | 102 (weak) | 87 ([M-CH₃]⁺), 43 ([C₃H₇]⁺, base peak), 45 ([C₂H₅O]⁺) |
| Diethyl ether | 74 (weak) | 59 ([M-CH₃]⁺), 45 ([C₂H₅O]⁺), 31 ([CH₃O]⁺, base peak) |
| Methyl tert-butyl ether | 88 (very weak or absent) | 73 ([M-CH₃]⁺, base peak), 57 ([C₄H₉]⁺) |
Key Spectroscopic Distinctions
The structural isomerism between linear and branched ethers gives rise to several key differences in their spectra:
-
¹H NMR: The multiplicity of the signals for protons on the alpha-carbons (adjacent to the oxygen) is a clear differentiator. Linear ethers, such as di-n-propyl ether and diethyl ether, show triplets and quartets, respectively, due to coupling with adjacent methylene (B1212753) protons. In contrast, the alpha-proton in diisopropyl ether is a septet, and MTBE, lacking alpha-protons, displays a singlet for its methyl group.
-
¹³C NMR: The number of unique carbon signals can distinguish between isomers. For instance, di-n-propyl ether exhibits three distinct carbon signals, while its more symmetrical branched isomer, diisopropyl ether, shows only two.
-
IR Spectroscopy: While the strong C-O stretching band is a hallmark of all ethers, its exact position and shape can vary.[1][2] Generally, aliphatic ethers show a strong, asymmetric C-O stretch around 1120 cm⁻¹.[3]
-
Mass Spectrometry: Fragmentation patterns are highly indicative of the ether's structure. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is a dominant fragmentation pathway.[4] Branched ethers often yield more stable carbocation fragments, leading to characteristic base peaks. For example, the tert-butyl cation (m/z 57) from MTBE is a significant fragment.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of linear and branched dialkyl ethers.
Caption: Workflow for the spectroscopic comparison of dialkyl ethers.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-20 mg of the ether sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]
-
For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of deuterated solvent is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[2][5]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[1][2]
-
Cap the NMR tube securely to prevent evaporation.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid ether samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution can be prepared by dissolving the ether in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂). The concentration should be around 1-10%.
-
-
Data Acquisition:
-
Obtain a background spectrum of the salt plates or the solvent.
-
Place the sample in the IR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For volatile ethers, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The ether is injected into a gas chromatograph, where it is vaporized and separated from any impurities.[4][6]
-
The separated compound then enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is a standard method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][6]
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
By employing these spectroscopic techniques and understanding the principles behind the observed spectral differences, researchers can confidently distinguish between linear and branched dialkyl ethers, contributing to more accurate structural elucidation and characterization in their scientific endeavors.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]
- 4. tofwerk.com [tofwerk.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Analysis of the Stability of 1-(Isobutoxy)butane Against Other Common Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of 1-(Isobutoxy)butane (also known as di-n-butyl ether) against other frequently used ethers in research and pharmaceutical development: diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. The stability of an ether is a critical consideration in its selection as a solvent or reagent, directly impacting reaction outcomes, product purity, and safety. This document summarizes key stability parameters, including peroxide formation, thermal decomposition, and resistance to acidic and basic conditions, supported by experimental data and detailed protocols.
Executive Summary
Ethers are susceptible to degradation through various pathways, most notably the formation of explosive peroxides upon exposure to air and light. They also exhibit varying degrees of thermal and chemical stability. This guide demonstrates that this compound offers a generally favorable stability profile compared to other common ethers, particularly concerning its lower propensity for peroxide formation.
Comparison of Key Stability Parameters
The following table summarizes the stability of this compound in comparison to diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane.
| Parameter | This compound (Di-n-butyl ether) | Diethyl Ether | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Peroxide Formation | Low to moderate propensity. | High propensity; can form peroxides within days of exposure to air and light.[1] | Very high propensity; can form peroxides within three days if unstabilized.[1] | Moderate propensity; can also form dangerous peroxides. |
| Thermal Stability (Onset of Decomposition) | Data not readily available, but generally considered to have good thermal stability. | Decomposition begins at temperatures above 1000 K under experimental conditions. | Initial weight loss (attributed to THF loss in a complex) can begin at 70°C. | Thermally stable up to 300-350°C.[2] |
| Acid Stability | Susceptible to cleavage by strong acids (e.g., HBr, HI). | Cleaved by strong acids. | Can be cleaved by strong acids. | Susceptible to acid-catalyzed degradation. |
| Base Stability | Generally stable. | Generally stable. | Generally stable. | Generally stable. |
In-Depth Stability Analysis
Peroxide Formation
The autoxidation of ethers in the presence of oxygen and light is a significant safety concern due to the formation of shock-sensitive and explosive peroxide byproducts. The rate of peroxide formation is highly dependent on the ether's molecular structure.
This compound exhibits a relatively lower tendency to form peroxides compared to other common ethers like diethyl ether and THF. This is attributed to the nature of the alkyl groups attached to the ether oxygen.
Diethyl Ether is well-known for its high propensity to form explosive peroxides. Unstabilized diethyl ether can form detectable levels of peroxides within just eight days of exposure to air and light.[1]
Tetrahydrofuran (THF) is even more prone to peroxide formation than diethyl ether, with peroxides potentially forming within as little as three days in unstabilized samples.[1]
1,4-Dioxane also forms peroxides and presents a significant hazard, particularly upon concentration.
Figure 1. General mechanism of peroxide formation in ethers.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to determine the thermal stability of a compound by measuring its mass change as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Acid and Base Stability
Ethers are generally resistant to cleavage by bases, making them suitable solvents for reactions involving strong bases. However, they are susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[6][7][8] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The rate of cleavage depends on the structure of the ether, with ethers containing tertiary, benzylic, or allylic groups cleaving more readily due to the formation of stable carbocation intermediates.[9] All the ethers discussed in this guide—this compound, diethyl ether, THF, and 1,4-dioxane—will undergo cleavage under strong acidic conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess ether stability.
Figure 2. Experimental workflow for assessing ether stability.
Protocol 1: Determination of Peroxide Value by Iodometric Titration (Based on ASTM E299)
This method determines the concentration of peroxides in organic solvents.
Materials:
-
Acetic acid, glacial
-
Potassium iodide (KI), saturated solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), standardized solution (0.1 N or 0.01 N)
-
Starch indicator solution (1%)
-
Nitrogen gas for deaeration
-
Ether sample
Procedure:
-
Sample Preparation: In a conical flask, add a known mass (approximately 5 g) of the ether sample.
-
Solvent Addition: Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform to dissolve the sample.
-
Deaeration: Bubble nitrogen gas through the solution for several minutes to remove dissolved oxygen.
-
KI Addition: Add 0.5 mL of a freshly prepared saturated potassium iodide solution. Stopper the flask, swirl, and let it stand in the dark for 1 minute.
-
Titration: Add 30 mL of deionized water. Titrate the liberated iodine with a standardized sodium thiosulfate solution with constant swirling.
-
Endpoint Determination: As the yellow-brown color of the iodine fades to a pale straw color, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears.
-
Blank Determination: Perform a blank titration using the same procedure but without the ether sample.
-
Calculation: The peroxide value (in milliequivalents per kilogram, meq/kg) is calculated using the following formula: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the onset of thermal decomposition.
Materials:
-
Thermogravimetric analyzer (TGA)
-
Inert gas (e.g., nitrogen, argon)
-
Ether sample
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the ether sample (typically 5-10 mg) into a TGA crucible.
-
Experimental Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. This can be determined using the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.[10]
Protocol 3: Assessment of Acid/Base Stability
This protocol provides a general method for evaluating the degradation of ethers under acidic or basic conditions.
Materials:
-
Ether sample
-
Acidic solution (e.g., 1 M HBr in acetic acid)
-
Basic solution (e.g., 1 M NaOH in ethanol/water)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine a known concentration of the ether sample with the acidic or basic solution.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 50°C) and stir.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Extraction: Neutralize the aliquot to stop the reaction. Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Analysis: Analyze the extracted samples by GC-MS to identify and quantify the remaining ether and any degradation products.
-
Data Analysis: Plot the concentration of the ether as a function of time to determine the rate of degradation.
Conclusion
The stability of an ether is a multifaceted property that must be carefully evaluated for its intended application. This compound presents a favorable stability profile, particularly with its lower tendency to form dangerous peroxides compared to diethyl ether and THF. While all ethers are susceptible to acid cleavage, their general stability in basic conditions makes them valuable in a wide range of chemical transformations. For applications requiring high thermal stability and reduced risk of peroxide formation, this compound is a commendable alternative to more volatile and reactive ethers. Researchers and drug development professionals are encouraged to consider these stability characteristics and implement rigorous testing protocols to ensure the safety and success of their work.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Temperature Unimolecular Decomposition of Diethyl Ether: Shock-Tube and Theory Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Guide to Inter-Laboratory Comparison of 1-(Isobutoxy)butane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 1-(Isobutoxy)butane. Given the absence of publicly available, specific proficiency testing schemes for this compound, this document outlines a standardized protocol and data analysis methodology based on established principles of inter-laboratory comparisons. The objective is to offer a robust blueprint for laboratories to assess their analytical performance, ensure the reliability of their data, and harmonize analytical methods for this compound.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons are a critical component of quality assurance in analytical science. They involve multiple laboratories analyzing the same, homogeneous sample to evaluate and compare their analytical performance. Participation in such schemes allows laboratories to identify potential biases in their methods, improve accuracy and precision, and demonstrate their competence to accreditation bodies and clients. The statistical analysis of the collective results provides valuable insights into the performance of the analytical methods themselves.
Hypothetical Inter-Laboratory Comparison: Study Design
This guide outlines a hypothetical ILC designed to assess the capabilities of participating laboratories in quantifying this compound in a standard solution.
2.1. Test Material
A certified reference material (CRM) of this compound would be used to prepare a stock solution. This stock solution would then be diluted with a suitable solvent (e.g., methanol) to create a homogenous test sample with a known, traceable concentration. The final concentration would be chosen to be representative of typical analytical scenarios. For the purpose of this guide, we will assume a target concentration of 50 µg/mL.
2.2. Participating Laboratories
A diverse group of laboratories, including academic, industrial, and contract research organizations, would be invited to participate to ensure a broad representation of analytical practices.
Experimental Protocol
Each participating laboratory would receive a set of coded, identical samples and would be instructed to perform the analysis according to their in-house standard operating procedures (SOPs). To ensure a degree of methodological harmonization, the following general guidelines are provided.
3.1. Sample Handling and Preparation
-
Upon receipt, samples should be stored at 2-8°C and protected from light.
-
Before analysis, the sample should be brought to room temperature and vortexed to ensure homogeneity.
-
A blank sample (solvent only) should be analyzed alongside the test sample to check for any background interference.
3.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a widely used and highly specific method for the analysis of volatile organic compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 2 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode (m/z 35-300) or selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 57, 73, 101).
3.3. Quantification
Quantification should be performed using an external calibration curve prepared from a certified reference standard of this compound. A minimum of five calibration points should be used to establish linearity.
Data Presentation and Statistical Analysis
The results from all participating laboratories would be collected and analyzed statistically to assess performance. The core of the analysis involves calculating consensus values and performance scores for each laboratory.
4.1. Data Summary
The following table presents hypothetical results from ten participating laboratories.
| Laboratory ID | Reported Concentration (µg/mL) |
| Lab-01 | 48.5 |
| Lab-02 | 51.2 |
| Lab-03 | 49.8 |
| Lab-04 | 53.1 |
| Lab-05 | 47.9 |
| Lab-06 | 50.5 |
| Lab-07 | 49.2 |
| Lab-08 | 52.5 |
| Lab-09 | 48.8 |
| Lab-10 | 50.1 |
4.2. Statistical Evaluation
The performance of each laboratory is typically assessed using Z-scores, which are calculated based on the deviation of the laboratory's result from the consensus mean.
Consensus Mean (Assigned Value, x̃): The robust mean of all reported results. For this hypothetical data, let's assume the consensus mean is 50.1 µg/mL .
Standard Deviation for Proficiency Assessment (σ̂): A measure of the dispersion of the data. For this example, we will use a target standard deviation of 1.5 µg/mL , which might be determined from a pilot study or the Horwitz equation.
Z-Score Calculation: Z = (x - x̃) / σ̂ where:
-
x is the result reported by the laboratory
-
x̃ is the assigned value (consensus mean)
-
σ̂ is the standard deviation for proficiency assessment
Interpretation of Z-Scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
4.3. Performance Summary Table
| Laboratory ID | Reported Concentration (µg/mL) | Z-Score | Performance |
| Lab-01 | 48.5 | -1.07 | Satisfactory |
| Lab-02 | 51.2 | 0.73 | Satisfactory |
| Lab-03 | 49.8 | -0.20 | Satisfactory |
| Lab-04 | 53.1 | 2.00 | Satisfactory |
| Lab-05 | 47.9 | -1.47 | Satisfactory |
| Lab-06 | 50.5 | 0.27 | Satisfactory |
| Lab-07 | 49.2 | -0.60 | Satisfactory |
| Lab-08 | 52.5 | 1.60 | Satisfactory |
| Lab-09 | 48.8 | -0.87 | Satisfactory |
| Lab-10 | 50.1 | 0.00 | Satisfactory |
Visualizations
5.1. Workflow of the Inter-Laboratory Comparison
The following diagram illustrates the overall workflow of the described inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
5.2. Logical Flow of Performance Assessment
This diagram shows the logical steps involved in assessing the performance of each participating laboratory.
Caption: Logical flow for laboratory performance assessment using Z-scores.
Conclusion
This guide provides a foundational framework for an inter-laboratory comparison of this compound analysis. By following a structured protocol and employing standardized statistical analysis, participating laboratories can gain valuable insights into their analytical performance. While the data presented here is hypothetical, the methodology offers a practical approach for establishing a proficiency testing scheme for this and other similar compounds, ultimately leading to improved data quality and comparability across the scientific community.
Safety Operating Guide
Proper Disposal of 1-(Isobutoxy)butane: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of 1-(isobutoxy)butane (also known as butyl isobutyl ether), a flammable liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Key Safety and Physical Properties
A thorough understanding of the chemical properties of this compound is the first step in ensuring its safe handling and disposal. All personnel should be familiar with the following data:
| Property | Value |
| CAS Number | 17071-47-5 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 132.6°C at 760 mmHg[1] |
| Flash Point | 22.8°C[1] |
| Density | 0.778 g/cm³[1] |
| Vapor Pressure | 10.8 mmHg at 25°C[1] |
Operational and Disposal Plan
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following procedures provide a direct, step-by-step guide for laboratory personnel.
Pre-Disposal Procedures:
-
Peroxide Testing: Ethers like this compound are prone to forming explosive peroxides upon exposure to air and light. Before initiating disposal, it is mandatory to test for the presence of peroxides, especially for containers that have been opened and stored for an extended period.[2][3]
-
Procedure: Use commercially available peroxide test strips. A yellow to brown color indicates the presence of peroxides.[3]
-
Action: If peroxides are detected, do not attempt to handle or dispose of the material. Contact your institution's Environmental Health and Safety (EHS) department immediately for specialized disposal procedures.[2][3]
-
-
Segregation and Labeling:
-
If the material is free of peroxides, it must be collected in a designated, properly labeled hazardous waste container.[3]
-
The container must be clearly labeled as "Hazardous Waste - this compound" and should include the full chemical name and associated hazards (e.g., Flammable Liquid).
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as oxidizing agents and strong acids.
-
Disposal Protocol:
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a certified hazardous waste disposal company. Do not pour it down the drain or dispose of it with regular laboratory trash.[4]
-
Container Management:
-
Whenever possible, use the original container for waste accumulation, ensuring it is in good condition and can be tightly sealed.[4]
-
If the original container is not available, use a compatible, leak-proof container, typically glass or a specially designed solvent waste container.
-
-
Documentation: Maintain accurate records of the waste, including the quantity and date of accumulation, as required by your institution and local regulations.
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse flammable vapors.[4]
-
Contain the Spill: Use non-combustible absorbent materials such as sand, vermiculite, or a commercial spill kit to contain the spill.[4]
-
Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4] All materials used in the cleanup should be treated as hazardous waste.[2]
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(Isobutoxy)butane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1-(Isobutoxy)butane (also known as sec-Butyl Ethyl Ether). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, a highly flammable liquid and vapor. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Item | Material/Type | Hazard Protection |
| Hand Protection | Chemical Resistant Gloves | Nitrile, Neoprene, or Butyl Rubber | Direct skin contact, absorption |
| See Table 2 for details | |||
| Eye and Face Protection | Safety Goggles | Chemical splash-proof, conforming to EN 166 or NIOSH approved | Splashes to the eyes |
| Face Shield | Worn in addition to goggles | Protection for the entire face from splashes | |
| Body Protection | Laboratory Coat | Flame-resistant | Splashes and potential flash fires |
| Chemical-Resistant Apron | Recommended when handling larger quantities | Additional protection against splashes | |
| Respiratory Protection | Air-Purifying Respirator (APR) | Full-facepiece respirator with Organic Vapor (OV) cartridges | Inhalation of vapors, especially if exposure limits are exceeded or ventilation is inadequate |
| NIOSH-approved |
Hand Protection: Glove Selection and Use
| Glove Material | Recommended Use | Estimated Breakthrough Time | Key Considerations |
| Nitrile | Short-term splash protection | > 15 minutes for 5-mil thickness[1] | Good general-purpose option. Change gloves immediately upon contamination.[1] |
| Neoprene | Extended contact | Good resistance | Offers good protection against a range of chemicals including ethers.[2][3] |
| Butyl Rubber | Extended contact | Excellent resistance | Recommended for prolonged handling or immersion.[2][4] |
Important: Always inspect gloves for signs of degradation (swelling, cracking, or discoloration) before and during use. Disposable gloves should be discarded immediately after contamination or completion of the task.
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of exceeding exposure limits, or if working outside of a fume hood, respiratory protection is mandatory.
A NIOSH-approved full-facepiece respirator equipped with black-colored Organic Vapor (OV) cartridges is recommended.[5][6] For environments with unknown concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) should be used.[7]
Procedural Guidance: Step-by-Step Safety Protocols
Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Apron: Put on the flame-resistant lab coat and a chemical-resistant apron if necessary.
-
Respirator: If required, perform a seal check on the respirator before entering the work area.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Select the appropriate gloves and inspect them for any damage. Pull the cuffs of the gloves over the sleeves of the lab coat.
Doffing (Taking Off) PPE
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove the outer pair of gloves (if double-gloving) and the primary pair using a technique that avoids touching the outside of the gloves with bare hands.
-
Gown/Apron: Remove the apron and lab coat by unfastening them and rolling them outwards, away from the body.
-
Face Shield and Goggles: Remove the face shield and then the goggles from the back of the head forward.
-
Respirator: Remove the respirator without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE, including gloves, lab coats, and any absorbent materials used for spills, must be considered hazardous waste.
-
Collection: Place all contaminated disposable PPE in a designated, labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a well-ventilated area, away from ignition sources.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Logical Workflow for PPE Selection and Use
Caption: PPE Selection and Use Workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. Respirator Selection | Respiratory Protection | 3M - US [3m.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl ether [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
